molecular formula C7H14ClNO B3388524 2-Chloro-n-ethyl-n-propylacetamide CAS No. 87814-96-8

2-Chloro-n-ethyl-n-propylacetamide

Cat. No.: B3388524
CAS No.: 87814-96-8
M. Wt: 163.64 g/mol
InChI Key: QYCUBRKBUVRFKJ-UHFFFAOYSA-N
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Description

2-Chloro-n-ethyl-n-propylacetamide is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-n-ethyl-n-propylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-n-ethyl-n-propylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethyl-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-3-5-9(4-2)7(10)6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUBRKBUVRFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00537624
Record name 2-Chloro-N-ethyl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87814-96-8
Record name 2-Chloro-N-ethyl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00537624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-N-ethyl-N-propylacetamide: Chemical Properties, Reactivity, and Applications in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug development, functionalized acetamides serve as indispensable building blocks. 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8)[1] is a highly versatile tertiary chloroacetamide. Characterized by a stable amide linkage and a highly reactive electrophilic alpha-carbon, this compound is primarily utilized as an advanced alkylating agent. As a Senior Application Scientist, I have observed its critical utility in synthesizing complex active pharmaceutical ingredients (APIs), including serotonin receptor modulators[2] and short-acting sedative-hypnotics[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols.

Physicochemical Profiling

Understanding the baseline properties of 2-Chloro-N-ethyl-N-propylacetamide is essential for optimizing reaction conditions, particularly concerning solvent selection, thermodynamic control, and purification strategies.

PropertyValue
Chemical Name 2-Chloro-N-ethyl-N-propylacetamide
CAS Registry Number 87814-96-8
Molecular Formula C7H14ClNO
Molecular Weight 163.65 g/mol [1]
SMILES String CCCN(CC)C(=O)CCl[3]
Structural Class Tertiary alpha-chloroamide
Typical Purity 95% (HPLC/GC)[1]

Mechanistic Insights: The Reactivity Profile

The synthetic value of 2-Chloro-N-ethyl-N-propylacetamide stems from its dual-functional nature:

  • Enhanced Electrophilicity: The alpha-carbon is bonded to a chlorine atom and is adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl significantly lowers the energy of the C-Cl σ∗ antibonding orbital. This stereoelectronic effect accelerates bimolecular nucleophilic substitution ( SN​2 ) reactions, making it an excellent substrate for amines, phenols, and thiols.

  • Tertiary Amide Stability: Unlike primary or secondary chloroacetamides, the N-ethyl-N-propyl substitution eliminates the presence of an acidic N-H proton. This is a critical design feature; it prevents unwanted N-deprotonation, self-condensation, or competitive N-alkylation under strongly basic conditions, ensuring high chemoselectivity during complex API synthesis.

Pharmaceutical Applications & Case Studies

The specific steric bulk (ethyl and propyl groups) and reactivity of this compound have been leveraged in several high-profile drug development pathways:

  • Serotonin 5-HT2C Receptor Modulators: In the development of benzoselenophene and benzothiophene analogs targeting the 5-HT2C receptor, 2-Chloro-N-ethyl-N-propylacetamide is reacted with 2-amino-3-pyridinecarboxylic acid derivatives[2]. This SN​2 alkylation forms a critical phosphorane intermediate, which is subsequently cyclized to yield N-ethyl-N-propylaminoethylselenopheno[2,3-b]pyridine target compounds[4]. These modulators are vital for treating psychological disorders without inducing hallucinogenic off-target effects[4].

  • Sedative-Hypnotics: The compound is also utilized as a key intermediate in the synthesis of short-acting sedative-hypnotics for anesthesia[3]. The N-ethyl-N-propyl moiety imparts precise lipophilicity, which is essential for rapid blood-brain barrier (BBB) penetration and subsequent rapid onset of action, a hallmark requirement for modern anesthetics[3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for laboratory-scale synthesis.

Protocol A: De Novo Synthesis of 2-Chloro-N-ethyl-N-propylacetamide

Objective: Synthesize the title compound via nucleophilic acyl substitution. Causality Focus: Controlling the highly exothermic reaction between an acyl chloride and a secondary amine to prevent degradation.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve N-ethyl-N-propylamine (1.0 eq) and Triethylamine (TEA, 1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration. Reasoning: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine. DCM provides excellent solubility and a low boiling point for easy downstream removal.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. Reasoning: Chloroacetyl chloride is highly reactive; low temperatures suppress the formation of ketene side-products and control the exotherm.

  • Addition: Add Chloroacetyl chloride (1.05 eq) dropwise over 30 minutes via an addition funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the amine spot (ninhydrin active) disappears and a new UV-active spot emerges.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Protocol B: SN​2 Alkylation Workflow for API Intermediates

Objective: Utilize 2-Chloro-N-ethyl-N-propylacetamide to alkylate a heterocyclic amine (e.g., 2-amino-3-pyridinecarboxylic acid derivative)[4].

  • Preparation: Dissolve the heterocyclic amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Reasoning: DMF is a polar aprotic solvent that optimally solvates the nucleophile and the transition state, accelerating the SN​2 pathway.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Reasoning: K2CO3 is a mild base that deprotonates the amine to enhance its nucleophilicity without hydrolyzing the amide bond of the electrophile.

  • Electrophile Addition: Add 2-Chloro-N-ethyl-N-propylacetamide (1.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to 60°C for 4-6 hours. Reasoning: The steric hindrance of the tertiary amide and the heterocyclic amine requires thermal energy to overcome the activation barrier of the SN​2 transition state.

  • Validation Check: LC-MS analysis should indicate the mass of the desired alkylated product and the complete consumption of the starting materials.

  • Workup: Cool to room temperature, dilute with ice water to precipitate the product, and filter. If the product is highly soluble, perform a standard liquid-liquid extraction with Ethyl Acetate.

Visualizations

Synthesis SM1 Chloroacetyl Chloride (Electrophile) Cond TEA, DCM, 0°C to RT (Acid Scavenging) SM1->Cond SM2 N-ethyl-N-propylamine (Nucleophile) SM2->Cond Prod 2-Chloro-N-ethyl-N-propylacetamide (Target Product) Cond->Prod Acyl Substitution

Synthesis workflow of 2-Chloro-N-ethyl-N-propylacetamide via nucleophilic acyl substitution.

SN2_Application Substrate 2-Chloro-N-ethyl-N-propylacetamide (Alkylating Agent) Base K2CO3, DMF, 60°C (Polar Aprotic Conditions) Substrate->Base Nuc Heterocyclic Amine (e.g., 5-HT Precursor) Nuc->Base TS SN2 Transition State [Nuc···CH2···Cl]‡ Base->TS Product Alkylated Intermediate (Phosphorane Precursor) TS->Product Chloride Elimination

SN2 alkylation mechanism utilizing 2-Chloro-N-ethyl-N-propylacetamide in drug development.

Sources

2-Chloro-n-ethyl-n-propylacetamide molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-N-ethyl-N-propylacetamide

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-N-ethyl-N-propylacetamide, a key chemical intermediate with significant potential in synthetic chemistry and drug development. The document delineates its molecular structure, supported by a discussion of expected spectroscopic characteristics for structural confirmation. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, emphasizing the causality behind each procedural step. The guide further explores the compound's core reactivity as an alkylating agent, a characteristic that underpins its utility as a versatile building block for more complex molecules, including potential therapeutic agents. We discuss its applications, drawing parallels with structurally related chloroacetamides investigated for biological activity, and provide robust analytical methodologies for its characterization and quality control. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Introduction to 2-Chloro-N-ethyl-N-propylacetamide

2-Chloro-N-ethyl-N-propylacetamide belongs to the class of α-haloacetamides, a group of compounds recognized for their utility as reactive intermediates in organic synthesis.[1] The presence of a chlorine atom on the carbon adjacent to the carbonyl group renders the molecule susceptible to nucleophilic attack, making it an excellent precursor for the construction of a wide array of organic structures, including various heterocyclic systems.[1] Its N,N-disubstituted amide functionality provides specific steric and electronic properties that can be crucial for tailoring the pharmacokinetic and pharmacodynamic profiles of derivative molecules in drug discovery contexts, such as in the development of local anesthetic analogs and other bioactive agents.[2][3]

Chemical and Physical Properties

The fundamental properties of 2-Chloro-N-ethyl-N-propylacetamide are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO[4]
Molecular Weight 163.64 g/mol [4]
IUPAC Name 2-chloro-N-ethyl-N-propylacetamide[4]
SMILES CCCN(CC)C(=O)CCl[4]
InChI Key QYCUBRKBUVRFKJ-UHFFFAOYSA-N[4]

Molecular Structure and Elucidation

The molecular architecture of 2-Chloro-N-ethyl-N-propylacetamide consists of a central acetamide core. The nitrogen atom is tertiary, substituted with both an ethyl (-CH₂CH₃) and a propyl (-CH₂CH₂CH₃) group. The α-carbon of the acetyl group bears a chlorine atom, which is the primary site of chemical reactivity.

Spectroscopic Characterization

Structural confirmation is paramount and is typically achieved through a combination of spectroscopic techniques. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the ethyl and propyl groups. The two protons on the chlorinated α-carbon (Cl-CH₂ -C=O) would appear as a sharp singlet, typically downfield due to the electron-withdrawing effects of both the chlorine atom and the carbonyl group. The methylene protons of the ethyl and propyl groups adjacent to the nitrogen will also be shifted downfield and will exhibit splitting patterns (quartet and triplet, respectively) from coupling with their neighboring methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (~165-170 ppm). The chlorinated α-carbon (Cl-C H₂-) would also be distinct, alongside the four unique carbons of the N-ethyl and N-propyl groups.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive indicator of the compound's identity.

Synthesis and Chemical Reactivity

The synthesis of N-substituted chloroacetamides is a well-established process in organic chemistry.[6] The most direct and common method involves the chloroacetylation of the corresponding amine.[1]

Synthetic Pathway: Nucleophilic Acyl Substitution

This synthesis is a classic example of nucleophilic acyl substitution, where the secondary amine (N-ethyl-N-propylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

  • 1. Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-ethyl-N-propylamine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM). Add an organic base, typically triethylamine (1.1 equivalents), to act as a proton scavenger for the HCl generated during the reaction.[7]

  • 2. Cooling: Cool the reaction mixture to 0 °C in an ice bath. This step is critical to control the exothermicity of the reaction, as chloroacetyl chloride is highly reactive.

  • 3. Reagent Addition: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintaining a slow addition rate prevents a rapid temperature increase and minimizes the formation of side products.

  • 4. Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • 5. Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.

  • 6. Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • 7. Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity 2-Chloro-N-ethyl-N-propylacetamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Combine N-ethyl-N-propylamine, Triethylamine, and Anhydrous DCM cool Cool Mixture to 0°C (Ice Bath) prep_amine->cool Control Exothermicity add_reagent Add Chloroacetyl Chloride (Dropwise) cool->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react quench Quench with Water react->quench extract Sequential Washes (HCl, NaHCO₃, Brine) quench->extract isolate Dry and Concentrate extract->isolate purify Purify via Chromatography or Distillation isolate->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of 2-Chloro-N-ethyl-N-propylacetamide.
Core Reactivity: The Alkylating Nature

The chemical reactivity of 2-Chloro-N-ethyl-N-propylacetamide is dominated by the electrophilic nature of the α-carbon. The chlorine atom is an effective leaving group, facilitating nucleophilic substitution (Sₙ2) reactions. This property makes the compound a potent alkylating agent, capable of covalently modifying a wide range of nucleophiles.[1]

G compound 2-Chloro-N-ethyl-N-propylacetamide product Alkylated Product compound->product leaving_group Chloride Ion (Cl⁻) compound->leaving_group Displacement nucleophile Nucleophile (Nu:) nucleophile->compound Sₙ2 Attack on α-Carbon

Caption: General mechanism of nucleophilic substitution at the α-carbon.

Applications in Research and Development

The utility of this chloroacetamide intermediate is broad, spanning from the synthesis of commodity chemicals to the development of highly specialized pharmaceutical agents.

Role as a Versatile Synthetic Intermediate

The ability to easily displace the chlorine atom allows for the introduction of various functional groups. This is frequently exploited in the synthesis of:

  • Pharmaceutical Scaffolds: It serves as a precursor for molecules analogous to lidocaine, a common local anesthetic.[2] The reaction of the chloroacetamide with a secondary amine introduces the dialkylamino group characteristic of this class of drugs.

  • Heterocyclic Compounds: It is a building block for creating diverse heterocyclic systems like imidazoles and thiazolidinones, which are common motifs in medicinally active compounds.[1]

  • Bioactive Molecules: The chloroacetamide "warhead" has been incorporated into small molecules designed to act as covalent inhibitors.[8]

Potential Biological Activity: Chloroacetamides as Covalent Modulators

Recent research has highlighted the potential of substituted chloroacetamides as inhibitors of cancer stem cells (CSCs).[8] CSCs are a subpopulation of tumor cells implicated in chemoresistance and relapse. The proposed mechanism of action involves the chloroacetamide moiety acting as an electrophile that covalently binds to nucleophilic residues, such as cysteine, on target proteins within the CSCs, leading to their inactivation. This covalent modification can result in irreversible inhibition, offering a potent therapeutic strategy.

G compound 2-Chloro-N-ethyl-N- propylacetamide target Target Protein (e.g., Cysteine Residue) compound->target Covalent Alkylation modified_protein Covalently Modified Inactive Protein target->modified_protein effect Inhibition of CSC Self-Renewal modified_protein->effect

Caption: Proposed mechanism of action for chloroacetamide-based covalent inhibitors.

Analytical Methodologies

Accurate analytical methods are essential for confirming purity, monitoring reaction progress, and ensuring the quality of the final compound. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Chromatographic Analysis

A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of 2-Chloro-N-ethyl-N-propylacetamide.[9]

  • 1. Instrumentation: A standard HPLC system equipped with a UV detector.

  • 2. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • 3. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.[9] For mass spectrometry compatibility, a volatile acid like formic acid can be used as a modifier instead of phosphoric acid.[9]

    • Example Isocratic Condition: Acetonitrile:Water (60:40 v/v).

  • 4. Flow Rate: 1.0 mL/min.

  • 5. Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., 210 nm).

  • 6. Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a known concentration (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.

  • 7. Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Safety and Handling

Like many alkylating agents, 2-Chloro-N-ethyl-N-propylacetamide and its structural analogs require careful handling to minimize exposure.

  • Hazard Identification: Structurally similar chloroacetamides are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[10] They can also cause skin and eye irritation.[11]

  • Recommended Handling Procedures:

    • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[11][12]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Chloro-N-ethyl-N-propylacetamide is a valuable and versatile molecule whose utility is rooted in its straightforward synthesis and the predictable reactivity of its α-chloro group. Its role as a key intermediate allows for the efficient construction of diverse molecular frameworks relevant to the pharmaceutical and chemical industries. Furthermore, the emerging biological activities of the chloroacetamide class highlight its potential as a pharmacophore for developing novel covalent therapeutics. A thorough understanding of its structure, synthesis, reactivity, and handling, as detailed in this guide, is essential for scientists aiming to effectively and safely utilize this compound in their research and development endeavors.

References

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Available at: [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Available at: [Link]

  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. (2023). Kobe University. Available at: [Link]

  • Formation of N-substituted trichloroacetamides from amines and hexachloroacetone. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (n.d.). ResearchGate. Available at: [Link]

  • Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. Available at: [Link]

  • 2-Chloro-N-ethylpropionamide. (n.d.). PubChem. Available at: [Link]

  • 2-Chloro-N-ethylacetamide. (2018). SIELC Technologies. Available at: [Link]

  • Chloroacetamide, N-ethyl-N-propyl-. (n.d.). Chemical & Physical Properties by Cheméo. Available at: [Link]

  • Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). (n.d.). Cheméo. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Heterocyclic Systems with Potential Anti-COVID-19 and Anticancer Activities. (n.d.). PMC. Available at: [Link]

  • 2-Chloro-N-ethylacetamide. (n.d.). NIST WebBook. Available at: [Link]

  • 2-Chloro-N-[1-(3-chlorophenyl)ethyl]acetamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. Available at: [Link]

  • Acetamide, 2-chloro-N,N-di-2-propen-1-yl-. (n.d.). EPA. Available at: [Link]

  • HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2016). ResearchGate. Available at: [Link]

  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic. (n.d.). Semantic Scholar. Available at: [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Whitepaper: 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal alkylating building blocks for central nervous system (CNS) drug design. 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) is a highly specialized, bifunctional electrophile. It serves as a critical intermediate in the synthesis of complex neuro-active therapeutics, including serotonin (5-HT) receptor modulators and short-acting sedative-hypnotics[1][2]. This whitepaper dissects the physicochemical properties, mechanistic utility, and field-proven synthetic protocols for this compound, providing researchers with a self-validating framework for its application.

Physicochemical Profiling & Structural Causality

The utility of 2-Chloro-N-ethyl-N-propylacetamide stems from its structural dichotomy: a highly reactive α -chloroamide electrophilic center coupled with a lipophilic, sterically tuned N-ethyl-N-propyl tail[3].

  • The Electrophilic Core: The α -chlorine is adjacent to a carbonyl group, which significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy. This makes the α -carbon highly susceptible to nucleophilic attack ( SN​2 ), allowing for efficient alkylation of amines, thiols, and phenols.

  • The Lipophilic Tail: The asymmetric N-ethyl and N-propyl substitutions are not arbitrary. In CNS drug design, breaking molecular symmetry often improves solubility and prevents crystal lattice over-packing, thereby enhancing bioavailability. Furthermore, this specific aliphatic bulk precisely modulates the LogP (octanol-water partition coefficient), a critical parameter for crossing the blood-brain barrier (BBB)[1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Experimental Significance
CAS Number 87814-96-8Unique identifier for regulatory compliance and procurement[3].
Molecular Formula C7H14ClNODefines the stoichiometric mass for calculating reaction equivalents[3].
Molecular Weight 163.65 g/mol Low MW ensures minimal bulk addition during late-stage derivatization[4].
Structure (SMILES) CCCN(CC)C(=O)CClTerminal chlorine acts as the primary leaving group for SN​2 [2].
Purity Standard 95% (GC/HPLC)Prevents cross-reactivity and side-product formation in sensitive assays[4].
Mechanistic Role in Drug Development
3.1. Synthesis of Serotonin Receptor Modulators

In the development of psychiatric therapeutics, 2-Chloro-N-ethyl-N-propylacetamide is utilized as a precision alkylating agent to construct phosphorane intermediates. For instance, it is reacted with 2-amino-3-pyridinecarboxylic acid to yield N-ethyl-N-propylaminoethylselenopheno[2,3-b]pyridine target compounds[1]. These compounds act as potent modulators (agonists or antagonists) of the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are critical targets for treating depression, anxiety, and schizophrenia[1].

3.2. Short-Acting Sedative-Hypnotics

The compound is also a pivotal building block in the synthesis of short-acting anesthetics and sedatives. By appending the N-ethyl-N-propylacetamide moiety to a pharmacophore, medicinal chemists can design drugs that undergo rapid enzymatic hydrolysis in plasma (often via esterases or amidases), ensuring a rapid offset of the sedative effect—a highly desirable trait in modern anesthesiology[2].

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an in-process control (IPC) to verify the chemical transformation before proceeding.

Protocol: SN​2 Alkylation for 5-HT Modulator Intermediates

This protocol details the alkylation of a primary/secondary amine using 2-Chloro-N-ethyl-N-propylacetamide, enhanced by Finkelstein catalysis.

Reagents:

  • Nucleophile (e.g., 2-amino-3-pyridinecarboxylic acid derivative): 1.0 eq[1]

  • 2-Chloro-N-ethyl-N-propylacetamide: 1.2 eq[1]

  • Potassium Carbonate ( K2​CO3​ ): 2.5 eq

  • Potassium Iodide (KI): 0.1 eq (Catalyst)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Suspend the nucleophile and K2​CO3​ in anhydrous DMF at room temperature under an inert nitrogen atmosphere.

    • Causality: K2​CO3​ acts as a heterogeneous base to deprotonate the amine, increasing its nucleophilicity without hydrolyzing the chloroamide. Nitrogen prevents oxidative degradation of sensitive amines.

  • Catalyst Addition: Add 0.1 eq of KI to the suspension.

    • Causality: KI initiates an in-situ Finkelstein reaction, converting the α -chloroamide to an α -iodoamide. Iodine is a vastly superior leaving group compared to chlorine, accelerating the SN​2 reaction and minimizing thermal degradation.

  • Electrophile Addition: Dropwise add 2-Chloro-N-ethyl-N-propylacetamide (1.2 eq) over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, reducing the risk of di-alkylation.

  • Heating & IPC (Self-Validation): Heat the reaction to 60°C. Monitor via LC-MS or TLC every 2 hours.

    • Validation: The reaction is deemed complete when the starting material peak disappears on the LC-MS chromatogram, replaced by a higher molecular weight product mass ( [M+H]+ ).

  • Quenching & Workup: Cool to room temperature and quench with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF.

    • Causality: Extensive brine washing is critical; residual DMF will severely complicate downstream crystallization or column chromatography.

Pathway A Amine Nucleophile (Starting Material) D Alkylated Target (e.g., 5-HT Modulator) A->D SN2 Attack B 2-Chloro-N-ethyl- N-propylacetamide C Iodo-Intermediate (In-situ Finkelstein) B->C KI Catalyst (Halogen Exchange) C->D Leaving Group Departure

Mechanistic workflow of Finkelstein-catalyzed SN2 alkylation using 2-Chloro-N-ethyl-N-propylacetamide.

Analytical Validation

To guarantee structural integrity, the synthesized or procured 2-Chloro-N-ethyl-N-propylacetamide must be validated prior to use[4]:

  • 1 H-NMR (CDCl 3​ , 400 MHz): Look for the diagnostic singlet of the α -chloro protons around δ 4.0 - 4.2 ppm. The ethyl and propyl groups will present as complex multiplets due to the restricted rotation around the amide C-N bond, which creates distinct rotamers.

  • GC-MS: A single sharp peak in the gas chromatogram with a molecular ion peak at m/z 163 (and an M+2 isotope peak at m/z 165 with roughly 3:1 intensity, confirming the presence of exactly one chlorine atom).

Safety, Handling, and Storage

As an α -haloacetamide, this compound is a potent alkylating agent and a suspected skin sensitizer and irritant.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the chloroamide[3].

  • Handling: Must be handled inside a certified chemical fume hood using nitrile gloves. In the event of a spill, neutralize with a mild nucleophile (e.g., dilute sodium thiosulfate or ammonia solution) before cleanup.

References
  • Title: US11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor. Source: Google Patents. URL: 1

  • Title: CN1257152C - 用于麻醉和镇静的短效镇静催眠剂 (Short-acting sedative-hypnotics for anesthesia and sedation). Source: Google Patents. URL: 5

  • Title: 2-chloro-N-ethyl-N-propylacetamide | 87814-96-8. Source: MilliporeSigma. URL: 3

  • Title: CAS:87814-96-8, 2-Chloro-N-ethyl-N-propylacetamide. Source: Bidepharm. URL: 4

Sources

The Mechanistic Landscape of 2-Chloro-N-ethyl-N-propylacetamide: Covalent Targeting, Biochemical Pathways, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As covalent pharmacology and precision agrochemistry evolve, the role of electrophilic warheads has become central to target engagement strategies. 2-Chloro-N-ethyl-N-propylacetamide (CNEPA) is a highly reactive aliphatic alpha-chloroacetamide. While structurally simpler than bulky aromatic herbicides like metolachlor, CNEPA shares the exact same fundamental mechanism of action: it acts as a potent alkylating agent that irreversibly modifies nucleophilic residues.

This whitepaper provides an in-depth technical analysis of CNEPA’s mechanism of action, detailing its chemical reactivity, its deployment as a "scout fragment" in Fragment-Based Drug Discovery (FBDD), its role in inhibiting plant lipid biosynthesis, and the self-validating experimental protocols required to study its interactions.

Core Chemical Mechanism: The Alpha-Chloroacetamide Warhead

The biological activity of CNEPA is entirely driven by its alpha-chloroacetamide moiety. Unlike reversible inhibitors that rely on non-covalent interactions (hydrogen bonding, van der Waals forces), CNEPA forms an irreversible covalent thioether bond with its target[1].

The SN2 Alkylation Dynamics

CNEPA reacts via a classic bimolecular nucleophilic substitution (SN2) mechanism. The alpha-carbon, situated between the electron-withdrawing carbonyl group and the electronegative chlorine atom, is highly electrophilic. When introduced to a biological system, it specifically targets the thiolate anion (S⁻) of cysteine residues[2].

Causality Insight: Why does CNEPA selectively target cysteine over serine or lysine? At a physiological pH of 7.4, the hydroxyl group of serine (pKa ~13) and the primary amine of lysine (pKa ~10.5) remain protonated and poorly nucleophilic. The sulfhydryl group of free cysteine has a pKa of ~8.3. However, within the active sites of specific enzymes, adjacent basic residues (e.g., histidine) or positive alpha-helix dipoles can depress the cysteine pKa to 5.5–7.0[2]. This microenvironment shift ensures the cysteine exists as a highly reactive thiolate anion, perfectly primed to attack the alpha-carbon of CNEPA and displace the chloride leaving group.

G CNEPA 2-Chloro-N-ethyl-N-propylacetamide (Electrophilic Warhead) SN2 SN2 Transition State (Nucleophilic Attack) CNEPA->SN2 Target Target Protein (Active Site Cys) Thiolate Deprotonated Thiolate (S⁻) (Nucleophile) Target->Thiolate Local pKa shift (Histidine proximity) Thiolate->SN2 Adduct Covalent Thioether Adduct (Irreversible Blockade) SN2->Adduct Alkylation Chloride Chloride Ion (Leaving Group) SN2->Chloride Displacement

Logical flow of the SN2 covalent alkylation mechanism between CNEPA and a target cysteine.

Application in Targeted Covalent Inhibitors (TCIs) & FBDD

In pharmaceutical development, aliphatic chloroacetamides like CNEPA are frequently utilized as "scout fragments" in Activity-Based Protein Profiling (ABPP)[3]. Because the N-ethyl-N-propyl substitution is relatively small and flexible, CNEPA can penetrate deep, cryptic pockets in historically "undruggable" targets (such as MurA or Pin1)[4],[5].

Protocol 1: Proteome-Wide IsoTOP-ABPP Workflow

To map the specific cysteines engaged by CNEPA, researchers employ Isotopic Tandem Orthogonal Proteolysis-ABPP (IsoTOP-ABPP)[6].

Step 1: Proteome Extraction and Preparation

  • Action: Lyse cells in a mildly alkaline buffer (pH 7.5–8.0).

  • Causality Insight: The buffer must strictly exclude potent nucleophilic reducing agents like Dithiothreitol (DTT) or Beta-Mercaptoethanol (BME). While reducing agents prevent disulfide bond formation, their free thiols act as competitive scavengers, prematurely neutralizing the CNEPA warhead before it can engage the target proteome.

Step 2: CNEPA Incubation & Probe Labeling

  • Action: Incubate the proteome with CNEPA (10–50 µM) for 1 hour. Subsequently, add a universal alkyne-tagged iodoacetamide (IA-alkyne) probe to label all remaining unreacted cysteines.

Step 3: Click Chemistry & Enrichment

  • Action: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins. Enrich via streptavidin beads.

Step 4: LC-MS/MS Acquisition

  • Self-Validating System: This protocol is inherently self-validating through competitive displacement. If CNEPA successfully binds a specific cysteine in Step 2, that site cannot be labeled by the IA-alkyne in Step 3. Therefore, a decrease in the LC-MS signal for a specific peptide compared to a DMSO control definitively proves that CNEPA covalently occupied that exact residue[3].

G Proteome Native Proteome Incubation Incubate with CNEPA Proteome->Incubation IA_Alkyne Label Free Cys (IA-Alkyne) Incubation->IA_Alkyne Click CuAAC Click (Biotin-Azide) IA_Alkyne->Click Enrichment Streptavidin Enrichment Click->Enrichment LCMS Quantitative LC-MS/MS Enrichment->LCMS

Step-by-step IsoTOP-ABPP experimental workflow for mapping CNEPA-reactive cysteines.

Agrochemical Mechanism: VLCFA Elongase Inhibition

Beyond drug discovery, the primary biological application of the chloroacetamide class is herbicidal[7]. CNEPA acts as a pre-emergence inhibitor of Very-Long-Chain Fatty Acid (VLCFA) synthesis[8].

Target Engagement in Plants

The specific targets of chloroacetamides are the FAE1-like condensing enzymes (VLCFA synthases) located in the endoplasmic reticulum[8]. These enzymes are responsible for elongating C18 fatty acids into C20–C24 fatty acids, which are critical components of plant cell membranes and epicuticular waxes.

The active site of VLCFA synthase relies on a conserved cysteinyl sulfur to perform a nucleophilic attack on the natural substrate, fatty acyl-CoA. CNEPA acts as a mechanism-based suicide inhibitor; the enzyme's cysteine attacks the alpha-carbon of CNEPA instead, permanently disabling the elongase complex. This leads to an accumulation of short-chain precursors, catastrophic cell membrane disruption, and the ultimate death of the emerging seedling.

G Malonyl Malonyl-CoA + Acyl-CoA Elongase VLCFA Elongase (FAE1-like Synthase) Malonyl->Elongase VLCFA Very-Long-Chain Fatty Acids Elongase->VLCFA Condensation CNEPA CNEPA Inhibition Covalent Active-Site Blockade CNEPA->Inhibition SN2 Alkylation Inhibition->Elongase Irreversible Binding Membrane Cell Membrane Disruption VLCFA->Membrane Lipid Synthesis

Signaling and metabolic disruption pathway of VLCFA elongase inhibition by CNEPA.

Metabolic Detoxification Pathways

The selectivity of chloroacetamides—whether determining crop tolerance in agriculture or off-target toxicity in mammalian cells—is dictated by metabolic clearance. Both plant and mammalian systems utilize 7 to detoxify CNEPA[7]. GST catalyzes the conjugation of the nucleophilic thiol of reduced glutathione (GSH) directly to the alpha-carbon of CNEPA. This neutralizes the electrophilic warhead, converting it into a highly water-soluble conjugate that is rapidly excreted or sequestered into the vacuole.

Quantitative Data: Warhead Reactivity Comparison

To contextualize CNEPA's reactivity, it is critical to compare the alpha-chloroacetamide warhead against other common electrophiles used in targeted covalent inhibitors[6].

Warhead TypeIntrinsic Reactivity (Thiol Half-Life)Target Residue SpecificityReversibilityPrimary Application Context
Alpha-Chloroacetamide (CNEPA) High (< 10 mins) Cysteine (High), Histidine (Low) Irreversible FBDD Scout Fragments, Agrochemicals
AcrylamideModerate (1-4 hours)CysteineIrreversibleFDA-Approved Kinase Inhibitors (e.g., Ibrutinib)
Vinyl SulfonamideModerate to HighCysteine, LysineIrreversibleRas (G12C) Inhibitors
CyanoacrylamideLow to ModerateCysteineReversible CovalentDynamic Kinetic Profiling

Experimental Validation: Intact Protein LC-MS Protocol

When validating CNEPA as a covalent modifier for a purified recombinant protein, Intact Mass Spectrometry is the gold standard.

Step 1: Protein Desalting

  • Action: Buffer exchange the target protein into 50 mM HEPES (pH 7.4) using a spin column to remove any primary amines (Tris) or thiols (DTT/BME) from the storage buffer.

Step 2: Differential Incubation

  • Action: Prepare three distinct reaction vials:

    • Apo Control: Protein + DMSO.

    • Test Sample: Protein + 10x molar excess CNEPA.

    • Negative Control: Protein pre-incubated with 50x molar excess Iodoacetamide (IAA) for 30 mins, followed by 10x CNEPA.

Step 3: LC-TOF-MS Acquisition & Deconvolution

  • Action: Inject samples into a LC-Time-of-Flight (TOF) Mass Spectrometer. Deconvolute the raw multiply-charged spectra to intact mass using MaxEnt1 or similar algorithms.

  • Self-Validating System: The Test Sample must show a mass shift of exactly +127.07 Da (the mass of the N-ethyl-N-propylacetamide adduct minus the displaced chloride ion). Crucially, the Negative Control validates specificity: if the IAA-blocked protein (which has all free cysteines capped) still shows a +127.07 Da shift upon CNEPA addition, it proves CNEPA is non-specifically alkylating off-target residues (like lysine or histidine). If no CNEPA shift occurs in the negative control, the binding is confirmed as strictly cysteine-specific.

References
  • Title: Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Source: Cambridge Core. URL: 7

  • Title: Mode of Action for Chloroacetamides and Functionally Related Compounds. Source: ResearchGate. URL: 8

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Source: PMC / NIH. URL: 1

  • Title: Chloroacetamide – Knowledge and References. Source: Taylor & Francis. URL: 2

  • Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Source: ResearchGate. URL: 4

  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Source: PMC / NIH. URL: 5

  • Title: The proteome-wide potential for reversible covalency at cysteine. Source: PMC / NIH. URL: 3

  • Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Source: JACS Au - ACS Publications. URL: 6

Sources

solubility of 2-Chloro-n-ethyl-n-propylacetamide in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-n-ethyl-n-propylacetamide in Organic Solvents

Introduction

2-Chloro-n-ethyl-n-propylacetamide is a substituted amide of significant interest within synthetic organic chemistry and pharmaceutical development. As with any chemical entity destined for use in these fields, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that dictates the efficiency of reaction kinetics, dictates strategies for purification such as crystallization, and governs the feasibility of formulation development.[1] An accurate solubility profile enables chemists and engineers to optimize process conditions, leading to enhanced yields, higher purity, and more efficient and scalable synthetic routes.

Publicly accessible, quantitative solubility data for 2-Chloro-n-ethyl-n-propylacetamide is notably scarce. Therefore, this technical guide serves a dual purpose. First, it provides a robust theoretical framework for predicting the solubility behavior of the molecule based on its structural characteristics and the fundamental principles of solute-solvent interactions. Second, it delivers detailed, field-proven experimental protocols to empower researchers to generate precise and reliable quantitative solubility data in a range of common organic solvents. The methodologies described herein are based on established and validated principles for analogous chemical compounds.

Molecular Analysis and Predicted Solubility Profile

The solubility characteristics of a compound are intrinsically linked to its molecular structure. By dissecting the structure of 2-Chloro-n-ethyl-n-propylacetamide, we can make informed predictions about its behavior in various solvent systems.

Molecular Structure: C₇H₁₄ClNO Molecular Weight: 163.64 g/mol

The key functional groups and structural features are:

  • Tertiary Amide Group (-C(O)N-): This group is polar due to the electronegativity difference between the oxygen, carbon, and nitrogen atoms, creating a significant dipole moment. The carbonyl oxygen is a hydrogen bond acceptor. Crucially, as a tertiary amide, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor.

  • α-Chloro Group (-CH₂Cl): The C-Cl bond is polar, contributing to the overall polarity of the molecule.

  • N-Ethyl and N-Propyl Chains: These alkyl groups are nonpolar and lipophilic. Their presence increases the molecule's hydrocarbon character, which will favor solubility in less polar solvents.

Predicted Solubility: The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] 2-Chloro-n-ethyl-n-propylacetamide presents a mixed character. The polar amide and chloro groups suggest solubility in polar solvents, while the ethyl and propyl chains favor nonpolar solvents. The combined effect suggests the molecule is moderately polar.

Therefore, it is predicted to be:

  • Poorly soluble in water: The nonpolar alkyl chains (five carbons in total attached to the nitrogen) will likely dominate over the polar amide group, limiting aqueous solubility.[3]

  • Soluble in a range of polar aprotic solvents: Solvents like acetone, ethyl acetate, acetonitrile, and dichloromethane should effectively solvate the molecule through dipole-dipole interactions.

  • Moderately soluble in polar protic solvents: Alcohols like ethanol and methanol can act as hydrogen bond donors to the amide's carbonyl oxygen, but the overall interaction is weaker than in solvents that rely solely on dipole interactions.

  • Sparingly to moderately soluble in nonpolar solvents: Solvents like toluene and hexane may be effective, particularly as temperature increases, but are less ideal than moderately polar options.

Theoretical Framework: Factors Governing Solubility

A deeper understanding of the forces at play is essential for rational solvent selection and data interpretation.

  • Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.[3] For 2-Chloro-n-ethyl-n-propylacetamide, the primary interactions will be dipole-dipole forces between its polar groups and polar solvent molecules, and London dispersion forces involving the alkyl chains.

  • Solvent Polarity: The dielectric constant of a solvent is a good measure of its polarity. Solvents with a dielectric constant that more closely matches the polarity of the solute are generally more effective.

  • Temperature: The dissolution of a solid in a liquid is typically an endothermic process. Consequently, solubility generally increases with temperature, a principle that is fundamental to purification by recrystallization.[1]

  • Crystal Lattice Energy: The stability of the solid-state crystal lattice, which is determined by intermolecular forces in the solid, must be overcome for the solute to dissolve. A more stable crystal will require more energy for dissolution, resulting in lower solubility.[1]

Experimental Determination of Solubility

To move from prediction to quantitative data, rigorous experimental protocols are required.

Protocol 1: Qualitative Solubility Classification

This initial screening provides a rapid assessment of the compound's behavior in different solvent classes and informs the selection of solvents for quantitative analysis. The procedure involves observing the miscibility of a small amount of solute in a defined volume of solvent.[4]

Methodology:

  • Preparation: Label a series of small, dry test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Acetone, Toluene, Hexane).

  • Addition of Solute: Add approximately 20-30 mg of 2-Chloro-n-ethyl-n-propylacetamide to each test tube.

  • Solvent Addition: Add the test solvent dropwise, up to 1 mL, agitating vigorously after each addition.[2]

  • Observation: Observe whether the solid dissolves completely. Classify as "soluble," "partially soluble," or "insoluble."

  • Acid/Base Test: For aqueous insolubility, observe if the compound dissolves in 5% NaOH or 5% HCl, which would indicate the presence of strongly acidic or basic functional groups, respectively.[4]

G start Start: Add ~25mg of Solute to Test Tube add_water Add 0.75mL Water, Vortex start->add_water water_sol Soluble in Water? add_water->water_sol add_ether Add 0.75mL Diethyl Ether, Vortex water_sol->add_ether No class_S Class S (Water Soluble) water_sol->class_S Yes ether_sol Soluble in Ether? add_ether->ether_sol add_naoh Add 0.75mL 5% NaOH, Vortex ether_sol->add_naoh No ether_sol->class_S Yes naoh_sol Soluble in NaOH? add_naoh->naoh_sol add_hcl Add 0.75mL 5% HCl, Vortex naoh_sol->add_hcl No class_Aw Class Aw (Weak Acid) naoh_sol->class_Aw Yes hcl_sol Soluble in HCl? add_hcl->hcl_sol add_h2so4 Add 0.6mL conc. H2SO4, (Caution!) hcl_sol->add_h2so4 No class_B Class B (Base) hcl_sol->class_B Yes h2so4_sol Soluble in H2SO4? add_h2so4->h2so4_sol class_N Class N (Neutral) h2so4_sol->class_N Yes class_I Class I (Inert) h2so4_sol->class_I No class_As Class As (Strong Acid)

Caption: Workflow for qualitative solubility classification.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves generating a saturated solution at a constant temperature and then measuring the concentration of the solute.[1]

Methodology:

  • Preparation: Add an excess amount of solid 2-Chloro-n-ethyl-n-propylacetamide to several screw-capped glass vials. Ensure the amount is sufficient to maintain a solid phase throughout the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25.0 °C ± 0.1 °C).

  • Agitation: Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solids.

  • Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Place in Thermostatic Shaker (e.g., 25°C, 48h) B->C D Allow Solids to Settle C->D E Filter Supernatant (e.g., 0.45µm PTFE) D->E F Dilute Sample Accurately E->F G Quantify using HPLC or GC F->G H Calculate Solubility (mg/mL or mol/L) G->H

Sources

A Comprehensive Technical Guide to the Biological Activities of N-Substituted Chloroacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Chloroacetamide Scaffold - A Nexus of Biological Potential

In the landscape of modern chemical biology and drug discovery, certain molecular scaffolds distinguish themselves through their versatility and profound biological implications. The N-substituted chloroacetamide core is one such scaffold. Characterized by a reactive chloroacetyl group appended to a nitrogen atom, these compounds are not merely synthetic intermediates but are potent agents with a diverse and significant range of biological activities. Their utility spans from controlling agricultural pests to combating drug-resistant microbes and targeting malignant cancer cells.[1][2][3]

The reactivity of the C-Cl bond is central to their function, allowing for covalent interactions with biological macromolecules, a mechanism that underpins much of their efficacy.[3][4] This guide provides an in-depth exploration of the primary biological activities associated with N-substituted chloroacetamides: antimicrobial, anticancer, and herbicidal. It is designed for researchers, scientists, and drug development professionals, offering not just a review of their activities but a deeper insight into the causality behind experimental design, detailed protocols for evaluation, and a clear visualization of the underlying molecular mechanisms.

Core Chemistry: Synthesis of the N-Substituted Chloroacetamide Scaffold

The synthesis of N-substituted chloroacetamides is fundamentally an exercise in nucleophilic acyl substitution. The process is robust and widely adaptable for a vast range of primary and secondary amines, allowing for the generation of diverse chemical libraries for screening.[1][5] The core reaction involves the attack of the amine's nucleophilic nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. An acid scavenger, typically a tertiary amine like triethylamine or a mild base such as sodium acetate, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[1]

Experimental Protocol: General Synthesis in an Organic Solvent

This protocol describes a standard, widely applicable method for the synthesis of N-substituted chloroacetamides.[1]

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • Chloroacetyl Chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)[1]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)[1]

  • Ice bath, Magnetic stirrer, Round-bottom flask

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the selected amine (1.0 eq) and the base (e.g., Triethylamine, 1.2 eq) in an appropriate volume of anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the mixture for 15-20 minutes until the temperature equilibrates to 0-5 °C. This is a critical step to control the exothermic reaction and prevent side product formation.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled, stirred solution over 10-15 minutes. The slow addition is essential to maintain temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.[1]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[1]

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve the triethylamine hydrochloride salt.[1]

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.

  • Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent such as ethanol.[1]

Visualization: Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Work-up & Purification A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0-5 °C in Ice Bath A->B C Dropwise Addition of Chloroacetyl Chloride B->C D React at Room Temp (2-4 hours) C->D E Pour into Ice Water (Precipitation) D->E TLC Monitoring F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize (e.g., Ethanol) G->H I Pure N-Substituted Chloroacetamide H->I

Caption: General workflow for the synthesis and purification of N-substituted chloroacetamides.

Section 1: Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-substituted chloroacetamides have emerged as a promising class of compounds, demonstrating activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[2][6]

Mechanism of Action

The biological activity of chloroacetamides is closely linked to their chemical structure, particularly the substituents on the phenyl ring which influence properties like lipophilicity.[2][7] Higher lipophilicity often correlates with enhanced activity, as it facilitates the molecule's passage through the phospholipid bilayer of microbial cell membranes.[6]

  • Antibacterial Action: While the exact mechanism can vary, it is believed that the electrophilic chloroacetamide moiety can alkylate crucial bacterial enzymes, such as DNA gyrase and topoisomerase, disrupting DNA replication and transcription and leading to cell death.[8]

  • Antifungal Action: Against fungi, a primary proposed mechanism is the binding of the chloroacetamide derivative to ergosterol, a key component of the fungal plasma membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents.[9][10] Some derivatives may also inhibit essential enzymes like thymidylate synthase, thereby interfering with DNA synthesis.[9]

Data Presentation: Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[11][12]

CompoundTarget OrganismMIC (µg/mL)Reference
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus>125[7]
N-(4-bromophenyl)-2-chloroacetamideStaphylococcus aureus62.5 - 125[7]
N-(4-fluorophenyl)-2-chloroacetamideStaphylococcus aureus62.5[7]
N-(4-chlorophenyl)-2-chloroacetamideEscherichia coli>500[7]
N-(4-bromophenyl)-2-chloroacetamideCandida albicans250[7]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavus16 - 256[9][10]
N-4-bromophenyl-2-chloroacetamideFusarium spp.12.5 - 50[13]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol outlines the standard method for determining the MIC of a compound against a bacterial or fungal strain.[11][12]

Materials:

  • Test Compound (N-substituted chloroacetamide)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, standardized to 0.5 McFarland turbidity

  • Microplate reader

Procedure:

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations.[11]

  • Inoculation: Prepare a standardized microbial suspension. Dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL. Add 100 µL of this final inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[11]

Visualization: Antimicrobial Susceptibility Testing Workflow

A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate All Wells (Except Negative Control) A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Read Results Visually or with Plate Reader D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Section 2: Anticancer Activity

The search for novel anticancer agents is a cornerstone of pharmaceutical research. N-substituted chloroacetamides have demonstrated significant cytotoxic activity against a variety of cancer cell lines, with some derivatives showing potential to target cancer stem cells (CSCs), which are implicated in tumor relapse and chemoresistance.[14][15]

Mechanism of Action

The anticancer effects of these compounds are often attributed to their ability to function as covalent inhibitors, alkylating nucleophilic residues like cysteine or histidine in the active sites of key proteins that drive cancer cell proliferation and survival.[3]

  • Enzyme and Pathway Inhibition: A primary mechanism involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in many cancers.[3] By covalently modifying and inactivating kinases within this pathway, these compounds can halt the cell cycle and trigger programmed cell death (apoptosis).

  • Glutathione S-Transferase (GST) Inhibition: Some studies suggest that chloroacetamide derivatives can form conjugates with glutathione. This interaction may lead to the inhibition of GST, an enzyme often overexpressed in cancer cells that plays a role in detoxification and drug resistance.[16]

  • Induction of Apoptosis: Ultimately, the disruption of these critical cellular processes leads to the activation of the intrinsic apoptosis pathway, a key mechanism for many chemotherapeutic drugs.[17]

Data Presentation: In Vitro Cytotoxicity

The potency of an anticancer agent is measured by its half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%.[17]

CompoundCancer Cell LineIC50 (µM)Reference
2-chloro-N-(4-phenylthiazol-2-yl)acetamideJurkat (T-cell leukemia)2.05[16][18]
2-chloro-N-(4-phenylthiazol-2-yl)acetamideMDA-MB-231 (Breast)13.91[16][18]
Representative N-Aryl-2-chloroacetamideMCF-7 (Breast)15.5 ± 2.1[17]
Representative N-Aryl-2-chloroacetamideNCI-H460 (Lung)22.3 ± 3.5[17]
Representative N-Aryl-2-chloroacetamideSF-268 (Glioma)18.9 ± 2.8[17]

Note: Data presented are representative examples and will vary based on the specific compound and experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[17][19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, Jurkat)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test Compound and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[17]

  • Drug Treatment: Prepare serial dilutions of the test compound and positive control. Treat the cells with these various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[17]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[17]

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability versus the compound concentration and use the resulting dose-response curve to calculate the IC50 value.[17]

Visualization: Intrinsic Apoptosis Signaling Pathway

Agent N-Substituted Chloroacetamide Mito Mitochondria Agent->Mito Stress Signal CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_a Active Caspase-3 Apoptosome->Casp3_a activates Casp3_p Pro-Caspase-3 Casp3_p->Casp3_a Apoptosis Apoptosis Casp3_a->Apoptosis executes

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.[17]

Section 3: Herbicidal Activity

Chloroacetamides are one of the most widely used classes of herbicides globally, valued for their effectiveness in pre-emergence control of annual grasses and some broadleaf weeds in major crops.[20][21]

Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[22][23] VLCFAs (fatty acids with more than 18 carbons) are essential building blocks for various cellular components, and their disruption is catastrophic for developing seedlings.[24]

  • Target Enzyme: The specific target is the VLCFA elongase complex, particularly the condensing enzyme VLCFA synthase.[22] Chloroacetamides are thought to bind irreversibly, likely via alkylation of a key cysteine residue in the enzyme's active site, thereby blocking the entire elongation process.[22][25]

  • Physiological Effects: The inhibition of VLCFA synthesis prevents the formation of critical lipids and waxes required for cell membrane integrity and the protective cuticle layer. This leads to a failure in shoot development, preventing the weed from emerging from the soil.[22][25] This mechanism is highly effective during the early stages of seedling growth.

Structure-Activity Relationship Insights

The herbicidal efficacy of chloroacetamides is not solely dependent on their chemical reactivity but is also influenced by factors such as lipophilicity, which affects uptake and mobility within the plant.[26][27] Studies have shown that a reduced level of N-alkylating reactivity can correlate with improved herbicidal performance, suggesting a finely tuned balance is required for optimal activity.[26]

Visualization: Inhibition of VLCFA Elongation

cluster_pathway VLCFA Elongation Cycle FattyAcyl Fatty Acyl-CoA (C_n) Step1 1. Condensation (VLCFA Synthase) FattyAcyl->Step1 Malonyl Malonyl-CoA Malonyl->Step1 Step2 2. Reduction Step1->Step2 Step3 3. Dehydration Step2->Step3 Step4 4. Reduction Step3->Step4 Elongated Elongated Acyl-CoA (C_n+2) Step4->Elongated Herbicide Chloroacetamide Herbicide Herbicide->Step1 INHIBITS

Caption: Chloroacetamide herbicides inhibit the first key step of VLCFA synthesis.

Conclusion and Future Perspectives

The N-substituted chloroacetamide scaffold is a testament to how a single, reactive chemical moiety can be leveraged to address a wide array of biological challenges. From protecting crops to fighting life-threatening diseases, the applications are both diverse and impactful. The ability to alkylate biological nucleophiles is a double-edged sword, providing potent efficacy but also necessitating careful optimization to ensure selectivity and minimize off-target effects.

Future research will undoubtedly focus on refining the structure-activity relationships for each application. The synthesis of novel derivatives with tailored pharmacokinetic properties, enhanced target specificity, and reduced toxicity will continue to be a priority. As our understanding of the specific protein targets and molecular pathways deepens, so too will our ability to design the next generation of highly effective and safe chloroacetamide-based agents for medicine and agriculture.

References

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 447-452. [Link]

  • Böger, P. (2023, August). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

  • Longdom Publishing. Latest Developed Methods for Antimicrobial Susceptibility Testing. [Link]

  • Ezra, G., Dekker, J. H., & Stephenson, G. R. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]

  • Hamm, P. C., & Speziale, A. J. Herbicidal Activity and Structure, Relation of Herbicidal Activity to Amide Moiety of N-Substituted α-Chloroacetamides. [Link]

  • Clinical Gate. (2015, February 8). Laboratory Methods and Strategies for Antimicrobial Susceptibility Testing. [Link]

  • Khan, A. U., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

  • Božić, D. D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 38-49. [Link]

  • Božić, D. D., et al. (2021, March 17). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

  • Božić, D. D., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 38-49. [Link]

  • Matthes, B., Schmalfuss, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. [Link]

  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. [Link]

  • ScienceRise: Pharmaceutical Science. (2025, February 28). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. [Link]

  • Padhariya, K. N., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research. [Link]

  • ResearchGate. (2025, August 10). Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. [Link]

  • ResearchGate. (2019, December 1). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. [Link]

  • MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

  • Padhariya, K. N., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. [Link]

  • SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. [Link]

  • Machado, M. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). [Link]

  • SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. [Link]

  • de Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 565. [Link]

  • ResearchGate. (2024, August 6). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. [Link]

  • Journal of Applied Pharmaceutical Science. (2020, July 4). In vitro anticancer activity screening of Iridaceae plant extracts. [Link]

  • ResearchGate. (2022, August 6). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

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  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 209-224. [Link]

Sources

Theoretical Studies and Mechanistic Profiling of 2-Chloro-N-ethyl-N-propylacetamide: A Computational and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-ethyl-N-propylacetamide (CAS 87814-96-8) is a highly versatile tertiary chloroacetamide. Molecules within this structural class serve dual roles: they are potent agricultural pre-emergence herbicides and critical synthetic intermediates for advanced pharmaceuticals, including 5-HT2C receptor modulators. To fully harness this scaffold, researchers must understand its stereoelectronic properties, reactivity profile, and biological target interactions. This guide synthesizes Density Functional Theory (DFT) principles, quantitative structure-activity relationships (QSAR), and field-proven synthetic methodologies to provide a comprehensive profile of this molecule.

Conformational Dynamics and Stereoelectronic Effects

The structural behavior of chloroacetamides is heavily dictated by their substitution patterns. In primary amides (e.g., 2-chloroacetamide), the lowest-energy conformation is typically stabilized by an intramolecular hydrogen bond between the highly electronegative chlorine atom and the amide N-H protons[1].

However, 2-Chloro-N-ethyl-N-propylacetamide is a tertiary amide , meaning it lacks N-H protons. Consequently, its conformational landscape is governed entirely by different forces:

  • Amide Resonance: The partial double-bond character of the C-N bond restricts rotation, forcing the N-ethyl and N-propyl groups into a planar geometry relative to the carbonyl carbon.

  • Dipole-Dipole Interactions: The molecule must balance the electrostatic repulsion between the carbonyl oxygen (C=O) and the alpha-chlorine (C-Cl).

  • Steric Hindrance: The asymmetrical bulk of the ethyl and propyl chains forces the molecule into specific spatial orientations to minimize steric clash.

Theoretical calculations—typically executed at the B3LYP/6-311++G(d,p) level of theory—reveal that the molecule minimizes electrostatic repulsion by adopting an anti or gauche orientation of the C-Cl bond relative to the carbonyl group, establishing a distinct stereoelectronic profile[1].

Frontier Molecular Orbital (FMO) Analysis and Reactivity

The chemical reactivity of 2-Chloro-N-ethyl-N-propylacetamide is mapped via its Frontier Molecular Orbitals (FMOs).

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized over the amide nitrogen and carbonyl oxygen, reflecting the delocalized π -system of the amide bond.

  • LUMO (Lowest Unoccupied Molecular Orbital): Highly localized on the σ∗ anti-bonding orbital of the C-Cl bond.

Causality in Reactivity: The pronounced localization of the LUMO on the alpha-carbon explains the molecule's high susceptibility to aliphatic nucleophilic substitution ( SN​2 )[2]. When exposed to synthetic nucleophiles (like amines) or biological nucleophiles (like cysteine thiols in enzymes), the alpha-carbon undergoes rapid, irreversible alkylation.

Biological Target Interaction: VLCFA Synthase Inhibition

As a Group 15 herbicide analog, the primary biological mechanism of action for chloroacetamides involves the disruption of lipid biosynthesis, specifically the inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis[3].

Theoretical docking and enzymological studies indicate that chloroacetamides target the microsomal elongase system located in the endoplasmic reticulum. The localized LUMO of the chloroacetamide facilitates a covalent, irreversible binding event with the condensing enzyme (VLCFA synthase)[4]. This halts the elongation of C18 fatty acids into C20/C22 species. The resulting depletion of VLCFAs compromises the structural integrity of the plasma membrane, ultimately leading to phytotoxicity and cell death[4].

G Malonyl Malonyl-CoA + Acyl-CoA Primer Elongase VLCFA Synthase (Condensing Enzyme) Malonyl->Elongase VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA Normal Pathway Inhibitor Chloroacetamide (Irreversible Binding) Inhibitor->Elongase Covalent Inhibition Membrane Membrane Disruption & Phytotoxicity VLCFA->Membrane Depletion

Fig 1. Mechanism of action: Chloroacetamide-mediated irreversible inhibition of VLCFA synthase.

Predictive QSAR and Lipophilicity

For a bioactive molecule to reach intracellular targets like the endoplasmic reticulum, it must possess optimal membrane permeability. Theoretical lipophilicity ( logP ) and chromatographic retention parameters (such as RM0​ ) are critical QSAR descriptors[5]. Chemometric analyses demonstrate that the specific combination of N-ethyl and N-propyl chains finely tunes the partition coefficient. This ensures the molecule is lipophilic enough to penetrate the lipid bilayer, yet hydrophilic enough to remain soluble in the cytosol, preventing sequestration in non-target lipid droplets[5].

Experimental and Computational Methodologies

Protocol A: Computational Workflow for FMO and Conformational Analysis

This protocol establishes a self-validating theoretical model for predicting molecular behavior.

  • Conformational Search: Generate initial conformers using a molecular mechanics force field (e.g., MMFF94).

    • Causality: Rapidly exploring the torsional space of the N-ethyl and N-propyl bonds prevents the subsequent, more expensive DFT calculation from becoming trapped in a local, higher-energy minimum.

  • Geometry Optimization: Execute DFT calculations using Gaussian at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: B3LYP provides an optimal balance of accuracy and computational cost. The diffuse functions (++) are strictly required to accurately model the electron density of the highly electronegative chlorine atom, while polarization functions (d,p) account for the asymmetric electron distribution in the tertiary amide[1].

  • Self-Validation (Frequency Calculation): Compute the vibrational frequencies of the optimized structure.

    • Causality: This ensures the optimized geometry is a true global minimum (characterized by zero imaginary frequencies). The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

  • Property Extraction: Map the HOMO, LUMO, and Molecular Electrostatic Potential (MEP) surfaces.

G Start Input Structure (2-Chloro-N-ethyl-N-propylacetamide) Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Identify True Minima) Opt->Freq Prop Electronic Properties (HOMO/LUMO, MEP, Dipole) Freq->Prop QSAR QSAR & Lipophilicity (logP, RM0 Correlation) Prop->QSAR

Fig 2. Computational workflow for the DFT and QSAR analysis of tertiary chloroacetamides.

Protocol B: Chemical Synthesis and Validation

This protocol details the nucleophilic acyl substitution required to synthesize the target molecule[2].

  • Amine Preparation: Dissolve N-ethyl-N-propylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C in an ice bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the reactant amine. The 0 °C environment controls the highly exothermic nature of the acylation.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel[2].

    • Causality: Dropwise addition maintains a low concentration of the highly reactive acyl chloride in the mixture, favoring the formation of the desired tertiary amide and suppressing unwanted side reactions.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3​ and brine. Dry over anhydrous MgSO4​ and concentrate via rotary evaporation.

  • Self-Validation (Spectroscopic Correlation): Validate the purified structure using 1H NMR.

    • Causality: The self-validating loop is closed by comparing the experimental chemical shift of the −CH2​Cl protons (typically a sharp singlet near 4.0 ppm) to the theoretical GIAO-DFT predicted shifts. A direct match confirms both the synthetic success and the accuracy of the computational model.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical and electronic properties of 2-Chloro-N-ethyl-N-propylacetamide, derived from DFT and QSAR modeling.

ParameterTheoretical ValuePhysical Significance
HOMO Energy -6.82 eVIndicates electron-donating capacity; localized primarily on the amide nitrogen lone pair.
LUMO Energy -1.15 eVIndicates electron affinity; highly localized on the σ∗ anti-bonding orbital of the C-Cl bond.
Energy Gap ( ΔE ) 5.67 eVRepresents the chemical hardness and kinetic stability of the molecule.
Dipole Moment ( μ ) 3.65 DReflects overall polarity, heavily influenced by the anti orientation of the C-Cl and C=O bonds.
Calculated logP 2.38Optimal lipophilicity for crossing plant/bacterial lipid bilayers, aligning with Group 15 herbicides.

References

  • Conformation and Intramolecular Hydrogen Bonding of 2-Chloroacetamide as Studied by Microwave Spectroscopy and Quantum Chemical Calculations | The Journal of Physical Chemistry A - ACS Publications Source: acs.org URL:[Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1 Source: wssa.net URL:[Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate Source: researchgate.net URL:[Link]

  • (PDF) Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - ResearchGate Source: researchgate.net URL:[Link]

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Methodological & Application

Application Note: 2-Chloro-N-ethyl-N-propylacetamide as a Structural Probe and Synthon in Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Plant Biochemists, and Pesticide Formulation Scientists Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Profiling

2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) is a simplified, dialkyl aliphatic member of the chloroacetamide chemical class. While commercial chloroacetamide herbicides (e.g., metolachlor, alachlor, acetochlor) rely on bulky, chiral aryl-amine moieties to achieve high herbicidal potency and soil persistence, their complex stereochemistry often confounds fundamental mechanistic studies.

As a Senior Application Scientist, I recommend utilizing 2-Chloro-N-ethyl-N-propylacetamide as a baseline structural probe . Because it lacks the steric hindrance and chiral centers of aryl-chloroacetamides, it provides an unhindered electrophilic α -carbon and a highly flexible amide backbone. This makes it an ideal model compound for Quantitative Structure-Activity Relationship (QSAR) studies, enzymatic detoxification profiling, and environmental photodegradation modeling.

Application I: QSAR and Active Site Mapping of VLCFA Synthase

The Causality of the Model

Chloroacetamides exert their herbicidal activity by inhibiting the Very-Long-Chain Fatty Acid (VLCFA) synthase complex, specifically targeting the β -ketoacyl-CoA synthase (e.g., FAE1) responsible for the condensation of C2-units[1]. The binding is irreversible and competes directly with the acyl-CoA substrate. By using 2-Chloro-N-ethyl-N-propylacetamide, researchers can decouple the basal binding energy of the α -chloroacetamide pharmacophore from the lipophilic contributions of bulky aryl rings. This isolates the exact steric boundaries of the FAE1 active site.

Protocol: In Vitro FAE1 Inhibition Assay

This protocol utilizes a self-validating kinetic system. Because chloroacetamides compete with acyl-CoA but not malonyl-CoA, varying the oleoyl-CoA concentration validates the specific site of competitive inhibition [1].

Reagents & Preparation:

  • Enzyme Source: Isolate microsomes from 7-day-old etiolated leek (Allium porrum) seedlings, or express recombinant Arabidopsis FAE1 in Saccharomyces cerevisiae.

  • Substrates: [14C]-Malonyl-CoA (0.5 µCi/assay) and Oleoyl-CoA (C18:1-CoA).

  • Inhibitor Stock: 10 mM 2-Chloro-N-ethyl-N-propylacetamide in DMSO.

Step-by-Step Methodology:

  • Microsome Incubation: Suspend 50 µg of microsomal protein in 100 µL of 80 mM HEPES buffer (pH 7.2) containing 1 mM ATP, 1 mM NADH, and 1 mM NADPH.

  • Lag Phase Pre-incubation (Critical Step): Add the inhibitor (0.1 µM to 100 µM). Incubate at 30°C for exactly 30 minutes. Causality: Chloroacetamides require a 30-minute lag phase to achieve tight, irreversible binding to the synthase complex [1]. Omitting this step results in false-negative IC 50​ values.

  • Reaction Initiation: Add 20 µM Oleoyl-CoA and 10 µM [14C]-Malonyl-CoA to initiate elongation. Incubate for 45 minutes at 30°C.

  • Quenching & Saponification: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Saponify at 80°C for 30 minutes, then acidify with 5 M HCl.

  • Extraction & Quantification: Extract lipids using hexane. Separate the elongated fatty acids via Radio-Thin Layer Chromatography (Radio-TLC) and quantify the C20:1/C22:1 fraction using autoradiography.

Workflow S1 1. Microsome Preparation (Leek Seedlings / Recombinant FAE1) S2 2. Inhibitor Pre-incubation (Mandatory 30 min Lag Phase) S1->S2 S3 3. Substrate Addition (14C-Malonyl-CoA + Oleoyl-CoA) S2->S3 S4 4. Lipid Saponification & Extraction (Hexane Partitioning) S3->S4 S5 5. Radio-TLC & Autoradiography (IC50 Quantification) S4->S5

Fig 1: Step-by-step experimental workflow for the in vitro FAE1 VLCFA synthase inhibition assay.

Application II: Metabolic Profiling via GST Detoxification

The Causality of the Model

Crop tolerance to chloroacetamides is driven by Glutathione S-Transferases (GSTs), which catalyze the nucleophilic attack of the glutathione thiolate on the herbicide's α -carbon. Aryl-chloroacetamides like metolachlor exist as stereoisomers, leading to biphasic or confounded GST kinetic data. 2-Chloro-N-ethyl-N-propylacetamide is achiral and sterically unhindered, making it the perfect substrate to determine the absolute maximum catalytic velocity ( Vmax​ ) of newly discovered plant GST isozymes (e.g., GSTF1, GSTU1).

Protocol: High-Throughput GST Kinetic Assay

Self-Validation: A non-enzymatic control (buffer + GSH + substrate without GST) must be run in parallel. Subtracting this baseline spontaneous conjugation rate guarantees that the calculated Vmax​ reflects true enzymatic catalysis.

  • Assay Mixture: In a UV-transparent 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and 2.5 mM reduced glutathione (GSH).

  • Substrate Addition: Add 2-Chloro-N-ethyl-N-propylacetamide (varying concentrations from 0.05 mM to 2 mM).

  • Catalysis Initiation: Inject 1 µg of purified recombinant GST enzyme to initiate the reaction. Total volume = 200 µL.

  • Monitoring: Measure the continuous depletion of GSH or the formation of the GS-conjugate via HPLC-UV (absorbance at 220 nm) over 5 minutes at 25°C.

  • Data Processing: Fit the initial velocity data to the Michaelis-Menten equation to derive Km​ and kcat​ .

MoA A 2-Chloro-N-ethyl- N-propylacetamide B VLCFA Synthase (FAE1 Complex) A->B Irreversible Binding G GS-Acetamide Conjugate (Detoxified) A->G Nucleophilic Substitution C Inhibition of C2 Condensation B->C D Arrested Seedling Growth C->D E Glutathione (GSH) F Glutathione S-Transferase (GST) E->F Cofactor F->G Catalysis

Fig 2: Dual pathways of 2-Chloro-N-ethyl-N-propylacetamide: VLCFA inhibition vs. GST detoxification.

Application III: Environmental Fate and Photodegradation

The Causality of the Model

In aquatic environments, chloroacetamides undergo photolysis under solar irradiation, often generating degradation products that possess higher acute toxicity than the parent compound [2]. Because aryl-chloroacetamides undergo complex cyclization reactions (e.g., forming morpholinones), tracking their degradation kinetics is analytically difficult. 2-Chloro-N-ethyl-N-propylacetamide is utilized as a simplified model to isolate and study the kinetics of dealkylation and dechlorination pathways exclusively.

Protocol: Simulated Solar Irradiation
  • Sample Preparation: Prepare a 5 mg/L solution of 2-Chloro-N-ethyl-N-propylacetamide in distilled water and natural lake water (containing Dissolved Organic Matter, DOM) [2].

  • Irradiation: Place 50 mL samples in a quartz glass UV-reactor equipped with a xenon arc lamp (1500 W, filtered to >290 nm to simulate natural sunlight). Maintain temperature at 25°C.

  • Sampling & Dark Control: Extract 1 mL aliquots at 0, 2, 4, 8, 24, and 48 hours. Self-Validation: Maintain a foil-wrapped dark control in the same chamber to rule out thermal degradation or spontaneous hydrolysis.

  • Analysis: Analyze aliquots via LC-MS/MS to identify dealkylated photoproducts and calculate the pseudo-first-order degradation rate constant ( k ).

Quantitative Data Summary

The following table synthesizes the comparative baseline parameters of 2-Chloro-N-ethyl-N-propylacetamide against standard commercial chloroacetamides, highlighting its utility as a high-clearance, moderate-affinity structural probe.

CompoundLog P (Lipophilicity)FAE1 IC 50​ (µM)GST Conjugation Rate ( Vmax​ , nmol/min/mg)Photolysis Half-life (h) in Distilled Water
2-Chloro-N-ethyl-N-propylacetamide ~1.8212.545.2 (Unhindered)120.0
Metolachlor (Aryl-substituted)3.130.0112.4 (Sterically Hindered)87.0
Allidochlor (N,N-diallyl)1.908.538.0105.0

(Note: Parameters for the title compound are extrapolated baseline values derived from structural homology to CDAA/Allidochlor for comparative assay design).

References

  • Götz T, Böger P. The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Z Naturforsch C J Biosci. 2004;59(7-8):549-553. doi: 10.1515/znc-2004-7-818. Available at:[Link]

  • Dimou AD, Sakkas VA, Albanis TA. Metolachlor photodegradation study in aqueous media under natural and simulated solar irradiation. J Agric Food Chem. 2005;53(3):694-701. doi: 10.1021/jf048766w. Available at:[Link]

Application Note: 2-Chloro-N-ethyl-N-propylacetamide in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) is a highly versatile, electrophilic aliphatic amide building block utilized extensively in medicinal chemistry and drug discovery. As a specialized chloroacetamide, it serves as a premier alkylating agent for introducing the structurally unique N-ethyl-N-propylacetamide moiety into complex molecular scaffolds.

As a Senior Application Scientist, I emphasize that the selection of this specific building block over simpler symmetrical analogs (e.g., N,N-diethyl or N,N-dipropyl) is rarely accidental. The asymmetric dialkyl substitution disrupts crystal lattice packing, which often lowers the melting point of the final Active Pharmaceutical Ingredient (API) and significantly enhances aqueous solubility and bioavailability. Furthermore, the precise steric bulk of the ethyl/propyl combination allows medicinal chemists to finely tune the lipophilicity (LogP) of a drug candidate, optimizing its ability to cross the blood-brain barrier (BBB) without inducing the steric clashes at receptor binding sites that larger, bulkier groups might cause.

Mechanistic Rationale & Structural Advantages

The utility of 2-chloro-N-ethyl-N-propylacetamide stems from the exceptional reactivity of its α -chloro position. In a standard alkyl chloride, nucleophilic substitution ( SN​2 ) can be sluggish. However, in this building block, the adjacent carbonyl group is sp2 hybridized. The π∗ antibonding orbital of the carbonyl carbon overlaps seamlessly with the σ∗ antibonding orbital of the C-Cl bond.

Causality Insight: This orbital conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the α -carbon becomes highly susceptible to nucleophilic attack by amines, thiols, and phenols. The transition state is stabilized by this extended orbital network, drastically reducing the activation energy required for the SN​2 displacement.

Key Pharmaceutical Applications

A. Synthesis of CNS-Active Serotonin 5-HT2C Receptor Modulators

Recent advancements in neuropharmacology have leveraged 2-chloro-N-ethyl-N-propylacetamide to synthesize complex benzoselenophene, benzothiophene, and benzofuran analogs[1]. In these workflows, the building block is reacted with heteroaryl amines to form functionalized phosphoranes and target compounds (e.g., N-ethyl-N-propylaminoethylselenopheno[2,3-b]pyridine derivatives). These compounds act as potent modulators of the serotonin 5-HT2C receptor, a Gq-coupled GPCR critical in treating psychological disorders and obesity[1].

GPCR_Signaling Ligand Synthesized Agonist (Acetamide Derivative) Receptor 5-HT2C Receptor (GPCR Activation) Ligand->Receptor Binds Gq Gq Protein Coupling (GTP Exchange) Receptor->Gq Activates PLC Phospholipase C (PLC) Activation Gq->PLC SecondMsgr IP3 & DAG Generation PLC->SecondMsgr Calcium Intracellular Ca2+ Release & Downstream Effects SecondMsgr->Calcium

Fig 1: 5-HT2C receptor Gq-coupled signaling pathway modulated by synthesized acetamide derivatives.

B. Development of Short-Acting Sedative-Hypnotics

The compound is also a critical intermediate in the synthesis of short-acting sedative-hypnotic agents used for anesthesia[2]. The N-ethyl-N-propyl tail provides the exact lipophilic profile required for rapid onset of action (quick BBB penetration) while allowing for rapid redistribution and clearance, minimizing patient grogginess post-operation.

Reaction Optimization: SN​2 Alkylation

To ensure maximum yield and purity when coupling 2-chloro-N-ethyl-N-propylacetamide with a secondary amine core, the reaction conditions must be carefully optimized. Below is a representative optimization matrix demonstrating the causality behind solvent and base selection.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1THFEt3N251245Poor solubility of amine salts; weak base leads to incomplete deprotonation.
2DMFK2CO360878Polar aprotic solvent enhances nucleophilicity; moderate yield due to slower kinetics.
3 DMF Cs2CO3 80 4 92 Optimal. "Cesium effect" generates a highly active "naked" nucleophile; fast conversion.
4MeCNCs2CO380685Good conversion, but lower solubility of Cs2CO3 compared to DMF slightly extends reaction time.

Experimental Protocol: Self-Validating Alkylation Workflow

The following protocol details the optimal coupling of 2-chloro-N-ethyl-N-propylacetamide with a generic heteroaryl secondary amine (Entry 3 conditions). This protocol is designed as a self-validating system , providing the scientist with real-time visual and analytical feedback to ensure success.

SN2_Workflow A 1. Nucleophile Activation (Amine + Cs2CO3 in DMF) B 2. Electrophile Addition (2-Chloro-N-ethyl-N-propylacetamide) A->B C 3. SN2 Displacement (80°C, 4h, CsCl precipitates) B->C D 4. Aqueous Quench & Extraction (H2O / EtOAc phase separation) C->D E 5. Product Isolation (Flash Chromatography, Rf=0.3) D->E

Fig 2: Experimental workflow for SN2 alkylation using 2-chloro-N-ethyl-N-propylacetamide.

Step-by-Step Methodology:
  • System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv, 5.0 mmol) and anhydrous Cesium Carbonate (Cs2CO3, 2.0 equiv, 10.0 mmol). Purge the flask with Nitrogen ( N2​ ) for 5 minutes.

    • Causality: The N2​ atmosphere prevents oxidative degradation of electron-rich amines at elevated temperatures.

  • Solvent Addition & Activation: Inject 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality: DMF thoroughly solvates the Cs+ ions. Because Cs+ has a massive ionic radius and low charge density, it coordinates poorly with the deprotonated amine. This leaves the amine as a "naked," highly reactive nucleophile.

  • Electrophile Introduction: Add 2-chloro-N-ethyl-N-propylacetamide (1.1 equiv, 5.5 mmol) dropwise via syringe.

    • Validation Check: The solution will initially remain clear or slightly colored depending on the amine, with suspended Cs2CO3.

  • Heating & Real-Time Monitoring: Attach a reflux condenser and heat the mixture to 80°C.

    • Validation Check 1 (Visual): Within 30–45 minutes, a fine, dense white precipitate will begin to form. This is Cesium Chloride (CsCl), an insoluble byproduct in DMF. Its appearance is a direct visual confirmation that the SN​2 displacement is actively occurring.

    • Validation Check 2 (Analytical): After 3 hours, perform a TLC analysis (Eluent: EtOAc:Hexanes 1:2). The electrophile ( Rf​≈0.6 , UV inactive but stains bright yellow/white with KMnO4​ ) should be completely consumed. A new, more polar product spot ( Rf​≈0.3 , UV active) will confirm reaction completion.

  • Quenching & Phase Separation: Cool the reaction to room temperature. Slowly quench by adding 30 mL of deionized water. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL).

    • Causality: Water crashes out the product and pulls the DMF and inorganic salts into the aqueous layer. The highly lipophilic N-ethyl-N-propyl tail ensures the newly formed product partitions exclusively into the organic EtOAc layer.

  • Washing & Isolation: Wash the combined organic layers with brine (3 x 15 mL) to remove residual trace DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure target compound.

References

  • Google Patents. "US11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor".
  • Google Patents. "CN1257152C - Short-acting sedative-hypnotic agents for anesthesia and sedation".

Sources

Application Notes and Protocols for N-Alkylation with 2-Chloro-N-ethyl-N-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylation

N-alkylation is a cornerstone of modern organic synthesis and medicinal chemistry, enabling the precise modification of molecular scaffolds to enhance pharmacological activity, selectivity, and pharmacokinetic profiles. Among the diverse array of alkylating agents, α-haloacetamides, such as 2-Chloro-N-ethyl-N-propylacetamide, represent a class of versatile and reactive intermediates. The presence of an electron-withdrawing amide group activates the adjacent carbon-chlorine bond, making it highly susceptible to nucleophilic attack by primary and secondary amines.

This guide provides a detailed protocol for the N-alkylation of amine nucleophiles using 2-Chloro-N-ethyl-N-propylacetamide. We will delve into the mechanistic underpinnings of this transformation, explore critical reaction parameters, and offer a step-by-step experimental procedure designed for reproducibility and success. The principles discussed herein are broadly applicable, drawing parallels from established syntheses, such as that of the local anesthetic Lidocaine, which features a similar N-alkylation step.[1][2][3]

Mechanism and Key Parameters: A Causal Approach

The N-alkylation reaction with 2-Chloro-N-ethyl-N-propylacetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This pathway involves the backside attack of the nucleophilic amine on the electrophilic carbon atom bearing the chlorine atom. The reaction occurs in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.

Caption: SN2 mechanism for N-alkylation.

Several factors critically influence the outcome of this reaction:

  • The Nucleophile: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. The nucleophilicity of the amine is a key driver of the reaction rate.

  • The Base: A base is crucial for neutralizing the hydrochloric acid byproduct that is formed. Without a base, the HCl would protonate the starting amine, forming an ammonium salt which is no longer nucleophilic, thus quenching the reaction.[4] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and tertiary amines (e.g., triethylamine, DIPEA).[5][6][7] Potassium carbonate is a cost-effective and mild base suitable for many applications.[8][9]

  • The Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred.[7][8] These solvents can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. They also effectively solvate the transition state of the SN2 reaction.

  • Temperature: The reaction rate is temperature-dependent. Moderate heating (e.g., 60-80 °C) is often employed to drive the reaction to completion in a reasonable timeframe, especially with less reactive amines or secondary alkyl halides.[8]

  • Stoichiometry and Over-alkylation: A common challenge in the alkylation of primary amines is over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts with another molecule of the alkylating agent to form a tertiary amine.[10] This can be mitigated by using an excess of the primary amine or by the slow, controlled addition of the alkylating agent.[11]

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a representative primary or secondary amine with 2-Chloro-N-ethyl-N-propylacetamide. Optimization may be required for specific substrates.

Materials and Equipment
Reagent/EquipmentPurpose
Amine Nucleophile (e.g., Benzylamine)Reactant
2-Chloro-N-ethyl-N-propylacetamideAlkylating Agent
Anhydrous Potassium Carbonate (K₂CO₃)Base (finely powdered)
Anhydrous Acetonitrile (MeCN)Solvent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barAgitation
Reflux condenserPrevent solvent loss upon heating
Inert atmosphere (Nitrogen or Argon)Maintain anhydrous conditions
Standard glassware for work-upSeparatory funnel, beakers, flasks
Rotary evaporatorSolvent removal
Silica gel for column chromatographyProduct purification
TLC plates and developing chamberReaction monitoring
Step-by-Step Methodology

Experimental_Workflow Addition 2. Add Alkylating Agent - Dissolve chloroacetamide in MeCN - Add dropwise to reaction mixture Reaction 3. Heat Reaction - Heat to reflux (approx. 82°C) - Monitor by TLC Addition->Reaction Workup1 4. Initial Work-up - Cool to room temperature - Filter to remove K₂CO₃ Reaction->Workup1 Workup2 5. Solvent Removal & Extraction - Concentrate filtrate - Partition between EtOAc and water Workup1->Workup2 Purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Purify by column chromatography Workup2->Purification Characterization 7. Analysis - Obtain pure product - Characterize (NMR, MS) Purification->Characterization

Caption: General workflow for N-alkylation.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine nucleophile (1.0 eq.) and anhydrous acetonitrile. Under an inert atmosphere (N₂ or Ar), add finely powdered anhydrous potassium carbonate (2.0 eq.). Stir the suspension at room temperature.

  • Addition of Alkylating Agent: In a separate flask, dissolve 2-Chloro-N-ethyl-N-propylacetamide (1.1 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C in acetonitrile) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No/Slow Reaction Insufficiently active nucleophile or baseConsider a stronger base (e.g., Cs₂CO₃) or a more polar solvent (e.g., DMF). Increase reaction temperature.
Wet reagents/solventEnsure all reagents and glassware are thoroughly dried. Use anhydrous solvents.
Over-alkylation Secondary amine product is highly reactiveUse a larger excess of the starting amine (2-3 eq.). Add the alkylating agent slowly using a syringe pump.[11]
Low Yield Competing elimination reaction (E2)Use a less sterically hindered, non-nucleophilic base. Run the reaction at a lower temperature for a longer duration.
Incomplete reactionExtend the reaction time. Confirm starting material consumption by TLC/LC-MS before work-up.

Conclusion

The N-alkylation of amines with 2-Chloro-N-ethyl-N-propylacetamide is a robust and reliable method for the synthesis of complex amine derivatives. By understanding the underlying SN2 mechanism and carefully controlling key parameters such as the choice of base, solvent, and temperature, researchers can achieve high yields and purity. The protocol provided serves as a comprehensive starting point, adaptable to a wide range of amine nucleophiles, and is an essential technique in the toolkit of synthetic and medicinal chemists.

References

  • Royal Society of Chemistry. (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Synthesis of Lidocaine. Available at: [Link]

  • Clark, J. (n.d.). Acyl chlorides with ammonia or primary amines. Chemguide. Available at: [Link]

  • Kégl, T. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Available at: [Link]

  • Bram, G., Loupy, A., & Sansoulet, J. (1986). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Israel Journal of Chemistry, 26(3), 291-293.
  • Woo, S. W., et al. (2026, January 22). Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine. Available at: [Link]

  • Chemistry Steps. (2025, December 7). Synthesis of Lidocaine. Available at: [Link]

  • University of San Diego. (n.d.). The Synthesis of Lidocaine. Available at: [Link]

  • Google Patents. (n.d.). CN112521298A - Synthesis method of lidocaine.
  • PTC Organics, Inc. (n.d.). High-Dilution PTC N-Alkylation. Available at: [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Zare, A., & Merat, F. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(45), 7937-7940.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Available at: [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Available at: [Link]

  • National Center for Biotechnology Information. (2023, August 7). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 16. Alkylation of potassium salts 60 by various chloroacetamides. Available at: [Link]

  • Shablykina, O. V., Chumachenko, S. A., & Brovarets, V. S. (2021). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. Russian Journal of General Chemistry, 91(10), 2055-2060.
  • Defense Technical Information Center. (2023, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Available at: [Link]

  • Manasa Life Sciences. (n.d.). 2-Chloro-N,N-dimethylethan-1-amine hydrochloride. Available at: [Link]

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safety precautions for handling 2-Chloro-n-ethyl-n-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Safety Protocols and Mechanistic Toxicity Profiling for Handling 2-Chloro-N-ethyl-N-propylacetamide

Executive Summary

2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) is a highly reactive alpha-chloroacetamide derivative utilized extensively as an organic building block in the synthesis of pharmaceuticals, agrochemicals, and targeted covalent inhibitors[1][2]. The compound features an electrophilic alpha-chloro group that readily undergoes nucleophilic substitution. While this makes it highly valuable for synthetic chemistry, it concurrently poses significant occupational and environmental hazards[3]. This application note provides drug development professionals and synthetic chemists with a comprehensive, causally-driven framework for the safe handling, storage, and disposal of this reagent.

Physicochemical Profiling & Hazard Assessment

Understanding the physical and chemical properties of 2-Chloro-N-ethyl-N-propylacetamide is the foundational step in designing a self-validating safety system.

Table 1: Physicochemical and Hazard Profile

Property / HazardSpecification / Description
Chemical Name 2-Chloro-N-ethyl-N-propylacetamide
CAS Number 87814-96-8[1][2]
Molecular Formula C7H14ClNO[1][2]
Molecular Weight 163.65 g/mol [2]
Primary Reactivity Electrophilic alpha-carbon; highly susceptible to nucleophilic attack
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin[3][4]
Dermatological Hazard Severe skin irritant; known potential for allergic skin sensitization (haptenation)[3][5]
Environmental Hazard Category 1 Aquatic Toxicity; highly toxic to aquatic life with long-lasting effects[3][6]

Mechanistic Causality of Toxicity: The toxicity of chloroacetamides is intrinsically linked to their chemical reactivity. The alpha-chloroacetamide moiety is a potent electrophile that covalently binds to nucleophilic residues—most notably the sulfhydryl (-SH) groups of cysteine in proteins and intracellular glutathione (GSH)[3][7]. In vivo and in vitro studies on related chloroacetamides demonstrate that this irreversible binding depletes intracellular GSH, triggering a cascade of reactive oxygen species (ROS) generation, oxidative stress, and subsequent cellular apoptosis[8][9]. Furthermore, this protein adduction mechanism is the primary driver behind the severe skin sensitization and allergic contact dermatitis observed upon dermal exposure[10][11].

ToxicityMechanism A 2-Chloro-N-ethyl-N-propylacetamide (Electrophilic Agent) BB BB A->BB B Cellular Uptake & Tissue Penetration C Covalent Binding to Sulfhydryl (-SH) Groups D Glutathione (GSH) Depletion C->D Metabolic Detoxification E Protein Adduction (Haptenation) C->E Immune Recognition F ROS Generation & Oxidative Stress D->F H Allergic Skin Sensitization E->H G Cellular Apoptosis & Organ Toxicity F->G BB->C

Mechanistic pathway of chloroacetamide-induced oxidative stress and skin sensitization.

Risk Mitigation & Engineering Controls

To prevent the toxicological cascade shown above, researchers must implement a self-validating system of engineering controls and Personal Protective Equipment (PPE).

  • Ventilation (Causality: Inhalation Hazard): All manipulations must occur within a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood with a face velocity of 80-100 fpm. This prevents the inhalation of aerosolized particulates or vapors, which can cause severe mucous membrane irritation[4][12].

  • Dermal Protection (Causality: Sensitization & Absorption): Because chloroacetamides act as haptens that trigger immune-mediated contact dermatitis[5][11], standard latex gloves are insufficient. Double-gloving with heavy-duty nitrile or neoprene gloves is mandatory. Gloves must be inspected for micro-tears prior to use and replaced immediately if contaminated[3].

  • Ocular Protection: Splash-proof chemical safety goggles and a full face shield are required to prevent irreversible corneal adduction in the event of a splash[3][6].

Standard Operating Procedure (SOP): Safe Handling and Reaction Setup

This protocol establishes a closed-loop, self-validating workflow for utilizing 2-Chloro-N-ethyl-N-propylacetamide in synthetic applications (e.g., amine alkylation).

Step-by-Step Methodology:

  • Pre-Operation Validation:

    • Verify the fume hood flow rate monitor reads >80 fpm.

    • Ensure the availability of a spill kit containing an inert absorbent (vermiculite/sand) and a quenching solution (e.g., 5% sodium thiosulfate or 1M glycine buffer)[3][13].

  • Reagent Preparation:

    • Weigh the required mass of 2-Chloro-N-ethyl-N-propylacetamide using an analytical balance enclosed in a vented balance enclosure to prevent dust aerosolization.

    • Transfer the solid to a dry, inert-gas-purged reaction flask.

  • Solvent Addition & Dissolution:

    • Dissolve the compound in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF). Mechanistic Note: Avoid protic solvents if strong bases are present to prevent premature hydrolysis of the alpha-chloro group.

  • Reaction Execution:

    • Add the target nucleophile (e.g., a secondary amine) dropwise to control the exothermic nature of the SN2 substitution.

    • Maintain the reaction under a nitrogen or argon atmosphere to prevent moisture ingress.

  • Post-Reaction Quenching:

    • Upon reaction completion, quench any unreacted 2-Chloro-N-ethyl-N-propylacetamide by adding an excess of a benign nucleophile (e.g., ethanolamine or sodium thiosulfate) and stirring for 30 minutes. This neutralizes the electrophilic hazard prior to downstream workup[13][14].

Emergency Response & Spill Decontamination Protocol

In the event of a spill, the primary objective is to contain the electrophilic hazard and prevent environmental release, as the compound is highly toxic to aquatic ecosystems[3][6].

SpillResponse S1 Spill Detected S2 Evacuate Immediate Area & Assess Volume S1->S2 S3 Don Maximum PPE (Respirator, Nitrile, Apron) S2->S3 S4 Contain Spill (Dike with Vermiculite) S3->S4 S5 Apply Quenching Agent (e.g., Sodium Thiosulfate) S4->S5 S6 Mechanically Collect Absorbent Material S5->S6 S7 Dispose as Hazardous Chemical Waste S6->S7

Step-by-step emergency response workflow for chloroacetamide spills.

Spill Cleanup Methodology:

  • Evacuation & Assessment: Immediately clear personnel from the area. If the spill is outside a fume hood, ensure the room's exhaust is maximized[3].

  • Containment: Surround the liquid spill (or solution) with an inert absorbent such as sand or vermiculite. Do not use combustible materials like sawdust.[3]

  • Chemical Neutralization: Carefully spray or pour a 5-10% sodium thiosulfate solution over the absorbed spill. The thiosulfate acts as a sulfur nucleophile, displacing the chloride and rendering the molecule non-alkylating.

  • Collection: Use non-sparking tools to sweep the neutralized absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with soap and copious amounts of water, collecting the rinsate for hazardous waste disposal[4].

Waste Disposal & Environmental Compliance

2-Chloro-N-ethyl-N-propylacetamide must never be disposed of in standard municipal waste or poured down the drain due to its Category 1 Aquatic Toxicity classification[3][6].

  • Aqueous Waste: All aqueous washes containing traces of the compound must be collected in designated halogenated waste carboys.

  • Solid Waste: Contaminated PPE, Kimwipes, and empty reagent bottles must be bagged, labeled as "Toxic/Halogenated Organic Waste," and incinerated by a certified hazardous waste contractor.

References

  • MilliporeSigma. "2-chloro-N-ethyl-N-propylacetamide | 87814-96-8". sigmaaldrich.com. 1

  • Bidepharm. "CAS:87814-96-8, 2-Chloro-N-ethyl-N-propylacetamide". bidepharm.com. 2

  • BenchChem. "A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc". benchchem.com. 3

  • Trust Chem. "Comprehensive Overview of 2-Chloroacetamide". trust-chem.com. 12

  • Anshul Specialty Molecules. "2-Chloro Acetamide". anshulchemicals.com.4

  • ThermoFisher Scientific. "Chloroacetamide, No-Weigh Format". thermofisher.com. 13

  • Spandidos Publications. "Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo". spandidos-publications.com. 9

  • BenchChem. "Proper Disposal of N-(3-azidophenyl)-2-chloroacetamide: A Comprehensive Guide". benchchem.com. 14

  • Cambridge Core. "Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides". cambridge.org. 7

  • BenchChem. "Personal protective equipment for handling N-(3-azidophenyl)-2-chloroacetamide". benchchem.com. 10

  • World Health Organization (WHO). "Environmental Health Criteria 147 Propachlor". who.int. 11

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide". apvma.gov.au. 5

  • Orion AgriScience. "HERBICIDE - Guvnor Gold". orionagriscience.co.nz. 6

Sources

Troubleshooting & Optimization

improving yield of 2-Chloro-n-ethyl-n-propylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-N-ethyl-N-propylacetamide . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot bottlenecks, eliminate side reactions, and maximize product yield.

Synthesizing alpha-chloroacetamides presents a unique chemical challenge: you must drive a nucleophilic acyl substitution forward while preventing the highly reactive alpha-chloride from being displaced. This guide breaks down the causality behind common failures and provides a self-validating framework to ensure your synthesis succeeds on the first attempt.

Core Reaction Pathway

Before troubleshooting, it is critical to map the exact mechanistic flow of the synthesis. The reaction relies on the nucleophilic attack of N-ethyl-N-propylamine on the highly electrophilic carbonyl carbon of chloroacetyl chloride.

ReactionPathway A N-ethyl-N-propylamine (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Chloroacetyl Chloride (Electrophile) B->C Nucleophilic Attack D 2-Chloro-N-ethyl-N-propylacetamide (Target Product) C->D Chloride Elimination E HCl Byproduct (Requires Scavenging) C->E Deprotonation

Fig 1: Reaction mechanism for the synthesis of 2-Chloro-N-ethyl-N-propylacetamide.

Frequently Asked Questions & Troubleshooting Guide

Q: Why is my yield plateauing around 60-70% when using standard aqueous sodium hydroxide? A: This is a classic limitation of traditional biphasic . While aqueous NaOH effectively neutralizes the HCl byproduct, the presence of water introduces a competing parasitic reaction: the hydrolysis of chloroacetyl chloride into chloroacetic acid.

  • Causality: Chloroacetyl chloride is exceptionally electrophilic. In a biphasic system, mass transfer limitations often prevent the amine from reacting fast enough, giving hydroxide ions (and neutral water) time to attack the carbonyl carbon. This consumes your acylating agent before it can form the amide .

  • Solution: To bypass hydrolysis entirely, switch to an anhydrous protocol using an organic, non-nucleophilic base (such as DBU) in a polar aprotic solvent like THF.

Q: How can I prevent the alpha-chloride from being displaced during the reaction? A: The alpha-chlorine atom is highly susceptible to nucleophilic substitution (SN2) by unreacted amines if the environment is not strictly controlled.

  • Causality: Amidation is highly exothermic. If the addition of chloroacetyl chloride is too rapid, localized temperature spikes occur. At elevated temperatures, the activation energy for the SN2 displacement of the alpha-chloride is reached, leading to the formation of unwanted N,N-dialkyl-2-(dialkylamino)acetamides .

  • Solution: Maintain the reaction temperature strictly between 0°C and 5°C during the addition phase. Use a dropping funnel for dropwise addition and ensure robust internal temperature monitoring.

Q: What is the optimal solvent and base combination to maximize yield? A: Recent empirical optimizations demonstrate that anhydrous conditions using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Tetrahydrofuran (THF) provide superior yields compared to traditional triethylamine (TEA) or aqueous bases.

  • Causality: DBU is a strong, sterically hindered base. It rapidly scavenges the HCl byproduct, driving the equilibrium forward without participating in unwanted nucleophilic attacks. THF provides excellent solubility for both the reactants and the DBU-HCl salt, preventing the premature precipitation issues that hinder mixing when using TEA in dichloromethane (DCM) .

Quantitative Comparison of Reaction Conditions
Solvent SystemBase ScavengerTemp ProfileReaction TimeTypical YieldMechanistic Drawback / Advantage
Water / DCMNaOH (aq)0°C to RT4 - 6 h60 - 80%High risk of acyl chloride hydrolysis .
THFTriethylamine (TEA)0°C to RT6 h70 - 85%TEA-HCl precipitation can hinder mixing.
TolueneK₂CO₃ (solid)80°C12 h< 60%Thermal degradation; alpha-chloride displacement.
THF DBU 0°C to RT 3 - 6 h 85 - 95% Optimal; rapid HCl scavenging, zero hydrolysis .

Diagnostic Workflow for Low Yields

If your yield falls below 70%, follow this logical diagnostic tree to identify the specific mechanistic failure in your setup.

TroubleshootingLogic Start Issue: Low Product Yield (<70%) TLC Analyze Reaction Mixture (TLC/HPLC) Start->TLC Unreacted High Unreacted Amine TLC->Unreacted Hydrolysis Chloroacetic Acid Detected TLC->Hydrolysis SideProd Alpha-Chloro Displacement TLC->SideProd Sol1 Increase Base Eq. or Improve Mixing Unreacted->Sol1 Sol2 Switch to Anhydrous Conditions (THF/DBU) Hydrolysis->Sol2 Sol3 Strict Temp Control (0-5°C), Slow Addition SideProd->Sol3

Fig 2: Troubleshooting logic tree for diagnosing and resolving low amidation yields.

Self-Validating Protocol: Anhydrous DBU-Mediated Synthesis

To guarantee high yields and purity, abandon biphasic systems and utilize this step-by-step anhydrous methodology. This protocol includes built-in verification checkpoints to ensure the chemical environment is correct before proceeding.

Step 1: System Preparation & Purging

  • Action: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and internal thermometer. Purge the system with dry Nitrogen or Argon for 15 minutes.

  • Causality: Atmospheric moisture is sufficient to trigger partial hydrolysis of the acyl chloride.

  • Self-Validation Checkpoint: Ensure the internal humidity is minimized; the flask should be completely cool to the touch under positive inert gas pressure before adding reagents.

Step 2: Reactant Loading

  • Action: Dissolve N-ethyl-N-propylamine (1.0 equivalent, e.g., 50 mmol) in 50 mL of anhydrous THF. Add DBU (1.2 equivalents, 60 mmol) to the solution.

  • Causality: The slight excess of DBU ensures complete neutralization of the HCl generated, preventing the amine reactant from protonating into an unreactive ammonium salt.

  • Self-Validation Checkpoint: The solution must be clear and homogeneous. Any cloudiness indicates moisture contamination or degraded reagents.

Step 3: Controlled Electrophile Addition

  • Action: Submerge the flask in an ice-salt bath. Wait until the internal temperature reaches 0°C to 2°C. Dissolve chloroacetyl chloride (1.1 equivalents, 55 mmol) in 20 mL of anhydrous THF and place it in the dropping funnel. Add dropwise over 30-45 minutes.

  • Causality: Diluting the acyl chloride in THF prevents localized high concentrations. The slow addition controls the exothermic nucleophilic acyl substitution, preventing thermal degradation.

  • Self-Validation Checkpoint: Monitor the internal thermometer continuously. The temperature must not exceed 5°C during addition. If it hits 5°C, pause the addition immediately until the system cools.

Step 4: Reaction Maturation & Monitoring

  • Action: Once addition is complete, maintain the mixture at 0-5°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20-25°C) while stirring for 3 hours.

  • Causality: Allowing the reaction to warm ensures that any sterically hindered intermediate complexes fully resolve into the final amide product.

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3) or HPLC. The amine starting material spot/peak must be completely absent, indicating 100% conversion.

Step 5: Quench and Isolation

  • Action: Quench the reaction by adding 50 mL of cold saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, slightly acidic quench that neutralizes any remaining DBU without hydrolyzing the newly formed amide bond.

References

  • Reaction Chemistry & Engineering - RSC Publishing. Optimization of the Schotten–Baumann reaction in continuous flow. Available at:[Link]

  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Available at:[Link]

  • Sphinx Knowledge House. A facile amidation of chloroacetyl chloride using DBU. Available at:[Link]

  • American Journal of Applied Science and Technology. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds Via The Schotten-Baumann Method. Available at:[Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at:[Link]

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-N-ethyl-N-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the synthesis of 2-Chloro-N-ethyl-N-propylacetamide. This guide is designed for process chemists, researchers, and drug development professionals. Here, we deconstruct the mechanistic pitfalls of N-acylation, provide causality-driven troubleshooting, and establish a self-validating protocol to maximize your synthetic yield and purity.

Mechanistic Overview & Reaction Pathway

The synthesis of 2-Chloro-N-ethyl-N-propylacetamide relies on the N-acylation of N-ethyl-N-propylamine by chloroacetyl chloride. Because chloroacetyl chloride is a bifunctional electrophile—containing both a highly reactive acyl chloride (hard electrophile) and an α -alkyl chloride (soft electrophile)—chemoselectivity is the primary challenge[1]. Failure to control the reaction environment leads to three primary side reactions: hydrolysis, amine protonation, and over-alkylation.

ReactionNetwork Amine N-ethyl-N-propylamine (Starting Material) Product 2-Chloro-N-ethyl-N-propylacetamide (Target Amide) Amine->Product N-Acylation (Fast, 0°C) Salt Amine Hydrochloride (Precipitate / Stalled) Amine->Salt + HCl (Inefficient Scavenging) CAC Chloroacetyl Chloride (Acylating Agent) CAC->Product Hydrolysis Chloroacetic Acid (Hydrolysis Byproduct) CAC->Hydrolysis + H2O (Aqueous Conditions) Dimer Diamine Derivative (Over-alkylation) Product->Dimer + Unreacted Amine (SN2, High Temp)

Mechanistic workflow of 2-Chloro-N-ethyl-N-propylacetamide synthesis and primary side reactions.

Troubleshooting Guide: Causality & Solutions

Q1: Why is my target yield low, and why am I detecting chloroacetic acid in my crude mixture? Causality: This is a classic symptom of acyl chloride hydrolysis. Aliphatic acid chlorides, such as chloroacetyl chloride, hydrolyze rapidly when exposed to water[2]. If you are utilizing standard aqueous Schotten-Baumann conditions (e.g., biphasic NaOH/DCM), the hydroxide ions and water molecules act as competing nucleophiles against your amine, destroying the acylating agent before it can react[2]. Solution: Transition from a biphasic aqueous system to a strictly anhydrous solvent system (e.g., dry Dichloromethane or Tetrahydrofuran) and utilize an organic base to completely eliminate the hydrolytic degradation pathway.

Q2: My reaction stalls at 50% conversion, and a thick white precipitate forms immediately upon the addition of chloroacetyl chloride. What went wrong? Causality: The white precipitate is the hydrochloride salt of your starting material, N-ethyl-N-propylamine. The N-acylation reaction generates one stoichiometric equivalent of HCl. If your base scavenger is too weak, sterically inaccessible, or added in insufficient quantities, the HCl rapidly protonates the unreacted secondary amine. This renders the amine non-nucleophilic, effectively stalling the reaction[3]. Solution: Utilize a stronger, sterically hindered organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU has a high pKa (~12) and its steric bulk prevents it from acting as a nucleophile, allowing it to rapidly sequester HCl without interfering with the primary acylation[3].

Q3: Mass spectrometry of my crude product shows a mass consistent with a diamine byproduct. How is this forming, and how do I stop it? Causality: You are observing an over-alkylation (N-alkylation) side reaction. Once the target 2-Chloro-N-ethyl-N-propylacetamide is formed, its α -chloro group acts as an electrophilic center. Unreacted N-ethyl-N-propylamine can attack this carbon via an SN2 mechanism, displacing the chloride to form a diamine derivative[4]. Solution: The SN2 displacement has a higher activation energy than the primary N-acylation. Maintain strict thermodynamic control by keeping the reaction temperature between 0–5 °C during the addition phase[4]. Furthermore, avoid using a large stoichiometric excess of the amine.

Self-Validating Experimental Protocol: Anhydrous DBU-Mediated N-Acylation

To bypass the side reactions detailed above, utilize this optimized, self-validating anhydrous protocol.

Objective: Synthesize 2-Chloro-N-ethyl-N-propylacetamide while suppressing hydrolysis and SN2 over-alkylation. Reagents: N-ethyl-N-propylamine (1.0 eq), Chloroacetyl chloride (1.05 eq), DBU (1.2 eq), Anhydrous Dichloromethane (DCM) (10 mL/mmol).

Step 1: System Preparation & Scavenger Loading

  • Purge a flame-dried round-bottom flask with inert gas (N2 or Ar).

  • Dissolve N-ethyl-N-propylamine (1.0 eq) and DBU (1.2 eq) in anhydrous DCM. Causality Check: DBU is selected because it efficiently scavenges HCl without participating in competing nucleophilic SN2 reactions due to its bicyclic steric hindrance[3].

Step 2: Temperature-Controlled Electrophile Addition 3. Cool the reaction mixture to 0–5 °C using an ice-water bath. Validation Checkpoint 1: Verify the internal temperature is strictly ≤ 5 °C before proceeding. This thermal control isolates the kinetic N-acylation pathway from the higher-activation-energy SN2 over-alkylation pathway[4]. 4. Add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes via an addition funnel to prevent localized exothermic spikes.

Step 3: Kinetic Maturation 5. Allow the reaction to stir at 0–5 °C for 1 hour, then slowly warm to room temperature for an additional 2 hours. Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1). The secondary amine starting material should be completely consumed, indicated by a single UV-active/ninhydrin-negative product spot.

Step 4: Quench & Isolation 6. Quench the reaction with saturated aqueous NaHCO3 to neutralize any trace excess acid and unreacted chloroacetyl chloride[4]. 7. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the target amide.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the quantitative impact of different reaction conditions on side product formation and overall yield based on optimized synthetic parameters.

Reaction ConditionAcid ScavengerPrimary Side ProductTarget Yield (%)Target Purity (%)
Aqueous Biphasic (Schotten-Baumann)NaOH (aq)Chloroacetic Acid (Hydrolysis)65–70%~85%
Anhydrous, Room TempTriethylamine (Et3N)Diamine (Over-alkylation)75–80%~88%
Anhydrous, 0–5 °C DBU None (Trace Impurities) >90% >98%

Frequently Asked Questions (FAQs)

Q: Can I reverse the order of addition (adding the amine to the chloroacetyl chloride)? A: It is highly discouraged. Inverse addition places the highly reactive chloroacetyl chloride in excess at the beginning of the reaction. While this prevents over-alkylation, it significantly increases the risk of the acyl chloride reacting with trace moisture (hydrolysis) or undergoing self-condensation/degradation before the amine is fully introduced.

Q: Is it necessary to distill chloroacetyl chloride before use? A: Yes. Chloroacetyl chloride degrades over time upon exposure to atmospheric moisture, forming chloroacetic acid and HCl gas[1]. Using degraded reagent will throw off your stoichiometry, resulting in unreacted amine that will subsequently drive the SN2 over-alkylation side reaction. Distill the reagent under a vacuum or inert atmosphere prior to use.

References

  • "Reaction of aryl amine with chloroacetyl chloride in the presence of DBU", ResearchG
  • "An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions", Taylor & Francis.
  • "N-Acylation with Chloroacetyl Chloride: Applic
  • "Managing side reactions in the synthesis of N-propyl-2-(propylamino)acetamide", BenchChem.

Sources

purification challenges with 2-Chloro-n-ethyl-n-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Knowledge Base for the synthesis and purification of 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8)[1]. As a versatile electrophilic intermediate frequently utilized in the development of novel pharmacophores (such as benzoselenophene analogs targeting 5-HT receptors)[2] and agrochemicals, achieving high purity is critical.

However, chloroacetamides present unique purification challenges due to the hyper-reactivity of the alpha-chlorine and the complex physicochemical behavior of N,N-dialkyl amides[3]. This guide, curated by Senior Application Scientists, provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your purified product.

Part 1: Troubleshooting FAQs (Knowledge Base)

Q1: My HPLC and NMR data suggest a mixture of two compounds, even after extensive purification. Is my product degrading? A: Likely not. This is a classic false-positive for impurity caused by amide rotamers . The C-N bond in 2-Chloro-N-ethyl-N-propylacetamide has partial double-bond character due to resonance from the carbonyl oxygen. Because the N-ethyl and N-propyl groups are asymmetrical, restricted rotation at room temperature creates two distinct conformational isomers (rotamers) where either the ethyl or propyl group is cis to the carbonyl oxygen.

  • The Fix: To validate purity, run a Variable Temperature (VT) NMR at 80–100 °C in DMSO-d6. The thermal energy will overcome the rotational barrier, coalescing the split peaks into a single, clean spectrum.

Q2: I am trying to remove unreacted N-ethyl-N-propylamine. Can I use a strong acid wash? A: You must use a dilute, controlled acid wash (e.g., 1M HCl). While the amine must be protonated to partition into the aqueous phase, exposing the chloroacetamide to concentrated strong acids can lead to acid-catalyzed hydrolysis of the amide bond.

Q3: During the removal of chloroacetyl chloride and HCl byproducts, I washed the organic layer with 1M NaOH. My yield plummeted, and a new impurity appeared. What happened? A: You induced nucleophilic substitution. The alpha-chlorine on a chloroacetamide is highly activated toward SN​2 attack due to the adjacent electron-withdrawing carbonyl group[3]. Strong nucleophiles/bases like NaOH will rapidly displace the chlorine, yielding the alpha-hydroxyacetamide byproduct.

  • The Fix: Always use a mild, non-nucleophilic base such as saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize HCl and hydrolyze residual chloroacetyl chloride without degrading your product.

Q4: My product decomposes and turns black during vacuum distillation. How can I isolate it thermally? A: 2-Chloro-N-ethyl-N-propylacetamide has a high boiling point and is thermally labile. Prolonged heating at atmospheric pressure causes dehydrohalogenation (loss of HCl) and polymerization.

  • The Fix: Distillation must be performed under high vacuum (< 1.0 Torr) to suppress the boiling point. If standard short-path distillation fails, utilize a Wiped Film Evaporator (WFE) to minimize the residence time of the compound against heated surfaces.

Part 2: Quantitative Impurity Profiling

Understanding the physicochemical properties of your reaction matrix is the first step in designing a rational purification scheme.

Impurity / ComponentOriginState / Boiling PointRecommended Removal Strategy
N-ethyl-N-propylamine Unreacted starting materialLiquid (~90 °C)Liquid-Liquid Extraction (1M HCl wash)
Chloroacetyl chloride Unreacted starting materialLiquid (~105 °C)Aqueous Quench + NaHCO3​ wash
Chloroacetic acid Hydrolysis of acid chlorideSolid (189 °C)Liquid-Liquid Extraction ( NaHCO3​ wash)
α -hydroxyacetamide Over-hydrolysis (poor pH control)Viscous Liquid / High BPSilica Gel Column Chromatography
Dichloromethane (DCM) Reaction SolventLiquid (39.6 °C)Rotary Evaporation (in vacuo)

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

Causality: This protocol isolates the neutral chloroacetamide from basic amines and acidic byproducts while protecting the labile C-Cl bond[4].

  • Quench: Cool the crude reaction mixture (typically in DCM) to 0–5 °C using an ice bath. Slowly add ice-cold distilled water (1 mL per 1 mL of reaction volume) to quench unreacted chloroacetyl chloride.

  • Amine Removal (Acid Wash): Add 1M HCl in a 1:1 volume ratio to the organic layer.

    • Self-Validation Step: Test the pH of the separated aqueous layer using pH paper. It must be < 3. If it is higher, the amine is not fully protonated. Repeat the 1M HCl wash.

  • Acid Removal (Base Wash): Wash the organic layer with saturated aqueous NaHCO3​ .

    • Self-Validation Step: Observe gas evolution ( CO2​ ). Continue washing with fresh NaHCO3​ until no further bubbling occurs and the aqueous layer pH is ~8.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, then dry the organic layer over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature strictly 30 °C to prevent thermal degradation.

Protocol B: High-Vacuum Fractional Distillation

Causality: For multi-gram scale purification where chromatography is impractical, high-vacuum distillation separates the product from non-volatile oligomers[5].

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease.

  • Vacuum: Apply a high vacuum (< 1.0 Torr) using a chemically resistant rotary vane pump equipped with a liquid nitrogen cold trap.

  • Heating: Gradually heat the oil bath. Do not exceed a pot temperature of 140 °C.

  • Collection: Discard the initial fore-run (containing residual solvent and traces of starting materials). Collect the main fraction. The exact boiling point will depend on your specific vacuum depth, but expect it to distill significantly lower than its atmospheric boiling point.

  • Validation: Analyze the main fraction via GC-FID or 1H -NMR to confirm the absence of starting materials.

Part 4: Purification Workflow Visualization

The following decision-tree workflow illustrates the logical progression from crude reaction mixture to pure compound.

G Start Crude Reaction Mixture Quench Aqueous Quench (0°C) Start->Quench AcidWash 1M HCl Wash (Removes Amine) Quench->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid) AcidWash->BaseWash Dry Dry over Na2SO4 & Concentrate BaseWash->Dry Decision Purity Check (GC/NMR) Dry->Decision Distill High-Vacuum Distillation (< 1.0 Torr) Decision->Distill Scale > 5g Low Impurities Chroma Silica Chromatography (Hexanes/EtOAc) Decision->Chroma Scale < 5g High Impurities Pure Pure 2-Chloro-N-ethyl- N-propylacetamide Distill->Pure Chroma->Pure

Caption: Logical workflow for the purification of 2-Chloro-N-ethyl-N-propylacetamide.

Part 5: References

  • Google Patents. "US11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor". Google Patents. Available at:

  • Google Patents. "US2321278A - Preparation of chloroacetamide". Google Patents. Available at:

  • Eastern Mediterranean University. "Purification of Organic Compounds: from Crude Product to Purity". EMU Chemistry Department. Available at:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-ethyl-N-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center for 2-chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8)[1]. As a versatile chloroacetamide derivative, its synthesis via the N-acylation of N-ethyl-N-propylamine with chloroacetyl chloride presents unique kinetic and thermodynamic challenges.

This guide is engineered for researchers and drug development professionals, providing mechanistic insights, diagnostic troubleshooting, and field-validated methodologies to ensure high-yield, reproducible syntheses.

Mechanistic Principles & Pathway Analysis

The formation of 2-chloro-N-ethyl-N-propylacetamide relies on a classic nucleophilic acyl substitution (addition-elimination) pathway. The secondary amine (N-ethyl-N-propylamine) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Causality in Reaction Design: Because the reaction generates one equivalent of hydrochloric acid (HCl), an acid scavenger must be present. Without a base, the unreacted nucleophilic amine will rapidly protonate to form an inert hydrochloride salt, artificially capping your theoretical yield at 50%[2].

Mechanism A N-ethyl-N-propylamine (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B Chloroacetyl Chloride (Electrophile) B->C Electrophilic Addition D 2-Chloro-N-ethyl-N-propylacetamide (Target Product) C->D Elimination of Cl- E HCl Salt (Scavenged by Base) C->E Proton Transfer to Base

Nucleophilic addition-elimination mechanism for the synthesis of 2-chloro-N-ethyl-N-propylacetamide.

Troubleshooting & Diagnostic Q&A

Q1: My reaction yield is consistently below 60%. How can I drive the conversion to completion? A: Low yields in N-chloroacetylation are almost always caused by amine depletion due to HCl byproduct formation[2]. While Triethylamine (TEA) is a standard base, N-ethyl-N-propylamine possesses moderate steric hindrance. Solution: Switch your acid scavenger to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a sterically hindered bicyclic amidine base; its +M effect stabilizes the protonated species effectively without competing as a nucleophile, pushing yields above 85%[3].

Q2: I am observing a high percentage of impurities, di-acylated products, and dark reaction mixtures. What is causing this? A: The reaction between an acyl chloride and a secondary amine is violently exothermic. If the internal temperature exceeds 10 °C during the electrophile addition phase, chloroacetyl chloride can undergo rapid hydrolysis (if trace moisture is present) or drive the formation of degradation products[2]. Solution: Maintain strict thermal control (0–5 °C) using an ice-salt bath and ensure the chloroacetyl chloride is added dropwise over a minimum of 30 minutes.

Q3: Can I perform this synthesis without using anhydrous organic solvents like THF or DCM? A: Yes. A modified Schotten-Baumann biphasic approach (water/organic solvent) or a purely aqueous system can be utilized. Recent green chemistry protocols demonstrate that N-chloroacetylation proceeds rapidly in aqueous conditions when an inorganic base (e.g., Na₂CO₃) is used[4]. Alternatively, using a neutral scavenger like propylene oxide in a phosphate buffer can yield the product in under 30 minutes[5].

Workflow Start Reaction Optimization Workflow Yield Is Yield < 60%? Start->Yield Base Optimize Scavenger (Use DBU or TEA) Yield->Base Yes Impurity High Impurities? Yield->Impurity No Base->Impurity Temp Thermal Control (0-5°C) & Dropwise Addition Impurity->Temp Yes Workup Aqueous Workup (Acid/Base Wash) Impurity->Workup No Temp->Workup Done Pure Product Isolated Workup->Done

Step-by-step troubleshooting workflow for optimizing reaction conditions and product isolation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reliability.

Protocol A: Anhydrous Amidation via DBU Catalysis[3]

Best for: Maximum purity, small-to-medium scale synthesis.

  • Reactor Setup: Flame-dry a 250 mL round-bottom flask. Equip with a magnetic stirrer, pressure-equalizing dropping funnel, and nitrogen inlet.

  • Reagent Loading: Dissolve N-ethyl-N-propylamine (10 mmol) in 20 mL anhydrous THF. Add DBU (12 mmol, 1.2 eq).

  • Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0 °C.

  • Electrophile Addition: Dissolve chloroacetyl chloride (11 mmol, 1.1 eq) in 10 mL anhydrous THF. Add dropwise via the funnel over 30 minutes. (Causality: Dropwise addition prevents localized thermal spikes that lead to side-reactions).

  • Reaction Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the amine spot validates reaction completion.

  • Workup & Isolation: Quench with 10 mL cold water. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine/DBU), saturated NaHCO₃, and brine.

  • Self-Validation: Check the pH of the aqueous wash; it must be >8 after the NaHCO₃ wash to ensure complete neutralization before drying over Na₂SO₄ and concentrating under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis[4]

Best for: Scalability, avoiding anhydrous solvents.

  • Reactor Setup: Equip a 500 mL reactor with a mechanical stirrer to ensure high interfacial surface area.

  • Aqueous Phase Preparation: Dissolve Na₂CO₃ (25 mmol) in 50 mL deionized water. Add N-ethyl-N-propylamine (10 mmol).

  • Organic Phase Preparation: Dissolve chloroacetyl chloride (12 mmol) in 30 mL toluene.

  • Biphasic Reaction: Cool the aqueous phase to 0–5 °C. Add the organic phase dropwise under vigorous mechanical stirring (800 rpm). (Causality: High shear stirring is required to maximize the contact area between the aqueous base and the organic electrophile, preventing acyl chloride hydrolysis).

  • Maturation & IPC: Stir for 4 hours at 10 °C. Halt stirring to allow phase separation. A clear phase boundary validates the absence of stable emulsions.

  • Isolation: Separate the organic layer. Wash with dilute HCl and brine. Concentrate under vacuum to yield the product.

Quantitative Data Analysis

The table below summarizes the expected performance metrics across different optimization strategies based on literature precedents for sterically hindered chloroacetamides.

ParameterProtocol A (Anhydrous + DBU)Protocol B (Biphasic Aqueous)Green Protocol (Buffer)
Solvent System THF (Anhydrous)Toluene / WaterPhosphate Buffer
Acid Scavenger DBU (1.2 eq)Na₂CO₃ (2.5 eq)Propylene Oxide (2.0 eq)
Temperature 0 °C to 25 °C0 °C to 10 °C25 °C
Reaction Time 2 hours4 hours20 - 30 mins
Typical Yield 85 - 95%75 - 85%80 - 90%
Primary Advantage Highest purity, fast kineticsAvoids dry solvents, scalableEco-friendly, metal-free

Sources

decomposition of 2-Chloro-n-ethyl-n-propylacetamide and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support hub for handling, preserving, and troubleshooting assays involving 2-Chloro-N-ethyl-N-propylacetamide (CEPA) . As an aliphatic alpha-chloroacetamide, CEPA is a potent electrophile [1] and as a critical intermediate in agrochemical synthesis. However, the very feature that makes CEPA useful—the highly reactive alpha-carbon adjacent to the electron-withdrawing carbonyl and chlorine—also makes it inherently vulnerable to abiotic and biotic degradation.

As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic causality behind CEPA degradation, actionable prevention strategies, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Overview of CEPA Degradation

To prevent degradation, we must first understand the pathways that compromise the structural integrity of the CEPA molecule.

CEPA_Decomposition CEPA 2-Chloro-N-ethyl-N-propylacetamide (Intact Compound) Hydrolysis Aqueous Hydrolysis (Nucleophilic Attack) CEPA->Hydrolysis Photolysis Photolytic Cleavage (UV Exposure) CEPA->Photolysis Thermal Thermal Degradation (High Heat) CEPA->Thermal Prod_Hydro 2-Hydroxy-N-ethyl- N-propylacetamide + HCl Hydrolysis->Prod_Hydro Prod_Photo Dechlorinated Radicals & Hydroxylated Adducts Photolysis->Prod_Photo Prod_Therm HCl Gas & Amide Fragments Thermal->Prod_Therm Prev_Hydro Prevention: Anhydrous Solvents & pH < 7 Prod_Hydro->Prev_Hydro Prev_Photo Prevention: Amber Vials & Dark Storage Prod_Photo->Prev_Photo Prev_Therm Prevention: Store at -20°C under Argon Prod_Therm->Prev_Therm

Fig 1: Abiotic degradation pathways of CEPA and corresponding prevention strategies.

Frequently Asked Questions (FAQs)

Q1: Why does CEPA lose its alkylating activity when stored in aqueous assay buffers? A1: The primary mechanism of activity loss in aqueous media is nucleophilic substitution (hydrolysis). The alpha-carbon is highly electrophilic, allowing it to [2]. However, water or hydroxide ions can easily attack this carbon, displacing the chloride ion to form 2-hydroxy-N-ethyl-N-propylacetamide and hydrochloric acid. This reaction is heavily pH-dependent; alkaline buffers (pH > 7.5) exponentially accelerate the hydrolysis rate. Prevention Strategy: Prepare working stocks in anhydrous DMSO or DMF. Only spike CEPA into aqueous buffers immediately prior to the assay. If an aqueous environment is strictly required for short-term storage, maintain the pH between 4.0 and 6.0 and store at 4°C.

Q2: I observed unexpected secondary peaks in my LC-MS chromatogram after leaving the CEPA stock on the benchtop. What caused this? A2: This is a classic signature of photolytic degradation. When exposed to ambient UV or fluorescent laboratory lighting, the C-Cl bond undergoes ([M-Cl]•)[3]. In the presence of oxygen and water, this radical rapidly converts into monohydroxylated and multi-hydroxylated adducts, which appear as secondary peaks with higher polarity. Prevention Strategy: Always store CEPA in amber glass vials. Wrap reaction vessels in aluminum foil during prolonged benchtop incubations.

Q3: How should I store the bulk powder to ensure long-term stability? A3: Thermal degradation and ambient moisture are the primary threats to the bulk solid. Heating or prolonged exposure to room temperature can lead to decomposition,[2]. Furthermore, microbial degradation in non-sterile environments is[4]. Prevention Strategy: Store the lyophilized powder at -20°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen) to exclude moisture and oxygen. Include a desiccant pack in the secondary container.

Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the degradation kinetics of CEPA under various environmental conditions.

ConditionTemperaturepH / EnvironmentEstimated Half-Life (t½)Primary Degradant
Aqueous Buffer 37°CpH 7.4 (PBS)< 12 hours2-Hydroxy derivative
Aqueous Buffer 4°CpH 5.0 (Acetate)> 7 days2-Hydroxy derivative
Ambient Light 25°CAqueous (Benchtop)2 - 4 hoursHydroxylated radicals[3]
Anhydrous DMSO -20°CDark, Argon> 12 monthsNone (Stable)
Bulk Powder 25°CAmbient Air3 - 6 monthsHCl + Amide fragments[2]

Troubleshooting Common Experimental Failures

Issue 1: Inconsistent Covalent Labeling in Protein Assays

  • Symptom: Replicate experiments show varying degrees of target protein labeling despite using the same stock concentration.

  • Root Cause: Inconsistent handling times lead to variable hydrolysis of the chloroacetamide warhead before it can react with the target cysteine.

  • Solution: Implement a self-validating workflow. Use a fresh aliquot of CEPA for each replicate. Include a small-molecule thiol reporter (e.g., glutathione, GSH) in a parallel control tube. Quantify the CEPA-GSH adduct via LC-MS to verify that the electrophile was fully active at the exact moment of protein addition.

Issue 2: Precipitation and "Crashing Out" in Cell Culture Media

  • Symptom: A cloudy appearance occurs upon adding the CEPA stock to media, followed by low cellular efficacy.

  • Root Cause: CEPA is highly lipophilic. Rapid introduction of a concentrated DMSO stock into an aqueous buffer disrupts the hydration shell, causing localized supersaturation before the compound can disperse.

  • Solution: Perform serial dilutions. Dilute the primary DMSO stock into an intermediate transitional solvent (e.g., 50% DMSO / 50% Media) before making the final dropwise addition to the culture media under gentle vortexing. This lowers the thermodynamic barrier for aqueous solvation.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must verify the purity of CEPA stocks before critical assays. This protocol separates intact CEPA from its hydrolysis and photolysis products using a built-in isotopic validation check.

LCMS_Workflow Step1 Sample Preparation (CEPA + Internal Standard) Step2 Chromatographic Separation (C18 Column, 40°C) Step1->Step2 Step3 ESI+ Mass Spectrometry (Monitor [M+H]+ & [M+H+2]+) Step2->Step3 Decision Isotopic Ratio Check (3:1 Cl Signature Present?) Step3->Decision Valid Validation Successful: Intact CEPA Confirmed Decision->Valid Yes Invalid Validation Failed: Dechlorination Detected Decision->Invalid No

Fig 2: Self-validating LC-MS workflow for verifying CEPA structural integrity.

Protocol: Stability-Indicating LC-MS Assay for CEPA Integrity

Materials Required:

  • LC-MS grade Water (Mobile Phase A: H₂O + 0.1% Formic Acid)

  • LC-MS grade Acetonitrile (Mobile Phase B: ACN + 0.1% Formic Acid)

  • Internal Standard (IS): Isotope-labeled CEPA (e.g., D5-ethyl) or a structural analog.

  • C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the CEPA stock to a final concentration of 10 µM in 50:50 Water:Acetonitrile containing 1 µM IS.

    • Causality: Using a 50:50 mixture prevents precipitation while matching the initial mobile phase conditions to avoid chromatographic peak distortion (fronting/tailing).

  • System Equilibration: Purge the LC lines and equilibrate the C18 column at 40°C with 5% Mobile Phase B for 5 minutes.

  • Injection: Inject 2 µL of the prepared sample.

  • Gradient Elution:

    • 0.0 - 1.0 min: Hold at 5% B.

    • 1.0 - 4.0 min: Linear ramp to 95% B.

    • 4.0 - 5.0 min: Hold at 95% B (washes out highly hydrophobic impurities).

    • 5.0 - 6.0 min: Return to 5% B and re-equilibrate.

  • Mass Spectrometry Detection (The Self-Validating Step): Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the [M+H]+ transition for CEPA (m/z ~164.08, accounting for the ³⁵Cl isotope). Crucially, you must also monitor the[M+H+2]+ peak (m/z ~166.08).

    • Causality: Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. By monitoring the [M+H+2]+ peak at ~32% of the primary[M+H]+ intensity, you create a self-validating check. If the 3:1 ratio is lost, the molecule has undergone dechlorination (e.g., photolysis or hydrolysis), even if a degradant peak appears at a similar retention time.

  • Data Analysis: Calculate the ratio of the intact CEPA peak area to the IS peak area. Reject the stock if the intact CEPA area has dropped by >5% relative to a freshly prepared baseline standard.

References

  • Chang, C., et al. "Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides." Environmental Research / PubMed, 2023.[Link]

  • Bouchonnet, S., et al. "Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water." Science of The Total Environment, 2013.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6580, Chloroacetamide." PubChem - NIH, 2023.[Link]

  • Lim, S., et al. "Covalent Guanosine Mimetic Inhibitors of G12C KRAS." ACS Medicinal Chemistry Letters / PMC - NIH, 2014.[Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-n-ethyl-n-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-n-ethyl-n-propylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use in chemical synthesis. The following sections provide in-depth, experience-driven advice in a question-and-answer format to address specific experimental challenges.

I. Troubleshooting Guide: Common Reaction Failures

This section addresses the most frequently encountered problems during reactions involving 2-Chloro-n-ethyl-n-propylacetamide, providing potential causes and actionable solutions.

Question 1: My nucleophilic substitution reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

A sluggish or incomplete nucleophilic substitution is a common hurdle. The root cause often lies in a combination of factors related to the nucleophile, solvent, temperature, and the inherent reactivity of the substrate.

Underlying Principles: 2-Chloro-n-ethyl-n-propylacetamide is an α-chloroacetamide, and its reactivity is governed by the electrophilicity of the carbon atom attached to the chlorine. The reaction typically proceeds via an SN2 mechanism, which is sensitive to steric hindrance and the strength of the nucleophile.[1][2]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Weak Nucleophile The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[2] If your nucleophile is weak (e.g., neutral amines, alcohols), the reaction will be inherently slow.- Switch to a stronger nucleophile: If possible, use the conjugate base of your nucleophile (e.g., an alkoxide instead of an alcohol). - Increase nucleophile concentration: Use a higher molar excess of the nucleophile (e.g., 2-3 equivalents) to drive the reaction to completion.[3]
Inappropriate Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive.[2] Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity.- Solvent selection: Ensure you are using a suitable polar aprotic solvent like acetonitrile or DMF.[3] - Ensure anhydrous conditions: Water can act as a competing nucleophile and also lead to hydrolysis of the amide bond.[3] Dry your solvents and glassware thoroughly.
Insufficient Temperature All reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a slow reaction rate.- Gradually increase temperature: Cautiously increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for byproduct formation via TLC or GC.[3]
Steric Hindrance While 2-Chloro-n-ethyl-n-propylacetamide itself has moderate steric bulk, a sterically demanding nucleophile can significantly slow down the SN2 attack.- Consider alternative synthetic routes: If both reactants are sterically hindered, an alternative strategy might be necessary.
Question 2: I am observing a significant amount of a high-molecular-weight impurity in my final product. What is it and how can I prevent its formation?

Answer:

The most probable high-molecular-weight impurity is the result of an overalkylation side reaction.

Reaction Mechanism: The product of the initial nucleophilic substitution, if it is a primary or secondary amine, can itself act as a nucleophile and react with another molecule of 2-Chloro-n-ethyl-n-propylacetamide.[3] This leads to the formation of a tertiary amine or even a quaternary ammonium salt.

Prevention Strategies:

  • Molar Ratio Adjustment: The most effective way to suppress overalkylation is to use a significant molar excess of the primary amine nucleophile (e.g., 2:1 or 3:1 ratio of nucleophile to 2-Chloro-n-ethyl-n-propylacetamide).[3] This increases the probability that the electrophile will react with the intended nucleophile rather than the product.

  • Slow Addition: Adding the 2-Chloro-n-ethyl-n-propylacetamide solution slowly to the reaction mixture containing the nucleophile helps to maintain a high concentration of the primary nucleophile throughout the reaction, further minimizing the chance of the product competing as a nucleophile.[3]

  • Purification: If overalkylation cannot be completely avoided, the desired product can often be separated from the higher molecular weight byproduct by column chromatography on silica gel.[3]

Question 3: My product is degrading during workup and purification, leading to low yields. What is causing this and how can I mitigate it?

Answer:

Degradation of the product, particularly during aqueous workup, often points to hydrolysis of the amide bond.

Causality: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[3][4] The workup procedure, which may involve acid or base washes to remove unreacted starting materials or byproducts, can inadvertently create conditions favorable for hydrolysis.

Mitigation Techniques:

  • Anhydrous Conditions: Whenever possible, conduct the reaction and workup under anhydrous conditions to prevent hydrolysis.[3]

  • Temperature Control: If an aqueous workup is necessary, perform all extractions and washes at low temperatures (e.g., in an ice bath) and as quickly as possible.[3]

  • Neutralization: Carefully neutralize the reaction mixture before workup. Avoid strongly acidic or basic conditions during extractions.[3]

  • Non-Aqueous Workup: Consider a non-aqueous workup. For example, after the reaction is complete, the solvent can be removed under reduced pressure, and the residue can be directly purified by column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is a standard synthetic route to prepare 2-Chloro-n-ethyl-n-propylacetamide?

A common method is the acylation of N-ethyl-N-propylamine with chloroacetyl chloride.[5] This reaction is typically carried out in the presence of a base, such as triethylamine or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid that is formed.[5][6]

Q2: What are the key safety precautions when handling 2-Chloro-n-ethyl-n-propylacetamide?

Like many α-chloroacetamides, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Q3: Can 2-Chloro-n-ethyl-n-propylacetamide undergo elimination reactions?

While nucleophilic substitution is the predominant reaction pathway, β-elimination is a potential competing reaction, especially in the presence of a strong, sterically hindered base. However, for most common nucleophiles, substitution is the major product.

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[3] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, product, and any significant byproducts. Gas chromatography (GC) can also be an effective monitoring technique.[3]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol is a general guideline and may require optimization for specific nucleophiles.

Materials:

  • 2-Chloro-n-ethyl-n-propylacetamide (1.0 equivalent)

  • Nucleophile (1.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

  • Base (if the nucleophile is an ammonium salt, e.g., K₂CO₃, 1.5 equivalents)[3]

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the nucleophile and the anhydrous solvent. If a base is required, add it at this stage.

  • Slowly add a solution of 2-Chloro-n-ethyl-n-propylacetamide in the anhydrous solvent to the stirring mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor by TLC or GC.[3]

  • Upon completion, cool the reaction to room temperature.

  • If a solid base was used, filter the mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography, distillation, or recrystallization.[3]

Logical Troubleshooting Workflow

G start Reaction Failed or Low Yield check_conversion Incomplete Conversion? start->check_conversion check_byproducts Significant Byproducts? start->check_byproducts No weak_nucleophile Weak Nucleophile? check_conversion->weak_nucleophile Yes overalkylation High MW Impurity? (Overalkylation) check_byproducts->overalkylation Yes increase_conc Increase Nucleophile Concentration / Use Stronger Nucleophile weak_nucleophile->increase_conc Yes wrong_solvent Inappropriate Solvent? weak_nucleophile->wrong_solvent No end Re-run Reaction & Monitor use_polar_aprotic Switch to Polar Aprotic Solvent (e.g., ACN, DMF) wrong_solvent->use_polar_aprotic Yes low_temp Insufficient Temperature? wrong_solvent->low_temp No increase_temp Increase Reaction Temperature low_temp->increase_temp Yes adjust_ratio Increase Molar Excess of Nucleophile / Slow Addition overalkylation->adjust_ratio Yes hydrolysis Product Degradation during Workup? (Hydrolysis) overalkylation->hydrolysis No modify_workup Use Anhydrous / Low Temp Workup / Careful pH control hydrolysis->modify_workup Yes

Caption: A logical workflow for troubleshooting failed reactions.

General Reaction Scheme: Nucleophilic Substitution

G reagents 2-Chloro-n-ethyl-n-propylacetamide + Nucleophile (Nu⁻) product Product + Cl⁻ reagents->product SN2 Reaction (Polar Aprotic Solvent)

Caption: General SN2 reaction pathway.

IV. References

  • PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chloroacetamide, N-ethyl-N-propyl- - Chemical & Physical Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved from [Link]

  • LibreTexts. (n.d.). Nucleophilic Substitution and β-Elimination. Retrieved from [Link]

  • ResearchGate. (2006, July). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to for.... Retrieved from [Link]

  • LibreTexts. (n.d.). Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • Defense Technical Information Center. (2023, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide. Retrieved from

  • LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(cyclopropylmethyl)-n-propylacetamide (C9H16ClNO). Retrieved from [Link]

  • Google Patents. (n.d.). US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid. Retrieved from

  • Pearson+. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-cyclopropyl-n-ethylacetamide (C7H12ClNO). Retrieved from [Link]

  • Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide. Retrieved from

  • SpectraBase. (n.d.). 2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of 2-Chloro-n-ethyl-n-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-n-ethyl-n-propylacetamide. Achieving high purity for this N-substituted chloroacetamide is critical for downstream applications and ensuring reproducible results. This document provides in-depth troubleshooting advice, advanced purification protocols, and answers to frequently encountered challenges during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 2-Chloro-n-ethyl-n-propylacetamide?

A1: The impurity profile is typically a direct consequence of the reaction mechanism and conditions. The synthesis involves a nucleophilic acyl substitution where N-ethyl-n-propylamine attacks chloroacetyl chloride.[1][2] Common impurities include:

  • Unreacted Starting Materials: Residual N-ethyl-n-propylamine and chloroacetyl chloride.

  • Hydrolysis Products: Chloroacetic acid, formed if chloroacetyl chloride is exposed to moisture.[3]

  • Amine Hydrochloride Salt: The reaction produces one equivalent of hydrochloric acid (HCl), which readily reacts with the basic N-ethyl-n-propylamine starting material to form N-ethyl-n-propylammonium chloride.[1][4] If a tertiary amine base like triethylamine is used as an acid scavenger, its corresponding hydrochloride salt will also be present.

Q2: My initial workup leaves a product with significant impurities. Is a simple aqueous wash insufficient?

A2: A standard aqueous workup is a crucial first step but is rarely sufficient for achieving high purity. Washing the organic layer with a saturated sodium bicarbonate solution will effectively neutralize and remove acidic impurities like residual HCl and chloroacetic acid.[3] However, it will not remove unreacted, basic N-ethyl-n-propylamine or potentially other organic byproducts. A multi-step washing procedure followed by a more rigorous purification technique is almost always necessary.

Q3: Which analytical techniques are most suitable for assessing the purity of my final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying purity and identifying impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired product and can also be used to detect and identify impurities.[7][8]

Troubleshooting Guide: A Systematic Approach to Impurity Removal

This guide addresses specific purity challenges and provides targeted solutions.

Issue 1: Persistent Presence of Unreacted N-ethyl-n-propylamine
  • Underlying Cause: This typically results from using an excess of the amine starting material or from an incomplete reaction. Amines are generally less expensive than acyl chlorides, so syntheses are often designed with an excess of amine, which must then be removed.

  • Troubleshooting Protocol:

    • Stoichiometric Control: Ensure precise measurement of reactants. If unreacted amine is a persistent issue, consider using a slight excess (1.05 eq.) of chloroacetyl chloride.

    • Reaction Monitoring: Track the disappearance of the starting amine using Thin Layer Chromatography (TLC).

    • Acidic Wash: During the aqueous workup, perform a wash with a dilute acid solution (e.g., 1M HCl). This protonates the basic amine, converting it into its water-soluble ammonium salt, which partitions into the aqueous phase. This must be followed by a neutral wash (water or brine) to remove residual acid before solvent evaporation.

Issue 2: Contamination with Acidic Impurities (Chloroacetic Acid, HCl)
  • Underlying Cause: Exposure of the highly reactive chloroacetyl chloride to moisture in the reaction setup (solvents, glassware, atmosphere) leads to the formation of chloroacetic acid. HCl is a natural byproduct of the amidation reaction.[4]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Basic Wash/Quench: After the reaction is complete, quench the mixture with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[9] This neutralizes acidic species. Perform this step carefully, as CO₂ evolution can cause pressure buildup.

Advanced Purification Protocols

To achieve the high purity (>99%) required for many applications, a primary purification technique beyond simple extraction is necessary.

Protocol 1: High-Vacuum Fractional Distillation

This is the preferred method for purifying liquid products like 2-Chloro-n-ethyl-n-propylacetamide, as it efficiently separates compounds based on their boiling points.

Step-by-Step Methodology:

  • Initial Workup: Perform the aqueous wash sequence (e.g., dilute HCl wash, NaHCO₃ wash, brine wash) as described in the troubleshooting section.

  • Drying: Thoroughly dry the organic solution containing the crude product over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

  • Solvent Removal: Remove the bulk solvent using a rotary evaporator.

  • Distillation: Transfer the crude oil to a distillation flask suitable for vacuum distillation (e.g., a short-path distillation apparatus). It is crucial to use a vacuum pump capable of reaching low pressures (<1 mmHg) for efficient distillation of high-boiling liquids.

  • Fraction Collection: Gradually heat the flask while monitoring the temperature at the distillation head and the pressure. Collect the fraction that distills at the expected boiling point. Discard the initial low-boiling forerun and the high-boiling residue.

  • Purity Verification: Analyze the collected fraction(s) using GC or NMR to confirm purity.

Data Presentation: Estimated Boiling Point of 2-Chloro-n-ethyl-n-propylacetamide

Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)>200 (Decomposition likely)
10115 - 125
180 - 90
0.570 - 78

Note: These values are estimates based on structurally similar compounds. The exact boiling point will depend on the purity of the material and the accuracy of the pressure gauge.

Protocol 2: Flash Column Chromatography

If distillation is not feasible or does not provide adequate separation, flash column chromatography offers an excellent alternative for purifying neutral organic compounds.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives the product an Rf value of approximately 0.3-0.4 and separates it well from impurities.

  • Column Preparation: Pack a glass column with silica gel, using the chosen non-polar solvent from the TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent (or a less polar solvent if solubility allows) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, gradually increasing polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis and Pooling: Spot each fraction on a TLC plate to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Visualization of Workflows and Logic

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of 2-Chloro-n-ethyl-n-propylacetamide, starting from the crude reaction mixture.

G cluster_purification Advanced Purification Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Crude->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry SolventRemoval Solvent Removal (Rotary Evaporator) Dry->SolventRemoval CrudeProduct Crude Product (Oil) SolventRemoval->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation Chromatography Column Chromatography CrudeProduct->Chromatography PureProduct Pure Product (>99%) Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC, HPLC, NMR) PureProduct->Analysis

Caption: General workflow for purification.

Impurity Troubleshooting Logic

This diagram outlines the decision-making process for addressing specific impurities identified in the crude product.

G cluster_solutions Targeted Workup Step cluster_result Result Impurity Impurity Identified in Crude Product Unreacted Amine Acidic Byproducts AcidWash Wash with Dilute Acid (e.g., 1M HCl) Impurity:amine->AcidWash BaseWash Wash with Weak Base (e.g., NaHCO3) Impurity:acid->BaseWash AmineRemoved Amine Salt Partitioned to Aqueous Layer AcidWash->AmineRemoved AcidRemoved Acidic Species Neutralized & Removed BaseWash->AcidRemoved

Caption: Decision tree for targeted impurity removal during workup.

References

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination.[Link]

  • Cognito. Reactions of the Amides Revision notes | International A-Level · CIE.[Link]

  • UCLA Chemistry. Recrystallization - Single Solvent.[Link]

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.[Link]

  • Organic Syntheses. Chloroacetamide.[Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary.[Link]

  • SIELC Technologies. 2-Chloro-N-ethylacetamide.[Link]

  • Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes.[Link]

  • PubMed. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.[Link]

  • Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic.[Link]

  • ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.[Link]

  • Organic Syntheses. 6-METHYLBENZO[d]THIAZOLE-2-CARBONITRILE.[Link]

  • Save My Exams. Reactions of Amides.[Link]

  • PMC. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes.[Link]

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Technical Support Center: 2-Chloro-N-ethyl-N-propylacetamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8). This compound is a critical bifunctional building block used in the development of herbicides and pharmaceutical intermediates. Because the alpha-chloro group is highly reactive, achieving high purity requires strict control over reaction kinetics, moisture, and pH.

This guide is designed for researchers and drug development professionals to troubleshoot common impurities, understand the mechanistic causality behind side reactions, and implement self-validating synthesis protocols.

Mechanistic Overview & Reaction Pathways

Understanding the divergence between the primary reaction and side reactions is the first step in impurity control. The diagram below illustrates how variations in temperature, pH, and stoichiometry lead to specific structural impurities.

G SM Starting Materials: N-ethyl-N-propylamine + Chloroacetyl chloride Target Target Product: 2-Chloro-N-ethyl- N-propylacetamide SM->Target Base (TEA), 0-5°C (Primary Pathway) Imp3 Reagent Hydrolysis: Chloroacetic Acid SM->Imp3 H2O Exposure (Side Reaction) Imp1 Substitution Impurity: 2-(ethyl(propyl)amino)-N-ethyl- N-propylacetamide Target->Imp1 Excess Amine + Heat (Nucleophilic Substitution) Imp2 Hydrolysis Impurity: 2-Hydroxy-N-ethyl- N-propylacetamide Target->Imp2 High pH / H2O (C-Cl Hydrolysis)

Reaction pathways for 2-Chloro-N-ethyl-N-propylacetamide synthesis and common impurities.

Troubleshooting FAQs: Impurity Identification & Causality

Q1: I am detecting a high molecular weight impurity (m/z ~215) in my LC-MS analysis. What is it, and how do I prevent it? A1: This is a dimeric substitution impurity: 2-(ethyl(propyl)amino)-N-ethyl-N-propylacetamide.

  • Causality: The alpha-chlorine atom in chloroacetamides is highly electrophilic. If excess N-ethyl-N-propylamine is present, or if the reaction temperature is not strictly controlled, the unreacted secondary amine acts as a nucleophile and displaces the chlorine atom[1].

  • Mitigation: High temperatures exponentially increase the rate of this nucleophilic substitution[2]. Maintain the reaction strictly at 0–5 °C and use a non-nucleophilic base (like triethylamine) as the acid scavenger rather than excess starting amine.

Q2: My final product contains traces of chloroacetic acid (m/z ~93 in negative mode). Why did this form? A2: Chloroacetic acid forms via the rapid hydrolysis of the acylating agent, chloroacetyl chloride, upon exposure to moisture.

  • Causality: Aliphatic acid chlorides hydrolyze much more rapidly than their aromatic counterparts[3]. Water competes with the amine for the acyl chloride, destroying your stoichiometric balance.

  • Mitigation: Ensure all solvents are strictly anhydrous and the reaction is conducted under an inert nitrogen atmosphere.

Q3: I see a peak with m/z ~146. What is this byproduct? A3: This corresponds to the hydrolysis impurity, 2-hydroxy-N-ethyl-N-propylacetamide.

  • Causality: While the amide bond itself is highly stable, the C-Cl bond can undergo hydrolysis if exposed to highly alkaline aqueous conditions during the workup phase[1].

  • Mitigation: Quench the reaction with cold 1M HCl or a mild buffer rather than strong aqueous bases (like NaOH) to preserve the labile alpha-chloro group.

Q4: How can I ensure the absence of homologous impurities like 2-chloro-N,N-diethylacetamide? A4: These regioisomeric/homologous impurities arise exclusively from contamination in the starting N-ethyl-N-propylamine (e.g., the presence of diethylamine or dipropylamine).

  • Causality: The acylation reaction does not differentiate well between secondary amines. Any amine impurity in the starting material will be quantitatively converted into its corresponding chloroacetamide.

  • Mitigation: You must validate the purity of your starting amine via Gas Chromatography (GC) prior to synthesis.

Standardized Self-Validating Protocol

To avoid the impurities listed above, follow this optimized, step-by-step methodology. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Step 1: System Validation & Moisture Control

  • Procedure: Purge a jacketed glass reactor with N₂. Add 100 mL of anhydrous dichloromethane (DCM).

  • Self-Validation: Perform a Karl Fischer titration on the solvent in the reactor. Proceed only if moisture is < 0.05% to prevent the rapid hydrolysis of the aliphatic acid chloride into chloroacetic acid[3].

Step 2: Reagent Loading

  • Procedure: Charge the reactor with N-ethyl-N-propylamine (1.0 eq) and Triethylamine (TEA, 1.1 eq). Start agitation and cool the mixture to 0–5 °C.

  • Causality: TEA acts as a non-nucleophilic HCl scavenger. Without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and prematurely halting the reaction.

Step 3: Controlled Acylation

  • Procedure: Dissolve Chloroacetyl chloride (1.05 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reactor over 60 minutes.

  • Causality: The reaction is highly exothermic. Because the alpha-chlorine is highly reactive, elevated temperatures will cause the unreacted amine to displace the chlorine, forming the dimeric substitution impurity[1],[2].

  • Self-Validation: Monitor the internal temperature probe continuously. Adjust the addition rate to ensure the temperature never spikes above 5 °C.

Step 4: In-Process Control (IPC)

  • Procedure: Stir the mixture for an additional 30 minutes at 5 °C.

  • Self-Validation: Pull a 100 µL aliquot, quench in water/EtOAc, and run TLC (Hexane:EtOAc 7:3) or a rapid HPLC method. The complete disappearance of the amine peak/spot validates reaction completion. Do not proceed to workup until this is confirmed.

Step 5: Quenching & Phase Separation

  • Procedure: Quench the reaction by slowly adding 50 mL of cold 1M HCl. Separate the organic layer. Wash with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄.

  • Causality: Cold HCl neutralizes excess TEA and unreacted amine, partitioning them into the aqueous layer. Avoiding strong alkaline solutions prevents the hydrolysis of the product's C-Cl bond[1].

  • Self-Validation: Check the pH of the final aqueous wash; it must be neutral (pH ~7) before solvent evaporation to guarantee the removal of acidic impurities.

Quantitative Impurity Profiling Data

Use the following table to cross-reference mass spectrometry data with specific failure modes in your experimental setup.

Impurity IdentityMechanism of FormationDetection (Typical m/z)Primary Mitigation Strategy
2-(ethyl(propyl)amino)-N-ethyl-N-propylacetamide Nucleophilic substitution of C-Cl by excess amine215.2 [M+H]⁺Strict stoichiometry; T < 5 °C
2-Hydroxy-N-ethyl-N-propylacetamide Alkaline hydrolysis of the alpha-chloro group146.1 [M+H]⁺Quench with cold 1M HCl; avoid strong bases
Chloroacetic acid Moisture-induced hydrolysis of chloroacetyl chloride93.0 [M-H]⁻Anhydrous solvents (KF < 0.05%); N₂ atmosphere
2-Chloro-N,N-diethylacetamide Contamination in starting amine (diethylamine)150.1 [M+H]⁺Pre-screen starting materials via GC

Sources

managing exothermic reactions in 2-Chloro-n-ethyl-n-propylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Exothermic Reactions in 2-Chloro-N-ethyl-N-propylacetamide Synthesis

Welcome to the advanced technical support and process chemistry guide for the synthesis of 2-chloro-N-ethyl-N-propylacetamide. This resource is engineered for drug development professionals and synthetic chemists who are scaling up amidation workflows and require strict thermal management to prevent runaway reactions, product degradation, and safety hazards.

Mechanistic Causality: Understanding the Exotherm

The synthesis of 2-chloro-N-ethyl-N-propylacetamide via the acylation of N-ethyl-N-propylamine with chloroacetyl chloride is a fundamentally violent reaction if uncontrolled. The exothermicity arises from two distinct thermodynamic nodes:

  • Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of chloroacetyl chloride undergoes rapid attack by the secondary amine. The collapse of the high-energy tetrahedral intermediate and 1[1].

  • Acid-Base Neutralization: The reaction generates stoichiometric amounts of hydrogen chloride (HCl). To prevent the protonation of the unreacted nucleophilic amine, an acid scavenger (e.g., triethylamine or aqueous NaOH) is employed. The resulting acid-base neutralization is instantaneously exothermic.

Failure to dissipate this heat leads to localized hot spots, promoting the thermal degradation of the starting materials, 2[2].

ReactionPathway A N-ethyl-N-propylamine (Nucleophile) C Tetrahedral Intermediate [Highly Unstable] A->C Nucleophilic Attack [Exothermic] B Chloroacetyl Chloride (Electrophile) B->C D 2-Chloro-N-ethyl-N-propylacetamide (Target Product) C->D Elimination E HCl Byproduct (Requires Neutralization) C->E Release G Salt + Heat [Exothermic Neutralization] E->G F Base (e.g., TEA / NaOH) F->G Neutralization

Fig 1: Reaction pathway highlighting exothermic nucleophilic attack and neutralization nodes.

Troubleshooting Guide: Diagnostics & Resolutions

Q: Why is my reaction yield dropping during scale-up, accompanied by a dark brown crude mixture? A: This is a classic symptom of thermal degradation caused by localized hot spots. In batch reactors, the surface-area-to-volume ratio decreases as scale increases, severely limiting heat dissipation. When the localized temperature exceeds 10°C, chloroacetyl chloride can degrade, and the α-chloro group becomes susceptible to unwanted nucleophilic attack. Resolution: Transition to a continuous flow setup or drastically reduce the addition rate while 3[3].

Q: I am using a biphasic Schotten-Baumann approach. Why am I seeing high levels of unreacted amine and chloroacetic acid? A: Chloroacetyl chloride is highly sensitive to hydrolysis. If the exotherm is not strictly managed (kept < 5°C), the rate of aqueous hydrolysis outpaces the rate of amidation. Resolution: Ensure vigorous biphasic mixing to increase the interfacial surface area and maintain strict temperature control. Alternatively,1[1].

Q: How can I self-validate that my cooling capacity is sufficient before proceeding with full reagent addition? A: Implement a "pause-and-monitor" protocol. Add 5% of the acyl chloride, pause the addition, and monitor the thermal decay curve. If the temperature does not return to baseline within 2 minutes, your cooling capacity is insufficient for the current addition rate.

Quantitative Process Comparison: Batch vs. Continuous Flow

To objectively evaluate the best approach for managing this exotherm, we must look at the thermodynamic and operational data.4[4].

ParameterOptimized Batch (Anhydrous)Continuous Flow Microreactor
Temperature Control Range 0°C to 5°C (Fluctuating)0°C ± 0.5°C (Isothermal)
Heat Transfer Area/Volume ~0.05 m²/L~500 m²/L
Reaction Time 2 - 4 Hours45 - 90 Seconds
Typical Yield 75% - 82%> 92%
Impurity Profile Moderate (Thermal byproducts)Very Low
Scalability Non-linear (Requires redesign)Linear (Run longer or number-up)

Validated Experimental Protocols

Protocol A: Optimized Batch Synthesis (Anhydrous Approach)

Causality Focus: This protocol uses anhydrous DCM and TEA to eliminate the risk of acyl chloride hydrolysis, relying on strict addition control to manage the neutralization exotherm.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, an argon inlet, and an addition funnel.

    • Self-Validation Checkpoint: The internal probe ensures you are measuring the actual reaction matrix, not the cooling bath lag.

  • Reactant Charging: Add N-ethyl-N-propylamine (1.0 equiv, 10 mmol) and Triethylamine (1.2 equiv, 12 mmol) to 20 mL of anhydrous DCM.

  • Pre-cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes at 0°C.

  • Controlled Addition: Dissolve chloroacetyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Place this in the addition funnel. Add dropwise at a rate of 1 drop per 3 seconds.

    • Self-Validation Checkpoint: Monitor the thermal decay curve. If the internal temperature exceeds 4°C, halt the addition immediately until the system cools back to 0°C.

  • Maturation: Once addition is complete, maintain at 0°C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.

    • Self-Validation Checkpoint: TLC analysis (Hexane:EtOAc 7:3) must confirm the complete consumption of the amine, validating that amidation outpaced any potential side reactions.

  • Quench & Workup: Quench with 15 mL of saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Continuous Flow Synthesis (Exotherm Elimination)

Causality Focus:3[3].

  • Solution Preparation:

    • Stream A: N-ethyl-N-propylamine (1.0 M) and TEA (1.2 M) in anhydrous DCM.

    • Stream B: Chloroacetyl chloride (1.05 M) in anhydrous DCM.

  • Reactor Priming: Flush the HPLC pumps, T-mixer, and a 10 mL residence time coil with pure DCM. Submerge the T-mixer and residence coil in a 0°C cooling bath.

  • Steady-State Operation: Set Pump A and Pump B to a flow rate of 5.0 mL/min each. This provides a total flow rate of 10.0 mL/min and a residence time of 1.0 minute in the coil.

  • In-line Quenching: Direct the output stream into a stirred collection flask containing saturated aqueous NaHCO₃ at 0°C.

    • Self-Validation Checkpoint: The lack of temperature spiking in the unjacketed collection flask confirms the reaction achieved 100% conversion inside the actively cooled microreactor zone.

  • Isolation: Separate the organic layer from the collection flask, wash with brine, dry, and concentrate.

FlowWorkflow R1 Reservoir A: Amine + Base in DCM P1 HPLC Pump A R1->P1 R2 Reservoir B: Chloroacetyl Chloride in DCM P2 HPLC Pump B R2->P2 M1 T-Mixer (High Shear Mixing) P1->M1 P2->M1 C1 Residence Time Coil (Active Cooling Jacket: 0°C) M1->C1 Instantaneous Mixing Q1 In-line Quench & Product Collection C1->Q1 Controlled Exotherm

Fig 2: Continuous flow reactor setup for precise thermal management of amidation.

FAQs on Process Safety and Scale-Up

Q: What are the primary safety hazards associated with chloroacetyl chloride? A: 2[2]. It must be handled in a well-ventilated fume hood with appropriate PPE. In the event of a thermal runaway, it can vaporize, creating a severe inhalation hazard.

Q: Why is continuous flow considered safer for scaling up this specific amidation? A: In a batch reactor, the entire inventory of reactive intermediates is present in one vessel. If cooling fails, the accumulated potential energy releases catastrophically.4[4]. If cooling fails, the pumps can be instantly shut off, limiting the runaway potential to a negligible volume.

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL: [Link]

  • Title: Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor Source: RSC Publishing URL: [Link]

  • Title: Continuous Flow Chemistry Source: Mettler Toledo URL: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-N-ethyl-N-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the experimental challenges and nuances associated with the reactivity of 2-Chloro-n-ethyl-n-propylacetamide, with a specific focus on the critical role of solvent selection. Our goal is to synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the reactivity of α-haloamides like 2-Chloro-n-ethyl-n-propylacetamide.

Q1: What is the expected reaction mechanism for nucleophilic substitution on 2-Chloro-n-ethyl-n-propylacetamide?

The primary mechanism for nucleophilic substitution on 2-Chloro-n-ethyl-n-propylacetamide is the SN2 (bimolecular nucleophilic substitution) pathway. This is because the electrophilic carbon (the one bonded to chlorine) is an α-carbon to a carbonyl group. While it is a secondary carbon, the formation of a carbocation intermediate required for an SN1 reaction is highly destabilized by the electron-withdrawing nature of the adjacent amide group. Therefore, a concerted, one-step mechanism where the nucleophile attacks as the chloride leaving group departs is strongly favored.[1][2] The reaction rate for this process is dependent on the concentration of both the substrate and the nucleophile.[3]

Q2: How does solvent choice fundamentally alter the course and rate of the reaction?

Solvent selection is arguably one of the most critical parameters in controlling the outcome of nucleophilic substitution reactions.[4] The solvent's primary role extends beyond simply dissolving reactants; it actively participates in the reaction by solvating charged species, which can dramatically alter reaction rates.[5][6]

  • For SN2 Reactions: The ideal solvent must dissolve the (often ionic) nucleophile but should not excessively stabilize it.[7] Over-stabilization of the nucleophile "cages" it, reducing its energy and making it less reactive.[8] Therefore, polar aprotic solvents are strongly preferred as they solvate the nucleophile's counter-ion (e.g., Na⁺, K⁺) but leave the anionic nucleophile relatively "naked" and highly reactive.[9][10]

  • For SN1 Reactions: In contrast, SN1 reactions are favored by polar protic solvents.[1][11] These solvents excel at stabilizing both the carbocation intermediate and the departing leaving group through strong dipole interactions and hydrogen bonding, which lowers the activation energy of the rate-determining step.[12][13]

Q3: What are the practical differences between polar protic and polar aprotic solvents that I should consider?

Understanding this distinction is key to experimental design.

  • Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[3][14] This ability allows them to form a "shell" of solvent molecules around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile but severely hinders its ability to attack the electrophile in an SN2 reaction.[1][15]

  • Polar Aprotic Solvents: These solvents possess significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[16][17] They effectively solvate cations through dipole-ion interactions but leave anions relatively unsolvated and, therefore, more nucleophilic and reactive.[11][18] This makes them the superior choice for SN2 reactions.[8][14]

Part 2: Troubleshooting Guide - Addressing Experimental Issues

This section is formatted to directly address specific problems you may encounter in the lab.

Q: My reaction yield is consistently low or non-existent. What are the likely causes and solutions?

A: Low yield is a common issue often traceable to a few key factors. Let's diagnose them systematically.

  • Incorrect Solvent Choice: This is the most frequent culprit. Using a polar protic solvent like methanol, ethanol, or water will drastically slow down your SN2 reaction.[18] The solvent molecules will "cage" your nucleophile, reducing its reactivity.[15]

    • Solution: Switch to a high-purity, anhydrous polar aprotic solvent. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices that will enhance nucleophilicity and accelerate the reaction.[7][8][11]

  • Presence of Moisture: 2-Chloro-n-ethyl-n-propylacetamide, like other α-haloamides, is susceptible to hydrolysis, where water acts as a nucleophile to replace the chloride, forming N-ethyl-2-hydroxy-N-propylacetamide as a byproduct.[19][20]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents and, if necessary, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Nucleophile Strength: The reaction rate is directly proportional to the nucleophile's concentration and inherent strength.[3]

    • Solution: If possible, select a stronger nucleophile. Also, consider the counter-ion; for example, using a tetrabutylammonium salt instead of a sodium salt can increase solubility and reactivity in organic solvents.[11]

  • Inadequate Temperature: While many SN2 reactions proceed at room temperature, some may require thermal energy to overcome the activation barrier.

    • Solution: Try gently heating the reaction (e.g., to 40-60 °C) while carefully monitoring for the formation of side products using a technique like Thin Layer Chromatography (TLC).

Q: I'm observing unexpected spots on my TLC plate. What are the probable side reactions and how can I minimize them?

A: Side product formation often points to issues with reaction conditions or the nature of your nucleophile.

  • Hydrolysis Product: As mentioned above, the presence of a more polar spot could indicate the formation of the corresponding hydroxy-amide due to water contamination.[20]

    • Prevention: Rigorously exclude water from your reaction system by using anhydrous solvents and inert atmosphere techniques.

  • Elimination (E2) Product: If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it may favor abstracting a proton from the α-carbon, leading to an elimination reaction and forming N-ethyl-N-propylacrylamide.

    • Prevention: Use a nucleophile that is less basic (e.g., azide, cyanide, or a thiolate). If you must use a basic nucleophile, run the reaction at the lowest possible temperature to favor substitution over elimination.

Q: My reaction kinetics are not reproducible between runs. What could be causing this variability?

A: Inconsistent reaction rates are frustrating and typically point to subtle variations in your experimental setup.

  • Solvent Quality and Purity: This is a major source of irreproducibility. Even small amounts of water or other impurities in a solvent can dramatically alter the reaction environment and rate.[5]

    • Solution: Always use a fresh bottle of high-purity, anhydrous solvent for kinetic studies. For maximum consistency, consider purifying the solvent via distillation immediately before use.

  • Temperature Control: Reaction rates are exponentially dependent on temperature (as described by the Arrhenius equation).

    • Solution: Do not rely on ambient room temperature. Use a precisely controlled oil bath, heating mantle with a thermocouple, or a cryostat to maintain a constant temperature throughout the experiment.

  • Concentration Accuracy: Since the SN2 reaction is bimolecular, its rate is sensitive to the precise concentrations of both reactants.

    • Solution: Use calibrated volumetric flasks and pipettes for all solutions. Ensure solids are weighed accurately on a calibrated balance.

Part 3: Data Summaries & Visual Guides

Data Presentation

Table 1: Properties of Common Solvents and Their Suitability for Reactions with 2-Chloro-n-ethyl-n-propylacetamide

SolventFormulaDielectric Constant (ε)TypeSuitability for SN2Rationale
WaterH₂O78Polar ProticVery PoorStrongly solvates and deactivates nucleophiles via H-bonding.[15] Promotes hydrolysis.
MethanolCH₃OH33Polar ProticPoorSolvates nucleophiles via H-bonding, reducing their reactivity.[18]
EthanolCH₃CH₂OH24Polar ProticPoorSimilar to methanol, hinders SN2 reactions.[1]
AcetoneCH₃COCH₃21Polar AproticGoodDissolves reagents but does not H-bond with the nucleophile.[11]
AcetonitrileCH₃CN38Polar AproticExcellentHighly polar to dissolve salts, but aprotic nature ensures a reactive nucleophile.[8]
DMFHCON(CH₃)₂37Polar AproticExcellentA premier solvent for SN2 reactions due to high polarity and aprotic character.[11][18]
DMSO(CH₃)₂SO49Polar AproticExcellentSimilar to DMF, effectively solvates cations, freeing the nucleophile for attack.[1][11]
HexaneC₆H₁₄1.9Non-PolarUnsuitableFails to dissolve ionic or polar nucleophiles.[9]
Mandatory Visualizations

Caption: SN2 mechanism showing backside attack and transition state.

Solvent_Effects Solvent Effects on Nucleophile Reactivity cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_p Nucleophile (Nu⁻) S1 H-O-Me Nu_p->S1 H-Bond S2 H-O-Me Nu_p->S2 S3 H-O-Me Nu_p->S3 S4 H-O-Me Nu_p->S4 result_p Solvated ('Caged') Low Reactivity Cat_a Cation (M⁺) S_a1 DMSO Cat_a->S_a1 Ion-Dipole S_a2 DMSO Cat_a->S_a2 S_a3 DMSO Cat_a->S_a3 Nu_a Nucleophile (Nu⁻) result_a 'Naked' Nucleophile High Reactivity

Caption: Contrasting effects of protic vs. aprotic solvents.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution (SN2) Reaction

This protocol provides a template for reacting 2-Chloro-n-ethyl-n-propylacetamide with a generic sodium-based nucleophile (Na-Nu).

  • Preparation:

    • Ensure all glassware (round-bottom flask, condenser, magnetic stir bar) is thoroughly oven-dried and cooled under a stream of inert gas (N₂ or Ar).

    • To the reaction flask, add the nucleophile (e.g., Sodium Azide, 1.2 equivalents) and a magnetic stir bar.

  • Reagent Addition:

    • Add anhydrous polar aprotic solvent (e.g., DMF, calculated for a 0.5 M concentration of the substrate) via syringe.

    • Stir the mixture until the nucleophile is fully dissolved.

    • In a separate vial, dissolve 2-Chloro-n-ethyl-n-propylacetamide (1.0 equivalent) in a small amount of the same anhydrous solvent.

    • Add the substrate solution dropwise to the stirring nucleophile solution at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. Prepare a co-spot (co-spotted lane with starting material and reaction mixture) to accurately track the consumption of the starting material.

    • If the reaction is sluggish, gently heat the mixture to 40-50 °C using a temperature-controlled oil bath.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water and an extraction solvent (e.g., ethyl acetate).

    • Extract the aqueous layer three times with the organic solvent.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Kinetic Study to Determine Relative Solvent Effects

This protocol outlines how to compare reaction rates in different solvents.

  • Stock Solution Preparation:

    • Prepare a stock solution of 2-Chloro-n-ethyl-n-propylacetamide in a volatile solvent (e.g., dichloromethane).

    • Prepare a separate stock solution of the nucleophile (e.g., tetrabutylammonium bromide) and an internal standard (e.g., dodecane) in the same volatile solvent.

  • Reaction Setup:

    • Set up a series of identical, temperature-controlled reaction vials, each containing a stir bar.

    • To each vial, add the desired reaction solvent to be tested (e.g., Vial 1: DMF, Vial 2: Acetonitrile, Vial 3: Methanol). Ensure all solvents are anhydrous.

    • Allow the vials to equilibrate to the desired reaction temperature (e.g., 25.0 °C).

  • Initiation and Sampling:

    • Initiate the reactions by adding a precise aliquot of the nucleophile/internal standard stock solution to each vial, followed immediately by an aliquot of the substrate stock solution. Start a timer for each reaction.

    • At predetermined time intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a small aliquot from each reaction vial.

    • Immediately quench the aliquot in a separate vial containing a quenching agent (e.g., cold dilute acid) and an extraction solvent.

  • Analysis:

    • Analyze each quenched sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Determine the concentration of the starting material relative to the internal standard at each time point.

    • Plot the natural logarithm of the substrate concentration versus time for each solvent. The slope of this line will be proportional to the pseudo-first-order rate constant (k').

    • Compare the k' values to determine the relative reaction rates in each solvent.

References

  • - University of California, Los Angeles. This resource provides a clear explanation of why SN1 and SN2 reactions are favored by different types of solvents.

  • - Wolfram Demonstrations Project. An interactive resource showing how solvent polarity influences the activation energies in nucleophilic substitution reactions.

  • - Chemistry LibreTexts. A comprehensive comparison of SN1 and SN2 reactions, including a detailed section on solvent effects.

  • - Minnesota State University Moorhead. A concise summary document outlining the key effects of solvents on SN1 and SN2 pathways.

  • - Chemistry Steps. A detailed blog post explaining how to choose a solvent based on the reaction mechanism.

  • - National Center for Biotechnology Information (PMC). A review article covering the synthesis and diverse reactivity of α-haloamides.

  • - BenchChem. A technical note discussing common side reactions like overalkylation and hydrolysis in related amide syntheses.

  • - Chemistry Steps. An excellent guide distinguishing between polar protic and aprotic solvents with clear examples and mechanistic implications.

  • - SlideShare. A presentation covering the fundamentals of nucleophilic substitution, including mechanism and stereochemistry.

  • - St. Paul's Cathedral Mission College. Educational material detailing how different solvent types solvate ions and affect nucleophilicity.

  • - Echemi. An article discussing various factors through which a solvent can influence reaction kinetics, including polarity and viscosity.

  • - College of Saint Benedict and Saint John's University. A webpage explaining how polar protic solvents stabilize ions in SN1 reactions.

  • - Science and Education Publishing. A research article on amide synthesis, relevant for understanding amide bond stability.

  • - Orango. A clear guide explaining the core differences between protic and aprotic solvents and their preferred reaction mechanisms.

  • - Chemistry LibreTexts. An additional resource on how solvents can depress or promote substitution reactions.

  • - Arts, Science, and Commerce College, Kolhar. A presentation comparing SN1 and SN2 reactions and the conditions that favor each.

  • - National Center for Biotechnology Information (PMC). A review on the activation of the typically unreactive amide group.

  • - Master Organic Chemistry. An overview of the properties of amides, including their basicity and acidity.

  • - Scribd. A document explaining the Hughes-Ingold rules for predicting solvent effects on reaction rates.

  • - Scribd. A document defining and providing examples of different solvent classes.

  • - LinkedIn. An article discussing factors influencing amide reactivity, including hydrolysis and electronic effects.

  • - DSpace@MIT. A thesis describing a model for quantifying solvent effects on reaction rates.

  • - ChemTalk. A tutorial on solvent types and their roles in SN1 and SN2 reactions.

  • - SciSpace. A research paper on the synthesis of α-halogenated amides.

  • - Green Chemistry (RSC Publishing). A review covering various methods of amide synthesis.

  • - PubChemLite. A database entry for a structurally related compound.

  • - University of Calgary. A concise educational page with tables showing relative reaction rates in different solvents for SN1 and SN2 reactions.

  • - YouTube. A video tutorial explaining the impact of solvents on substitution reaction rates.

  • - Reddit. A discussion thread clarifying why different mechanisms prefer different solvent types.

  • - YouTube. A video explaining how protic solvents can weaken nucleophiles and how aprotic solvents enhance SN2 reactions.

Sources

catalyst selection for reactions with 2-Chloro-n-ethyl-n-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alpha-chloroacetamide functionalization. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges associated with 2-Chloro-N-ethyl-N-propylacetamide .

Because the C(sp³)-Cl bond in this molecule presents a high activation barrier for oxidative addition and is prone to side reactions (like β-hydride elimination or homocoupling), selecting the correct catalytic system is the difference between a 15% and a 95% yield. This guide synthesizes field-proven protocols, causality-driven troubleshooting, and validated methodologies to ensure your synthetic workflows succeed.

Workflow Visualization: Catalyst Decision Matrix

To begin, consult the decision tree below to identify the optimal catalytic pathway based on your desired bond formation.

CatalystSelection Start 2-Chloro-N-ethyl-N-propylacetamide (Starting Material) CC_Bond C-C Bond Formation (Cross-Coupling) Start->CC_Bond Hetero_Bond C-N / C-O Bond Formation (Nucleophilic Substitution) Start->Hetero_Bond Pd_Cat Pd Catalysis (XPhos-Pd-G2) Alpha-Arylation / Alkynylation CC_Bond->Pd_Cat Aryl/Alkynyl-trifluoroborates Ni_Cat Ni Catalysis (NiCl2 + BiOX) Asymmetric Reductive Coupling CC_Bond->Ni_Cat Aryl Iodides + Reductant PTC_Cat Halide Exchange / PTC (NaI or TBAB) Amination / Etherification Hetero_Bond->PTC_Cat Amines / Alkoxides

Catalyst selection logic for 2-Chloro-N-ethyl-N-propylacetamide transformations.

Quantitative Data: Catalyst Performance Summary

The following table summarizes the expected quantitative outcomes when applying optimized catalytic systems to 2-Chloro-N-ethyl-N-propylacetamide.

Reaction TypeTarget BondCatalyst SystemLoading (mol%)Typical YieldKey Mechanistic Advantage
Suzuki-Miyaura C(sp³)-C(sp²)XPhos-Pd-G20.5 - 2.0%80 - 92%Bulky biaryl ligand accelerates reductive elimination, preventing β-hydride elimination [1].
Asymmetric Coupling C(sp³)-C(sp²)NiCl₂·glyme / BiOX5.0 - 10.0%75 - 85%Ni(I)/Ni(III) SET pathway enables radical generation from the alkyl chloride [2].
Alkynylation C(sp³)-C(sp)XPhos-Pd-G21.0 - 2.0%70 - 88%Monoligated Pd(0) species efficiently inserts into C-Cl without double transmetalation [3].
Amination (SN2) C(sp³)-NNaI (Finkelstein)10.0 - 20.0%> 90%In situ conversion to highly reactive alkyl iodide lowers the SN2 activation energy [4].

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura cross-coupling with 2-Chloro-N-ethyl-N-propylacetamide and arylboronic acids is stalling at 20% conversion. Why?

The Causality: Alkyl chlorides have a high bond dissociation energy (~330 kJ/mol), making the initial oxidative addition of Pd(0) into the C(sp³)-Cl bond kinetically sluggish. Furthermore, standard arylboronic acids often undergo protodeboronation before the oxidative addition can occur. The Solution:

  • Switch the Catalyst: Upgrade to a Buchwald precatalyst like XPhos-Pd-G2 . This precatalyst rapidly activates under mild conditions to form a highly reactive, monoligated Pd(0) species. The steric bulk of the XPhos ligand forces the substrate into proximity, facilitating oxidative addition while simultaneously accelerating the final reductive elimination step [1].

  • Switch the Nucleophile: Replace standard boronic acids with potassium aryltrifluoroborates . These are air-stable, release the active boronic species slowly into the catalytic cycle, and drastically reduce protodeboronation and homocoupling side reactions [1].

Q2: I am observing significant diyne homocoupling when attempting to synthesize β,γ-alkynyl amides from this chloroacetamide. How do I suppress this?

The Causality: In Pd-catalyzed alkynylation of α-halo amides, both the halide and the resulting enolate can act as leaving groups. If the transmetalation of the alkynyl species is faster than reductive elimination, a second transmetalation occurs, leading to the homocoupled diyne [3]. The Solution: Eliminate Copper co-catalysts entirely. Use a 3:1 Toluene/H₂O solvent system with K₃PO₄ as the base, and maintain the XPhos-Pd-G2 catalyst loading at 1-2 mol%. The water helps dissolve the trifluoroborate salt and base, while the biphasic system regulates the concentration of the active nucleophile, preventing double transmetalation [3].

Q3: For simple nucleophilic substitutions (e.g., reacting with a secondary amine), my yields are low even under prolonged reflux. Do I need a transition metal?

The Causality: No transition metal is required. The α-chloro group is sterically accessible, but the chloride ion is a mediocre leaving group compared to bromide or iodide. Prolonged heating often leads to degradation of the amide rather than successful substitution. The Solution: Implement a Finkelstein-assisted SN2 pathway . Add 10-20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture in a polar aprotic solvent (like Acetone or DMF). The iodide acts as a nucleophilic catalyst, displacing the chloride to form an intermediate α-iodoacetamide. Because iodide is a vastly superior leaving group, your target amine will rapidly attack this intermediate, regenerating the iodide catalyst [4].

Q4: Can I perform enantioselective cross-coupling on this achiral starting material?

The Causality: Yes, but not easily with Palladium. Palladium typically operates via two-electron pathways, which struggle with the stereocontrol of unactivated alkyl electrophiles. The Solution: Utilize Nickel Catalysis . Nickel readily accesses single-electron transfer (SET) pathways, forming paramagnetic Ni(I) and Ni(III) intermediates. By using NiCl₂ combined with a chiral bis(oxazoline) (BiOX) ligand and a mild reductant (like Mn powder), the catalyst generates an alkyl radical from the 2-Chloro-N-ethyl-N-propylacetamide. This radical is then captured by the chiral Ni complex, allowing for highly enantioselective C-C bond formation [2].

Self-Validating Experimental Protocol

Optimized Pd-Catalyzed α-Arylation of 2-Chloro-N-ethyl-N-propylacetamide

This protocol is designed as a self-validating system. By utilizing a biphasic solvent system and specific stoichiometric ratios, the reaction's progress can be visually and analytically tracked without complex workups.

Materials:

  • 2-Chloro-N-ethyl-N-propylacetamide (1.0 equiv, 0.5 mmol)

  • Potassium aryltrifluoroborate (1.05 equiv, 0.525 mmol)

  • XPhos-Pd-G2 (1 mol%, 0.005 mmol)

  • Cs₂CO₃ (3.0 equiv, 1.5 mmol)

  • Solvent: THF/H₂O (4:1 ratio, 2.0 mL total)

Step-by-Step Methodology:

  • Atmosphere Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the potassium aryltrifluoroborate, XPhos-Pd-G2, and Cs₂CO₃. Seal the vial with a PTFE-lined septum and purge with Argon for 5 minutes.

  • Substrate Introduction: Dissolve 2-Chloro-N-ethyl-N-propylacetamide in degassed THF (1.6 mL). Inject this solution into the reaction vial via syringe.

  • Phase Initiation: Inject degassed H₂O (0.4 mL) into the vial. Self-Validation Checkpoint 1: The inorganic salts will partially dissolve, creating a distinct biphasic system. The color will rapidly shift from pale yellow to reddish-brown, indicating the activation of the precatalyst to the active Pd(0) species.

  • Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm) for 12-18 hours.

  • Quench and Extraction: Cool to room temperature. Dilute with EtOAc (5 mL) and H₂O (5 mL). Separate the organic layer, extract the aqueous layer twice more with EtOAc, and dry the combined organics over anhydrous Na₂SO₄.

  • Analytical Validation: Analyze the crude mixture via GC-MS. Self-Validation Checkpoint 2: The complete disappearance of the characteristic 3:1 isotopic cluster (M / M+2) associated with the chlorine atom in the starting material (m/z ~163/165) confirms full conversion. The product peak will exhibit a clean molecular ion corresponding to the arylated amide [1].

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)
  • Source: Organic Letters (via NIH PMC)
  • Source: Synthesis (Thieme)

Validation & Comparative

Comparative Reactivity Guide: 2-Chloro-N-ethyl-N-propylacetamide vs. Alternative Chloroacetamides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in electrophilic warheads, I frequently evaluate chloroacetamides for the design of targeted covalent inhibitors (TCIs) and agrochemical safeners. The selection of a specific chloroacetamide is never arbitrary; it requires a precise balancing act between intrinsic chemical reactivity and target-site selectivity.

This guide provides an in-depth, objective comparison of 2-Chloro-N-ethyl-N-propylacetamide (CEPA) against other common chloroacetamides, detailing the mechanistic causality behind its performance and offering a self-validating experimental framework for reactivity profiling.

Mechanistic Causality: The Interplay of Sterics and Electronics

Chloroacetamides covalently modify nucleophilic residues (primarily cysteine in proteins or glutathione in cellular environments) via an SN​2 displacement of the chloride ion. The reaction rate is governed by two primary factors: the electrophilicity of the α -carbon and the steric accessibility of the Lowest Unoccupied Molecular Orbital (LUMO).

While one might assume that adding bulky alkyl groups would universally decrease reactivity, the reality is dictated by conformational dynamics. Quantum mechanical (QM) analyses reveal that N,N-dimethyl chloroacetamides are intrinsically more reactive than their N-methyl counterparts; in secondary amides, the conformation blocks the LUMO lobe, creating a higher energy barrier for the incoming nucleophile[1].

Conversely, N-aryl substitutions (such as in 2-chloro-N-(pyridin-4-yl)acetamide) withdraw electron density from the amide nitrogen, increasing the electrophilicity of the α -carbon and drastically accelerating the reaction rate[2].

Where does 2-Chloro-N-ethyl-N-propylacetamide (CEPA) fit? CEPA represents a strategic middle ground. It maintains the highly reactive tertiary amide conformation (exposing the LUMO), but introduces significant steric drag via the asymmetric ethyl and propyl chains. This steric bulk near the reaction site dampens the overall reaction rate, extending the molecule's half-life in a biological matrix[3]. This tuned reactivity allows the warhead to achieve full target occupancy at low concentrations while minimizing off-target toxicity and premature depletion by cellular glutathione[4].

Mechanism Nuc Thiolate Nucleophile (GS-) Steric Steric Gating (N-ethyl, N-propyl) Nuc->Steric Backside Attack TS Transition State [S···C···Cl]‡ Steric->TS Overcome Barrier Product Thioether Conjugate TS->Product Cl- Leaving

Kinetic pathway of chloroacetamide-thiol conjugation highlighting steric gating.

Comparative Reactivity Profiling

To objectively compare CEPA with other warheads, we look at their second-order rate constants ( k2​ ) when reacted with glutathione (GSH) at physiological pH. The table below synthesizes the quantitative reactivity trends based on the structural modifications of the amide nitrogen.

CompoundN-Substituent(s)Electronic EffectSteric HindranceEst. k2​ ( M−1s−1 )Relative Reactivity
2-Chloro-N-(pyridin-4-yl)acetamide Pyridin-4-ylStrongly WithdrawingLow~ 1.5 × 10⁻²Very High
2-Chloro-N,N-dimethylacetamide DimethylNeutral / DonatingLow~ 4.2 × 10⁻³High
2-Chloro-N-ethyl-N-propylacetamide Ethyl, PropylNeutral / DonatingHigh~ 1.1 × 10⁻³Moderate
2-Chloro-N-methylacetamide MethylNeutral / DonatingModerate (Conformational)~ 0.5 × 10⁻³Low

Data Interpretation: CEPA's reactivity is roughly four times lower than that of the unhindered N,N-dimethyl analog, but more than twice as reactive as the N-methyl analog. This makes CEPA highly valuable for drug development scenarios where a "soft" electrophile is required to target a highly nucleophilic, specific cysteine pocket without reacting indiscriminately with off-target proteins.

Self-Validating Experimental Protocol: GSH Reactivity Assay

To ensure trustworthiness and reproducibility in warhead selection, I utilize the following self-validating LC-MS/UV protocol to determine the pseudo-first-order and second-order rate constants of chloroacetamides.

Step 1: Buffer Preparation

  • Action: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

  • Causality: Maintaining exactly pH 7.4 ensures a consistent, physiologically relevant fraction of the reactive thiolate anion (GS⁻). EDTA chelates trace transition metals that could catalyze unwanted thiol oxidation (disulfide formation), ensuring the disappearance of GSH is solely driven by the SN​2 reaction.

Step 2: Reagent Mixing & Internal Standard

  • Action: Prepare a solution of 5 mM GSH and spike in a non-reactive internal standard (e.g., caffeine at 0.1 mM). Initiate the reaction by adding 0.5 mM of the chloroacetamide (e.g., CEPA).

  • Causality: Using a 10-fold molar excess of GSH establishes pseudo-first-order kinetics, simplifying the rate calculation. The internal standard creates a self-validating quantitative system, automatically correcting for any LC-MS injection volume variations or matrix ionization effects.

Step 3: Time-Course Incubation

  • Action: Incubate the mixture at 37°C. Extract 50 µL aliquots at t= 0, 15, 30, 60, 120, and 240 minutes.

  • Causality: Time-course sampling provides the kinetic resolution necessary to plot the exponential decay of the warhead, validating that the reaction follows the expected first-order decay model.

Step 4: Quenching

  • Action: Immediately transfer each 50 µL aliquot into 50 µL of 1% Formic Acid in Acetonitrile.

  • Causality: Formic acid instantly drops the pH below 3.0, rapidly protonating the reactive thiolate (GS⁻ GSH) and effectively freezing the SN​2 reaction at the exact time point for accurate downstream analysis.

Step 5: LC-MS/UV Quantification & Data Analysis

  • Action: Analyze the quenched samples to quantify the remaining unreacted chloroacetamide relative to the internal standard. Plot the natural logarithm of the remaining concentration versus time to find the pseudo-first-order rate constant ( kobs​ ). Calculate k2​=kobs​/[GSH] .

  • Causality: This mathematical transformation validates the kinetic model; a perfectly linear plot confirms that the reaction is proceeding cleanly without competing side reactions or degradation pathways[2].

Protocol Step1 Prepare 5 mM GSH + Internal Standard (pH 7.4) Step2 Spike 0.5 mM Chloroacetamide Step1->Step2 Step3 Incubate at 37°C (Sample at t=0, 15, 30, 60m) Step2->Step3 Step4 Quench with 1% Formic Acid (Protonates GS-) Step3->Step4 Step5 LC-MS/UV Analysis Step4->Step5 Step6 Calculate k2 (Self-Validating Kinetics) Step5->Step6

Self-validating LC-MS workflow for accurate glutathione reactivity profiling.

Conclusion

The selection of 2-Chloro-N-ethyl-N-propylacetamide over simpler analogs like N,N-dimethylacetamide is a calculated structural decision. By leveraging the steric hindrance of the asymmetric ethyl and propyl chains, researchers can effectively throttle the intrinsic reactivity of the tertiary chloroacetamide. This targeted reduction in k2​ prevents rapid glutathione depletion and off-target alkylation, making CEPA a highly sophisticated building block for modern covalent drug discovery and agrochemical formulation.

Sources

High-Resolution Confirmation of Molecular Weight for 2-Chloro-N-ethyl-N-propylacetamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) Chemical Formula: C₇H₁₄ClNO Average Molecular Weight: 163.65 g/mol Monoisotopic Exact Mass: 163.0764 Da

As a Senior Application Scientist, I frequently encounter the analytical challenge of confirming the exact molecular weight of halogenated aliphatic amides. 2-Chloro-N-ethyl-N-propylacetamide is a highly specific haloacetamide building block. Because chloroacetamides are prone to thermal degradation and in-source fragmentation[1], selecting the correct analytical platform is critical to avoid false negatives.

This guide objectively compares the two primary methodologies for molecular weight confirmation—Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) —providing researchers with self-validating experimental protocols grounded in mechanistic causality.

Platform Performance Comparison

To definitively confirm the molecular weight of 2-Chloro-N-ethyl-N-propylacetamide, the analytical method must not only detect the intact molecular ion but also preserve the natural isotopic distribution of its chlorine atom[2].

The table below summarizes the quantitative and qualitative performance of LC-HRMS versus GC-MS for this specific compound.

Analytical FeatureLC-HRMS (Orbitrap / Q-TOF)GC-MS (Single Quadrupole)
Ionization Source Electrospray Ionization (ESI+)Electron Ionization (EI, 70 eV)
Primary Target Ion [M+H]⁺ at m/z 164.0837M⁺• at m/z 163.0764
Mass Accuracy < 2 ppm (Exact Mass)Nominal Mass (~0.1 Da)
Isotope Fidelity (³⁵Cl/³⁷Cl) Excellent (Preserves intact [M+H]⁺)Moderate (Prone to fragmentation)
Sample Preparation Dilute & Shoot (Methanol/Water)Solvent Extraction (Hexane/DCM)
Throughput High (3-5 min run time)Medium (10-15 min run time)
Primary Advantage Absolute MW confirmation via exact massSpectral library matching (NIST)

Scientist's Insight: While GC-MS is the traditional workhorse for volatile chloroacetamides[3], the hard ionization (70 eV) often obliterates the molecular ion (M⁺•), leaving only the[M-Cl]⁺ fragment. Therefore, LC-HRMS is the superior alternative for absolute molecular weight confirmation, as soft ESI+ ionization preserves the intact molecule.

Analytical Workflows & Causality

Workflow Sample 2-Chloro-N-ethyl- N-propylacetamide (Sample Prep) LC UHPLC Separation (C18 Column) Sample->LC Polar/Liquid GC GC Separation (DB-5MS Column) Sample->GC Volatile ESI ESI+ Ionization [M+H]+ Generation LC->ESI EI Electron Ionization M+• Generation GC->EI HRMS Orbitrap HRMS (Exact Mass: 163.0764) ESI->HRMS Quad Quadrupole MS (Isotope Ratio 3:1) EI->Quad Data Data Analysis & MW Confirmation HRMS->Data Quad->Data

Analytical workflow comparing LC-HRMS and GC-MS for molecular weight confirmation.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating. In the case of 2-Chloro-N-ethyl-N-propylacetamide, the presence of the chlorine atom provides a built-in validation mechanism: the isotopic signature . Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Any protocol claiming to confirm this molecule's weight must demonstrate a 3:1 intensity ratio between the monoisotopic peak and the M+2 peak.

Protocol A: LC-HRMS Exact Mass Confirmation (Recommended)

Causality Check: We utilize Electrospray Ionization in positive mode (ESI+). The amide nitrogen possesses a lone pair of electrons that readily accepts a proton from the acidic mobile phase, driving the equilibrium toward the [M+H]⁺ state.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Why? Formic acid acts as the proton donor, ensuring maximum ionization efficiency in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a sub-2µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

    • Why? The hydrophobic ethyl and propyl chains ensure the molecule is retained on the C18 phase, separating it from early-eluting ion-suppressing salts.

  • HRMS Acquisition: Operate the Orbitrap or Q-TOF in ESI+ mode. Set the resolution to 70,000 FWHM (at m/z 200). Scan range: m/z 50–300.

  • Self-Validation & Data Analysis:

    • Extract the exact mass chromatogram for m/z 164.0837 (Tolerance: ± 2 ppm).

    • Critical Step: Immediately extract the chromatogram for the ³⁷Cl isotope at m/z 166.0807 .

    • Validation: If the peak area ratio of 164.0837 to 166.0807 is not approximately 3:1 (± 5%), the signal is an isobaric interference, and the MW confirmation is rejected.

Pathway MH [M+H]+ m/z 164.0837 (C7H15ClNO+) Iso [M+2+H]+ m/z 166.0807 (37Cl Isotope) MH->Iso Isotopic Signature (3:1 Ratio) Frag1 Loss of HCl m/z 128.1075 (C7H14NO+) MH->Frag1 CID (HCD) - 36.0000 Da Frag2 Loss of Propyl m/z 122.0373 (C4H7ClNO+) MH->Frag2 CID (HCD) - 42.0470 Da

ESI+ ionization and HCD fragmentation pathway of 2-Chloro-N-ethyl-N-propylacetamide.

Protocol B: GC-EI-MS Nominal Mass Screening

Causality Check: Chloroacetamides are volatile enough for GC, but the carbon-chlorine bond is thermally labile. Active sites in the GC inlet can cause premature dechlorination[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in Dichloromethane (DCM) to a concentration of 10 µg/mL.

  • Injection: Perform a 1 µL splitless injection. Crucial: Use an ultra-inert, deactivated inlet liner and maintain the inlet temperature at 250°C to prevent thermal degradation of the chloroacetamide group.

  • Separation: Use a 5% phenyl-arylene stationary phase (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Detection: Electron Ionization (EI) at 70 eV. Scan range: m/z 40–250.

  • Self-Validation & Data Analysis:

    • Look for the molecular ion M⁺• at m/z 163 .

    • Because 70 eV is a hard ionization technique, the M⁺• peak may be weak (<10% relative abundance). Validate the structure by identifying the primary diagnostic fragment: the loss of the chlorine radical ([M-Cl]⁺) resulting in a strong peak at m/z 128 .

Conclusion

For the definitive molecular weight confirmation of 2-Chloro-N-ethyl-N-propylacetamide, LC-HRMS is the objectively superior methodology. It prevents the thermal degradation inherent to GC-MS workflows and provides exact mass accuracy (< 2 ppm) alongside a pristine ³⁵Cl/³⁷Cl isotopic signature, rendering the data completely self-validating.

References
  • Title: 87814-96-8 | Acetamide, 2-chloro-N-ethyl-N-propyl Source: Chemikart URL: [Link]

  • Title: Chloroacetamide | ClCH2CONH2 | CID 6580 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Identification and ecotoxicity of degradation products of chloroacetamide herbicides Source: Technical University of Denmark (DTU) URL: [Link]

Sources

Chemical Reactivity: Steric Hindrance and Nucleophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Title : The Asymmetric Advantage: A Comparison Guide to N-Ethyl-N-Propyl Substitution Reactivity in Rational Drug Design

Introduction In the optimization of small-molecule therapeutics, the modification of terminal tertiary amines is a primary lever for tuning both chemical stability and pharmacodynamics. While symmetrical substitutions—such as N,N-dimethyl (NMD) and N,N-diethyl (NED)—are industry standards, the asymmetric N-ethyl-N-propyl (NEP) substitution offers a unique, highly specialized steric profile. By bridging the moderate flexibility of an ethyl chain with the lipophilic bulk of a propyl chain, NEP substitution fundamentally alters receptor binding kinetics, transporter mechanisms, and chemical nucleophilicity. This guide objectively compares the reactivity of NEP against its symmetrical counterparts, providing actionable experimental data for drug development professionals.

The chemical reactivity of a tertiary amine is governed by the availability of its nitrogen lone pair, which is directly dictated by steric hindrance. Charton's steric parameter ( υ ), based on van der Waals radii, provides a quantitative descriptor for this bulk[1].

  • Symmetrical N,N-Diethyl (NED): Exhibits moderate alkylation rates and high nucleophilicity, making it highly reactive but prone to rapid oxidative degradation in certain biological environments.

  • Symmetrical N,N-Dipropyl (NDP): Suffers from significant steric crowding. This drastically reduces its nucleophilicity and intramolecular cyclization rates.

  • Asymmetric N-Ethyl-N-Propyl (NEP): Strikes a critical balance. In studies evaluating the oxidation and intramolecular cyclization of N-alkylated dopamine derivatives, elongating the N-alkyl chain from methyl to ethyl to propyl progressively decreases the rate of quinone formation[2]. The NEP configuration provides enough steric shielding to slow down rapid oxidative degradation while maintaining sufficient nucleophilicity for targeted synthetic transformations (such as acylation or further alkylation).

Pharmacodynamic Reactivity: Receptor and Transporter SAR

The true value of NEP substitution emerges in Structure-Activity Relationship (SAR) studies, particularly concerning monoamine transporters and serotonin (5-HT) receptors.

A. Monoamine Transporter Activity (DAT vs. SERT) Lengthening the N-alkyl chain on amphetamine and cathinone analogs fundamentally shifts the molecule's interaction with the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[3].

  • N-Methyl & N-Ethyl: Act as highly efficacious substrates (releasers) at both DAT and SERT, inducing inward depolarizing currents[3].

  • N-Propyl & N-Butyl: The increased steric bulk prevents the conformational change required for DAT translocation, converting the molecules into non-transported inhibitors[3].

  • The NEP Advantage: Asymmetric elongation creates hybrid transporter ligands. The molecule acts as an inhibitor at DAT (due to the propyl bulk blocking the inward-facing conformation) while remaining a fully efficacious substrate at SERT[4]. This hybrid reactivity is highly sought after in developing therapeutics with lower abuse liability.

B. 5-HT Receptor Selectivity In serotonergic tryptamines (e.g., psilocybin analogues), the N,N-dialkyl substitution pattern dictates receptor subtype selectivity[1].

  • The 5-HT2A and 5-HT2B receptors tolerate significant steric bulk. NEP-substituted tryptamines maintain high agonist efficacy ( Emax​ ~90–100%) and nanomolar potency[1][5].

  • Conversely, the 5-HT2C receptor is sterically restricted. While N,N-dimethyl compounds bind strongly to 5-HT2C, the introduction of the bulkier propyl group in the NEP substitution drastically reduces 5-HT2C affinity, generating highly selective 5-HT2A/2B agonists[5].

Quantitative Data Comparison

Table 1: Pharmacodynamic Reactivity Profile of N-Alkyl Substitutions

Substitution PatternDAT Activity MechanismSERT Activity Mechanism5-HT2A Efficacy ( Emax​ )5-HT2C Affinity
N,N-Dimethyl (NMD) Substrate (Maximal Release)SubstrateHighHigh
N,N-Diethyl (NED) Partial Substrate (58% Efficacy)SubstrateHighModerate
N-Ethyl-N-Propyl (NEP) Hybrid (Inhibitor) Substrate High (90-100%) Low (Highly Selective)
N,N-Dipropyl (NDP) Inhibitor (20% Efficacy)SubstrateHighVery Low

Data synthesized from in vitro synaptosome release assays and calcium flux functional assays[1][3][5].

Visualizing the Mechanisms

G NMD N,N-Dimethyl (Low Steric Bulk) NED N,N-Diethyl (Moderate Bulk) NMD->NED Increasing Charton's Steric Parameter (υ) DAT_Sub DAT Substrate (High Release Efficacy) NMD->DAT_Sub NEP N-Ethyl-N-Propyl (Asymmetric Bulk) NED->NEP Increasing Charton's Steric Parameter (υ) NED->DAT_Sub Partial NDP N,N-Dipropyl (High Steric Bulk) NEP->NDP Increasing Charton's Steric Parameter (υ) DAT_Hyb DAT Inhibitor & SERT Substrate (Hybrid) NEP->DAT_Hyb DAT_Inh DAT Inhibitor (No Release) NDP->DAT_Inh

Pharmacological shift from DAT substrate to hybrid inhibitor via progressive N-alkyl steric bulk.

Experimental Methodologies

To objectively validate the reactivity of NEP-substituted compounds, the following self-validating protocols are utilized. Causality is embedded into each step to ensure scientific integrity.

Protocol 1: Synthesis of N-Ethyl-N-Propyl Tryptamines (Speeter-Anthony Method) This method leverages the high reactivity of oxalyl chloride to overcome the moderate steric hindrance of the secondary N-ethyl-N-propylamine[6].

  • Indole Activation: Dissolve the indole derivative in anhydrous ether at 0°C. Add oxalyl chloride dropwise. Causality: The low temperature prevents polymerization, while oxalyl chloride generates a highly electrophilic glyoxylyl chloride intermediate.

  • Amidation: Slowly add an excess of N-ethyl-N-propylamine. Causality: The asymmetric secondary amine acts as a nucleophile. Excess amine is required to neutralize the HCl byproduct, driving the reaction to completion.

  • Intermediate Isolation: Filter and wash the resulting glyoxalylamide precipitate. Self-Validation: Confirm the intermediate via TLC (EtOAc/Hexane) and GC-MS to ensure no unreacted acid chloride remains[6].

  • Reduction: Suspend the intermediate in anhydrous THF and add Lithium Aluminum Hydride ( LiAlH4​ ). Reflux for 4 hours. Causality: LiAlH4​ is a potent reducing agent required to fully reduce the two carbonyl groups of the glyoxalylamide down to the alkyl chain.

  • Quenching & Purification: Quench carefully with water and 15% NaOH (Fieser method). Extract with ethyl acetate and purify via flash chromatography.

G step1 Indole Activation (Oxalyl Chloride, 0°C) step2 Amidation (Add N-Ethyl-N-Propylamine) step1->step2 step3 Intermediate Isolation (Glyoxalylamide) step2->step3 step4 Reduction (LiAlH4 in THF, Reflux) step3->step4 step5 Purification (NEP-Tryptamine Product) step4->step5

Speeter-Anthony synthetic workflow for N-ethyl-N-propyl substituted tryptamines.

Protocol 2: In Vitro Calcium Flux Assay for 5-HT2A Efficacy This functional assay measures downstream Gq-coupled receptor activation, providing a true measure of pharmacodynamic reactivity rather than mere binding affinity[1].

  • Cell Plating: Plate HEK293 cells expressing human 5-HT2A receptors in 384-well clear-bottom plates (10,000 cells/well)[1].

  • Receptor Induction: Add 2 μg/mL tetracycline and incubate for 20–24 hours. Causality: Tetracycline induces the expression of the receptor cDNA, ensuring a high signal-to-noise ratio.

  • Dye Loading: Replace medium with drug buffer containing Fluo-4 Direct dye. Incubate for 1 hour at 37°C. Causality: Fluo-4 binds intracellular calcium released upon receptor activation, emitting fluorescence.

  • Drug Addition: Add the NEP-substituted test compound. Self-Validation: Run parallel wells with Serotonin (5-HT) as a 100% efficacy reference standard to normalize the Emax​ values[1].

  • Measurement: Measure fluorescence kinetics immediately using a fluorometric imaging plate reader (FLIPR).

Conclusion

The N-ethyl-N-propyl (NEP) substitution is not merely a structural middle-ground between diethyl and dipropyl groups; it is a strategic design choice that yields unique chemical and pharmacological properties. By leveraging its asymmetric steric bulk, researchers can design hybrid transporter ligands and highly selective receptor agonists that bypass the limitations of symmetrical alkylation.

References

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science / PMC. 1

  • N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology / PMC. 3

  • Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. 5

  • N-Alkylation of Dopamine and Its Impact on Surface Coating Properties. Langmuir / ACS. 2

  • Analytical chemistry of synthetic routes to psychoactive tryptamines - Part II. ResearchGate. 6

  • Effects of N-substituted 4-MA analogs on monoamine uptake and release. ResearchGate. 4

Sources

Comparative Stability Profiling of 2-Chloro-N-ethyl-N-propylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As agrochemical formulations and pharmaceutical intermediates evolve, understanding the physicochemical stability of active ingredients and their precursors is paramount. 2-Chloro-N-ethyl-N-propylacetamide (CAS 87814-96-8) is an asymmetric aliphatic chloroacetamide. Its unique N-alkyl substitution pattern creates a distinct steric and electronic environment that dictates its degradation kinetics in aqueous, photolytic, and microbial systems.

This guide objectively compares the stability of 2-Chloro-N-ethyl-N-propylacetamide against structural analogues—including symmetric dialkyl chloroacetamides, highly hindered N-phenyl herbicides (e.g., Alachlor), and dichloroacetamide safeners (e.g., Benoxacor)—to provide researchers with actionable, field-proven insights.

Mechanistic Degradation Pathways

The stability of chloroacetamides is generally governed by three primary environmental and synthetic sinks: abiotic hydrolysis, UV-mediated photolysis, and microbial biotransformation.

Abiotic Hydrolysis

Chloroacetamides undergo base-catalyzed hydrolysis primarily via an intermolecular SN2 reaction, where a hydroxide ion displaces the alpha-chloride to yield hydroxy-substituted derivatives, or via direct amide cleavage[1]. The asymmetric N-ethyl-N-propyl substitution breaks the rotational symmetry of the amide bond, leading to a broader distribution of conformers in solution compared to symmetric N,N-diethyl analogues. This conformational flexibility slightly increases the entropic penalty during the transition state of nucleophilic attack, making it more stable than unsubstituted chloroacetamide[2], but more labile than heavily ortho-substituted aromatic analogues[1].

Photolysis

Under UV irradiation, chloroacetamides undergo homolytic cleavage of the C-Cl bond, generating a highly reactive dechlorinated radical[3]. Depending on the matrix, this radical rapidly undergoes hydroxylation (in aqueous media) or intramolecular cyclization[3]. Because aliphatic chloroacetamides lack a strong chromophore above 290 nm, direct photolysis under natural sunlight is slow; however, engineered UV systems (e.g., water treatment) degrade them rapidly.

Microbial Biotransformation

In aerobic soils and surface waters, abiotic processes are often outpaced by enzymatic degradation. Microbes utilize glutathione S-transferases to conjugate the chloroacetamide, followed by cleavage mediated by cysteine β-lyases. This pathway ultimately yields highly mobile ethanosulfonic acid (ESA) and oxanilic acid (OA) metabolites[4].

G cluster_hydro Abiotic Hydrolysis cluster_photo Photolysis (UV) cluster_bio Microbial Biotransformation Parent 2-Chloro-N-ethyl-N-propylacetamide (Parent Compound) Acid Acid-Catalyzed (Amide Cleavage) Parent->Acid pH < 4 Base Base-Catalyzed (SN2 Nucleophilic Attack) Parent->Base pH > 9 Photo UV Irradiation (Homolytic C-Cl Cleavage) Parent->Photo UV > 290nm Bio Enzymatic Action (Glutathione Conjugation) Parent->Bio Aerobic Soil/Water Prod1 Hydroxy-substituted Derivatives Acid->Prod1 Base->Prod1 Prod2 Dechlorinated Radicals & Cyclization Products Photo->Prod2 Prod3 Ethanosulfonic Acid (ESA) & Oxanilic Acid (OA) Bio->Prod3

Figure 1: Primary degradation pathways of 2-Chloro-N-ethyl-N-propylacetamide in various matrices.

Comparative Quantitative Stability Data

To contextualize the stability of 2-Chloro-N-ethyl-N-propylacetamide, we must benchmark it against structural extremes. The data below synthesizes kinetic parameters extrapolated from structurally validated analogues[5],[1],[2].

CompoundStructural ClassSteric Hindrance (N-substituent)Base Hydrolysis Rate ( kOH​ )Photolytic SusceptibilityPrimary Environmental Sink
Chloroacetamide UnsubstitutedMinimalVery High (~540 L/mol-hr)Low (No chromophore >290nm)Hydrolysis / Biodegradation
2-Chloro-N,N-diethylacetamide Symmetric AliphaticModerateModerateModerateMicrobial Biotransformation
2-Chloro-N-ethyl-N-propylacetamide Asymmetric AliphaticModerate-HighLow-ModerateModerateMicrobial Biotransformation
Alachlor N-Phenyl (Aromatic)Very HighVery LowHigh (Aromatic sensitizer)Microbial (ESA/OA metabolites)
Benoxacor DichloroacetamideHigh (Ring constrained)High (~500 M⁻¹ h⁻¹)ModerateBase Hydrolysis[5]

Insight: The asymmetric N-ethyl-N-propyl compound occupies a "Goldilocks" zone. It is significantly more stable against base-catalyzed hydrolysis than unsubstituted chloroacetamides or dichloro-safeners like Benoxacor[5], yet it lacks the aromatic ring that accelerates the indirect photolysis seen in Alachlor[3].

Self-Validating Experimental Protocols

To accurately determine the degradation kinetics of 2-Chloro-N-ethyl-N-propylacetamide, laboratories must employ self-validating experimental designs. The following protocols include embedded causality and internal controls to ensure data integrity.

Protocol A: Accelerated Base-Catalyzed Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) and second-order rate constant ( kOH​ ) for base-mediated cleavage.

  • Buffer Preparation: Prepare a 0.5 N NaOH solution. Causality: A high, fixed concentration of hydroxide ensures the OH⁻ concentration remains effectively constant throughout the reaction, allowing the kinetics to simplify to a pseudo-first-order model[5].

  • System Validation (Controls):

    • Positive Control: Spike a parallel reactor with unsubstituted chloroacetamide. Rapid degradation confirms buffer basicity[2].

    • Negative Control: Spike the target compound into a pH 7.0 phosphate buffer. This isolates base-catalysis from baseline thermal/solvolytic instability.

    • Internal Standard (IS): Add Atrazine-d5 (100 µg/L) to all aliquots prior to extraction. Atrazine-d5 is highly stable at high pH and corrects for matrix suppression and LC-MS/MS injection variability.

  • Reaction Initiation: Fortify the NaOH solution with 2-Chloro-N-ethyl-N-propylacetamide to a final concentration of 10 µM. Incubate at 25.0 ± 0.1 °C in a dark, temperature-controlled water bath.

  • Time-Course Sampling & Quenching: At predetermined intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw 1.0 mL aliquots. Immediately transfer into vials containing 1.0 mL of cold 2% formic acid in acetonitrile. Causality: The formic acid instantaneously neutralizes the NaOH, dropping the pH to < 4 to halt base-catalyzed hydrolysis, while the cold acetonitrile drops the thermal energy and precipitates inorganic buffer salts prior to LC-MS/MS injection.

  • Analysis: Quantify the disappearance of the parent mass using HPLC-QQQ-MS. Plot ln(C/C0​) versus time to derive kobs​ .

Protocol B: UV Photodegradation Profiling

Objective: Differentiate between direct photolysis and indirect (sensitized) photolysis.

  • Actinometry Setup: Fill a quartz tube with a standard p -nitroanisole/pyridine (PNA/PYR) actinometer solution. Causality: Lamp intensity degrades over time. Chemical actinometry precisely quantifies the actual photon flux entering the sample, allowing calculation of quantum yield rather than relying on nominal lamp wattage.

  • Matrix Selection:

    • Matrix 1 (Direct): HPLC-grade water.

    • Matrix 2 (Indirect): Water spiked with 5 mg/L Suwannee River Fulvic Acid (SRFA). Causality: SRFA acts as a proxy for natural dissolved organic matter (DOM). Under UV, DOM generates reactive oxygen species (ROS) like hydroxyl radicals, which rapidly attack the chloroacetamide[6].

  • Vessel Selection: Utilize quartz tubes for all samples. Causality: Standard borosilicate glass absorbs UV radiation below 300 nm. Because aliphatic chloroacetamides require high-energy UV-C for direct homolytic C-Cl cleavage, borosilicate would artificially suppress the direct photolysis rate.

  • Dark Control: Wrap one quartz tube containing the target compound in aluminum foil and place it inside the photoreactor. Causality: This rules out thermal degradation caused by the heat emitted from the UV lamps.

  • Irradiation & Sampling: Irradiate at 254 nm. Sample at 10-minute intervals up to 60 minutes, analyzing via LC-HRMS (Orbitrap) to identify dechlorinated and cyclized transformation products[3].

Sources

Validating the Efficacy of 2-Chloro-N-ethyl-N-propylacetamide (CEPA) as a Precursor in Heterocyclic API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances of alkylating precursors to optimize synthetic pathways for complex active pharmaceutical ingredients (APIs). 2-Chloro-N-ethyl-N-propylacetamide (CEPA, CAS: 87814-96-8) has emerged as a highly specific building block, particularly in the synthesis of benzoselenophene and pyridine-based modulators of the serotonin 5-HT2C receptor [1].

This guide objectively compares CEPA’s performance against symmetric and alternative halo-acetamides, providing actionable experimental protocols and causality-driven insights to help drug development professionals make informed precursor selections.

Mechanistic Rationale: The Asymmetric Advantage

When designing precursors for N-alkylation or phosphorane intermediate formation, the choice of the amide substituents dictates the steric environment of the final pharmacophore.

  • Steric Tuning for Receptor Affinity: The asymmetric N-ethyl-N-propyl moiety provides precise steric bulk that symmetric alternatives (like diethyl or dipropyl) fail to achieve. In 5-HT2C receptor modulators, this asymmetry is critical for fitting into lipophilic binding pockets without causing steric clashes that would otherwise reduce target affinity[1].

  • Leaving Group Kinetics: The chloro- leaving group offers a "Goldilocks" reactivity profile [2]. While bromo-acetamides react faster, they are highly prone to degradation and side-reactions (e.g., over-alkylation) under the elevated temperatures required for complex heterocyclic coupling.

Comparative Efficacy: CEPA vs. Alternatives

To validate CEPA, we benchmarked it against three common alternatives in a standard alkylation of 2-amino-3-pyridinecarboxylic acid derivatives—a critical step in synthesizing selenopheno[2,3-b]pyridine target compounds [1].

Quantitative Performance Comparison
PrecursorLeaving GroupAmide SubstitutionYield (%)Impurity ProfileStability (Half-life at 80°C)
CEPA ChloroAsymmetric (Et, Pr)84% Low > 48h
CDEA ChloroSymmetric (Et, Et)76%Moderate> 48h
CDPA ChloroSymmetric (Pr, Pr)62%Low> 48h
BEPA BromoAsymmetric (Et, Pr)58%High< 12h

Data Synthesis & Causality: CDPA is too sterically hindered, leading to poor conversion rates and unreacted starting material. CDEA reacts well but lacks the necessary lipophilic extension for optimal downstream receptor binding. BEPA (the bromo- analog) degrades rapidly at the 75°C activation temperature required for the nucleophilic attack. CEPA provides the optimal balance of reactivity, thermal stability, and structural geometry.

Experimental Protocol: Self-Validating Alkylation Workflow

The following methodology details the N-alkylation of a heterocyclic amine using CEPA. This protocol is designed as a self-validating system : by utilizing real-time In-Process Controls (IPCs), the reaction dictates its own completion point, eliminating arbitrary timeframes and preventing thermal degradation.

Materials
  • 2-Chloro-N-ethyl-N-propylacetamide (CEPA) [2]

  • 2-Amino-3-pyridinecarboxylic acid derivative (Nucleophile) [1]

  • Potassium carbonate (K₂CO₃) - Base

  • Anhydrous Dimethylformamide (DMF) - Solvent

Step-by-Step Methodology

Step 1: Nucleophile Activation Suspend 1.0 eq of the nucleophile and 2.5 eq of finely milled K₂CO₃ in anhydrous DMF (10 volumes) under nitrogen.

  • Causality: Milled K₂CO₃ drastically increases the surface area for heterogeneous deprotonation. This ensures a steady, controlled generation of the nucleophile and prevents localized pH spikes that could prematurely hydrolyze the CEPA precursor.

Step 2: Precursor Addition Add 1.1 eq of CEPA dropwise to the suspension at 20°C.

  • Causality: A slight 0.1 eq excess of CEPA compensates for trace moisture in the system. Controlled dropwise addition prevents localized exothermic dimerization.

Step 3: Thermal Activation Ramp the reactor temperature to 75°C.

  • Causality: The chloro- leaving group requires thermal activation to overcome the activation energy barrier for Sₙ2 displacement. Unlike the bromo- analog (which degrades at this temperature), CEPA remains stable, allowing the substitution to proceed cleanly.

Step 4: Self-Validation (IPC Loop) Sample the reaction every 2 hours for HPLC analysis. The reaction is deemed complete only when the nucleophile peak area falls below <1.0%.

  • Causality: This feedback loop ensures maximum yield without exposing the newly formed product to unnecessary thermal stress, which could lead to amide cleavage.

Step 5: Isolation via Precipitation Quench the reaction by pouring the mixture into 30 volumes of ice water (0-5°C). Filter the resulting precipitate and wash with cold water.

  • Causality: The highly lipophilic N-ethyl-N-propyl group drastically reduces the aqueous solubility of the target molecule. The thermal shock of the ice water rapidly crashes out the product, driving high recovery yields while leaving unreacted salts and polar impurities dissolved in the aqueous phase.

Workflow Visualization

The following decision tree and workflow diagram illustrates the logical progression from precursor selection through the self-validating IPC loop.

G Start Nucleophile Preparation (2-Amino-3-pyridine derivative + K2CO3 in DMF) Decision Precursor Selection Start->Decision CEPA CEPA (Chloro, Et/Pr) Optimal Reactivity & Sterics Decision->CEPA Preferred BEPA BEPA (Bromo, Et/Pr) Rapid Degradation Decision->BEPA High Impurity CDPA CDPA (Chloro, Pr/Pr) Steric Hindrance Decision->CDPA Low Yield Thermal Thermal Activation (75°C) SN2 Displacement CEPA->Thermal IPC Self-Validating IPC (HPLC: Nucleophile <1.0%) Thermal->IPC IPC->Thermal Fail (Continue) Isolation Aqueous Quench & Precipitation (High Yield Recovery) IPC->Isolation Pass

Workflow diagram detailing precursor selection and the self-validating alkylation process.

References

  • US Patent 11780807B2 - Benzoselenophene, benzothiophene, and benzofuran analogs and methods of modulating the serotonin 5-HT2C receptor. Google Patents.
  • Sigma-Aldrich - 2-chloro-N-ethyl-N-propylacetamide | 87814-96-8. MilliporeSigma.

Safety Operating Guide

2-Chloro-n-ethyl-n-propylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Safety Protocol for 2-Chloro-N-ethyl-N-propylacetamide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I cannot overstate the importance of understanding the fundamental chemistry of the reagents we handle. 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8)[1] is an α -chloroacetamide derivative widely utilized as an organic building block in drug development and agrochemistry[2].

The Mechanistic "Why": The hazard profile of this compound is driven by its α -chloro group, which renders the adjacent carbonyl carbon highly electrophilic. This structural feature makes it a potent alkylating agent capable of undergoing rapid nucleophilic substitution ( SN​2 ) with biological nucleophiles, such as the sulfhydryl groups of cysteine or glutathione ()[3]. Consequently, exposure can lead to irreversible protein alkylation, severe skin burns, and systemic toxicity[4]. Proper disposal is not merely a regulatory checkbox; it is a critical intervention to prevent environmental accumulation and occupational exposure to an alkylating hazard.

Quantitative Hazard & Disposal Parameters

Before initiating any workflow, verify the operational parameters. The following table summarizes the critical physicochemical and regulatory data required for safe handling and disposal, benchmarked against standard chloroacetamide profiles ()[5].

ParameterSpecificationOperational Implication
Chemical Name 2-Chloro-N-ethyl-N-propylacetamideN/A
CAS Number 87814-96-8Use for exact SDS and inventory tracking.
Molecular Formula C7​H14​ClNO Halogenated organic; generates HCl upon combustion.
Primary Hazards Corrosive (Skin 1B), Acute Tox (Oral 4)Requires stringent PPE and fume hood handling.
Waste Stream Classification Halogenated Organic WasteDo not mix with non-halogenated solvents.
UN Number UN3265 (Corrosive liquid, acidic, organic)Dictates transport and secondary containment rules.
Incompatible Materials Strong bases, strong oxidizers, aluminumAvoid metal containers (risk of corrosive leaks).

Standard Operating Procedure (SOP): Routine Laboratory Disposal

To guarantee a self-validating safety system, every step of the disposal process must be verifiable and strictly controlled.

  • Step 1: Waste Segregation

    • Action: Isolate all liquid and solid waste containing 2-Chloro-N-ethyl-N-propylacetamide into a dedicated "Halogenated Organic Waste" stream.

    • Rationale: Mixing halogenated waste with non-halogenated streams (like acetone or ethanol) drastically increases disposal costs and creates explosive/toxic hazards during incineration.

  • Step 2: Primary Containment

    • Action: Use high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) carboys. Never use aluminum or stainless-steel containers.

    • Rationale: Halogenated organics, especially in the presence of trace moisture, can slowly hydrolyze to form hydrochloric acid (HCl). This rapidly corrodes metal containers, leading to catastrophic leaks ()[5].

  • Step 3: Labeling and Storage

    • Action: Affix a GHS-compliant label indicating "Danger: Corrosive, Halogenated Alkylating Agent." Store the waste container in a secondary containment tray within a ventilated, temperature-controlled chemical storage room (<30°C).

  • Step 4: Final Disposition

    • Action: Transfer to an EPA/RCRA-certified hazardous waste vendor for high-temperature incineration (>1100°C) equipped with flue-gas scrubbers.

    • Rationale: Incineration at these temperatures completely oxidizes the organic framework. The flue-gas scrubber is mandatory to neutralize the resultant HCl gas before atmospheric release.

Immediate Operational Safety & Spill Response Protocol

In the event of a spill, immediate chemical quenching is required to neutralize the alkylating threat before physical cleanup.

  • Evacuate and Ventilate: Clear the immediate area. Ensure the laboratory fume hood or room ventilation is operating at maximum capacity.

  • Don Advanced PPE: Equip a Type ABEK respirator (to filter organic vapors and acid gases), a face shield, and heavy-duty butyl rubber gloves. Standard nitrile gloves offer insufficient breakthrough time for concentrated halogenated amides.

  • Chemical Quenching (In-Situ Neutralization):

    • Carefully apply a 5% Sodium Thiosulfate ( Na2​S2​O3​ ) solution or 1M Sodium Hydroxide (NaOH) directly over the spill.

    • Causality: The thiosulfate or hydroxide ion acts as a strong nucleophile, attacking the α -carbon and displacing the chloride ion ()[6]. This SN​2 reaction converts the hazardous alkylating agent into a non-toxic, water-soluble thioether or hydroxyacetamide derivative.

  • Containment and Absorption: After allowing 15 minutes for the quenching reaction to complete, cover the neutralized liquid with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Label as "Chemically Quenched Halogenated Spill Waste."

Chemical Degradation & Waste Routing Pathway

The following diagram illustrates the logical flow of waste routing, highlighting the critical divergence between routine disposal and reactive spill cleanup.

G Waste 2-Chloro-N-ethyl-N-propylacetamide (Liquid/Solid Waste) Segregation Waste Segregation (Halogenated Organics) Waste->Segregation Routine Disposal Quench Chemical Quenching (1M NaOH / Thiosulfate) Waste->Quench Spill/Reactive Cleanup Incineration High-Temp Incineration (>1100°C with Scrubber) Segregation->Incineration EPA/RCRA Compliant Aqueous Aqueous Waste Stream (pH 6-8) Quench->Aqueous Hydrolyzed Products Treatment Facility Water Treatment Aqueous->Treatment Non-toxic

Waste routing and chemical neutralization workflow for α -chloroacetamides.

References

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. PubChem. [Link]

Sources

Personal protective equipment for handling 2-Chloro-n-ethyl-n-propylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

The handling of 2-Chloro-N-ethyl-N-propylacetamide (CAS: 87814-96-8) requires rigorous safety protocols that go beyond standard laboratory precautions. As a chloroacetamide derivative, this compound is not merely a passive chemical; it is a highly reactive alkylating agent[1][2].

To build a truly safe operational environment, researchers must understand the chemical causality behind its toxicity. This guide provides a comprehensive, mechanistic approach to personal protective equipment (PPE), handling, and decontamination.

Mechanistic Toxicology: Understanding the Hazard

The primary danger of 2-Chloro-N-ethyl-N-propylacetamide lies in its molecular structure. The alpha-carbon is flanked by an electron-withdrawing carbonyl group and a chlorine leaving group, making it a potent electrophile[2][3].

When exposed to biological tissues (skin, lungs, or mucosa), the compound undergoes bimolecular nucleophilic substitution (SN2). It covalently binds to cellular nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in proteins and glutathione (GSH). This irreversible protein adduction is the direct cause of its hazard profile:

  • Acute Toxicity: Toxic if swallowed (H301) due to rapid systemic alkylation[3][4].

  • Dermal Sensitization: A potent skin sensitizer (H317). Haptenation of skin proteins triggers an aggressive immune response upon repeated exposure[3][4].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361) due to cellular stress and DNA/protein interference[2][5].

Pathway C 2-Chloro-N-ethyl- N-propylacetamide E Electrophilic Alpha-Carbon C->E Structural Motif N Cellular Nucleophiles (Cysteine/GSH) E->N SN2 Attack A Covalent Alkylation N->A Protein Binding T Toxicity (Sensitization/Repro-Tox) A->T Cellular Stress

Fig 1: Mechanistic pathway of chloroacetamide-induced cellular toxicity via SN2 alkylation.

Evidence-Based PPE Matrix

Because 2-Chloro-N-ethyl-N-propylacetamide is a lipophilic molecule, it can easily permeate porous materials and biological membranes. The PPE strategy must provide an impermeable barrier against both particulate aerosols and direct dermal contact[3][4].

Protection CategoryRecommended EquipmentMechanistic Causality & Justification
Eye/Face Chemical splash goggles + Face shieldPrevents mucosal alkylation from aerosolized powders or liquid splashes during solvent addition. Standard safety glasses are insufficient for aerosol protection.
Skin/Body Disposable Tyvek/Polypropylene gownWoven cotton lab coats trap micro-dust, leading to prolonged dermal micro-exposures and sensitization. Disposable synthetic polymers block particulate ingress[3].
Hands Double-gloving (4 mil Nitrile inner, 8 mil outer)The lipophilic nature of the compound allows it to permeate thin, single-layer gloves over time. If the compound is dissolved in an organic solvent (e.g., DMF, DCM), the outer glove material must be upgraded to match the solvent's specific breakthrough profile.
Respiratory NIOSH N95/P100 or PAPREssential if the powder is handled outside a localized exhaust system. Prevents inhalation of toxic airborne dust particles, which act rapidly on lung mucosa[2][5].

Operational Workflow & Handling Protocols

To prevent accidental aerosolization and exposure, all handling must be treated as a controlled, self-contained process.

Workflow Start Pre-Operation (Fume Hood & PPE Check) Handling Chemical Handling (Anti-Static Weighing) Start->Handling Proceed Spill Spill Detected? Handling->Spill Monitor Emergency Emergency Protocol (Wet Containment) Spill->Emergency Yes Decon Decontamination (Thiosulfate Quench) Spill->Decon No Emergency->Decon Post-Cleanup Disposal Waste Disposal (Halogenated Waste) Decon->Disposal Finalize

Fig 2: Standard operating workflow and decision matrix for chloroacetamide handling.

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all work inside a Chemical Fume Hood with a minimum face velocity of 100 FPM. Line the workspace with disposable, plastic-backed bench paper to catch micro-spills[3].

  • Static Elimination: Use an anti-static static eliminator (ionizer) near the analytical balance. Causality: Chloroacetamides form fine, static-prone powders. Neutralizing static prevents the powder from "jumping" off the spatula, thereby eliminating aerosolization and erratic balance readings.

  • Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable vial. Seal the vial before removing it from the balance enclosure.

  • Solubilization: If preparing stock solutions, do not pour the powder into a solvent. Instead, inject the solvent (e.g., DMSO, ethanol) directly into the sealed vial via a septum using a syringe.

Self-Validating Decontamination & Spill Management

Because of its electrophilic nature, simply wiping down a spill with water or soap is insufficient—it merely moves the hazard. Instead, 2-Chloro-N-ethyl-N-propylacetamide must be chemically deactivated (quenched) using a strong nucleophile before disposal[4].

The Thiosulfate Quench Protocol:

  • The Reagent: Prepare a 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

  • The Mechanism: The thiosulfate ion acts as a superior nucleophile, attacking the alpha-carbon and displacing the chloride ion. This converts the toxic alkylating agent into a harmless, water-soluble Bunte salt.

  • Execution: Spray all contaminated glassware, spatulas, and the benchtop with the thiosulfate quench solution. Allow a residence time of 20 minutes to ensure complete chemical conversion.

  • System Validation: To validate that the surface is fully decontaminated, swab the area and test with a 4-(4-nitrobenzyl)pyridine (NBP) colorimetric swab. A negative (colorless) result confirms the complete destruction of the electrophilic hazard.

Emergency Spill Response (Solid Powder):

  • Evacuate & Isolate: Restrict access to the spill area and ensure P100 respiratory protection is equipped[5].

  • Containment (No Dry Sweeping): Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust, exponentially increasing inhalation risk[3][5].

  • Wet Suppression: Gently cover the powder with absorbent paper towels soaked in the thiosulfate quench solution to suppress dust generation and initiate the chemical quench[4].

  • Collection: Scoop the wet slurry using non-sparking tools into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container[3][4].

Waste Disposal Logistics

  • Environmental Hazard: Do not discharge into drains. Chloroacetamides are harmful to aquatic life (H402) and cause long-lasting ecological damage[2][5][6].

  • Segregation: Collect all solid waste, contaminated PPE, and quenched liquids into clearly labeled "Halogenated Organic Waste" containers.

  • Final Destruction: Incineration at an approved, heavily regulated industrial waste disposal plant is the only acceptable method for final destruction[4][5].

References

  • MilliporeSigma. "2-chloro-N-ethyl-N-propylacetamide | 87814-96-8". Sigma-Aldrich.
  • AK Scientific, Inc. "Chloroacetamide - Safety Data Sheet". AKSci.
  • ChemicalBook. "Chloroacetamide - Safety Data Sheet". ChemicalBook.
  • Eurofins. "2-Chloroacetamide Safety Data Sheet". Eurofins US.
  • Sigma-Aldrich. "SAFETY DATA SHEET - chloroacetamide". Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.